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Core Science & Biosynthesis

Foundational

4'''-O-Chloroacetyl-tylosin mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4''-O-Chloroacetyl-tylosin A Note on Nomenclature: The topic specified is "4'''-O-Chloroacetyl-tylosin." Based on extensive literature review of tylosin derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4''-O-Chloroacetyl-tylosin

A Note on Nomenclature: The topic specified is "4'''-O-Chloroacetyl-tylosin." Based on extensive literature review of tylosin derivatives, chemical modifications are predominantly reported at the 4''-hydroxyl group of the mycarose sugar.[1][2][3] The designation "4'''" is not standard for the tylosin structure. This guide will proceed under the expert assumption that the intended subject is 4''-O-Chloroacetyl-tylosin , a chemically logical and synthetically relevant derivative designed to enhance antimicrobial properties.

Executive Summary

4''-O-Chloroacetyl-tylosin is a semi-synthetic derivative of the 16-membered macrolide antibiotic, tylosin. While the parent compound, tylosin, acts as a bacteriostatic agent by reversibly binding to the 50S ribosomal subunit and inhibiting protein synthesis[4][5], the addition of a reactive chloroacetyl group at the 4''-position is hypothesized to transform the molecule into an irreversible, covalent inhibitor. This modification aims to enhance potency and overcome established macrolide resistance mechanisms. This guide delineates the foundational mechanism of the tylosin core, proposes a specific covalent mechanism for the chloroacetyl derivative, and provides a comprehensive set of experimental protocols to validate this hypothesis.

Part 1: The Macrolide Foundation: Tylosin's Interaction with the Ribosome

Tylosin, a product of Streptomyces fradiae, exerts its antimicrobial effect by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[5][6] Like other macrolides, its action is primarily bacteriostatic, arresting bacterial growth and replication.[7]

The Target: The Nascent Peptide Exit Tunnel (NPET)

The binding site for tylosin and other macrolides is located deep within the large (50S) ribosomal subunit, at the entrance of the nascent peptide exit tunnel (NPET).[8][9] This tunnel serves as the conduit through which newly synthesized polypeptide chains emerge from the ribosome.[8][10] By binding within this critical passage, macrolides physically obstruct the path of the elongating peptide, effectively halting translation.[10][11] The binding site is composed predominantly of nucleotides from the 23S ribosomal RNA (rRNA) and segments of ribosomal proteins L4 and L22.[9]

Binding Kinetics and Interactions

The interaction of the parent tylosin molecule is a multi-step, reversible process.[8][12]

  • Initial Recognition: The antibiotic first engages in a weak, rapid-exchange binding at the target site.[8]

  • Conformational Isomerization: This is followed by a slow conformational change, leading to a tightly bound, but still reversible, complex.[12]

  • Reversible Covalent Bond: Uniquely among some 16-membered macrolides, tylosin's aldehyde group at C20 can form a reversible carbinolamine bond with the N6-amino group of the adenine A2062 nucleotide in the 23S rRNA.[11] This interaction significantly stabilizes the drug's position within the NPET.

The functional consequence of this binding is the inhibition of protein synthesis. This occurs primarily by preventing the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby stalling the elongation phase of translation.[7][13]

Part 2: The Chloroacetyl Moiety: A Covalent Warhead

The development of 4''-O-acyl derivatives of tylosin has been a key strategy to combat macrolide-resistant bacteria.[1][2][3] The introduction of a chloroacetyl group represents a targeted chemical biology approach, converting a reversible inhibitor into a potent, irreversible agent.

Rationale for the 4''-Position

The 4''-hydroxyl group of the mycarose sugar is a synthetically accessible position that, when modified, can enhance the drug's properties without disrupting the core interactions of the macrolactone ring with the ribosome.[3][14] Studies have shown that introducing various acyl groups at this position can improve activity against resistant strains, partly by increasing the drug's uptake into the bacterial cell.[3]

The Covalent Inhibition Hypothesis

The chloroacetyl group is a potent electrophile due to the electron-withdrawing nature of the adjacent chlorine atom. We hypothesize that once the 4''-O-Chloroacetyl-tylosin molecule is positioned within the NPET by the primary binding interactions of the tylosin core, the chloroacetyl "warhead" is perfectly situated to react with a nearby nucleophilic residue.

This reaction would form a stable, irreversible covalent bond, effectively "locking" the antibiotic in its inhibitory position. Potential nucleophilic targets within the binding pocket include:

  • The thiol group of a cysteine residue on a ribosomal protein (e.g., L27).[15]

  • The epsilon-amino group of a lysine residue on a ribosomal protein.

  • A nitrogen atom on an rRNA base.

This proposed mechanism is depicted in the diagram below.

G cluster_0 Mechanism of Action Comparison cluster_1 Parent Tylosin (Reversible) cluster_2 4''-O-Chloroacetyl-tylosin (Irreversible) Tylosin Tylosin enters NPET Binding Reversible binding to 23S rRNA (A2062) Tylosin->Binding Initial Interaction Inhibition Bacteriostatic Effect: Protein Synthesis Stalled Binding->Inhibition Functional Block Dissociation Drug Dissociates, Inhibition is Reversed Inhibition->Dissociation Equilibrium CATylosin CAT enters NPET CABinding Reversible binding to 23S rRNA (A2062) CATylosin->CABinding Docking Covalent Covalent Bond Formation (Chloroacetyl + Nucleophile) CABinding->Covalent Proximity-Induced Reaction CAInhibition Bactericidal Effect: Protein Synthesis Permanently Blocked Covalent->CAInhibition Irreversible Lock

Caption: Comparative mechanisms of parent tylosin and its chloroacetyl derivative.

This covalent modification would lead to a significantly more potent antibacterial effect, potentially converting the drug from bacteriostatic to bactericidal, and would be less susceptible to resistance mechanisms that rely on drug efflux.

Part 3: Experimental Validation Framework

A rigorous, multi-step experimental approach is required to validate the proposed mechanism of action. The following protocols provide a self-validating system, where the results of each experiment inform the next, building a comprehensive mechanistic picture.

Overall Experimental Workflow

The logical flow of investigation proceeds from broad phenotypic assessment to specific molecular-level characterization.

workflow A Step 1: Potency Assessment (MIC/MBC Assays) B Step 2: Target Pathway ID (Macromolecular Synthesis Assay) A->B Confirm Activity C Step 3: Direct Target Confirmation (In Vitro Translation Assay) B->C Pinpoint Protein Synthesis D Step 4: Binding Site Mapping (Ribosomal Footprinting) C->D Confirm Ribosome Target E Step 5: Covalent Binding Validation (Washout Assay & Mass Spec) D->E Identify Covalent Adduct

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Exploratory

Regioselective Synthesis of 4'''-O-Chloroacetyl-tylosin: A Technical Guide for Macrolide Derivatization

Executive Summary Tylosin is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces fradiae[1]. In modern drug development, the tylosin scaffold serves as a foundational precursor for advanced ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tylosin is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces fradiae[1]. In modern drug development, the tylosin scaffold serves as a foundational precursor for advanced veterinary therapeutics. 4'''-O-Chloroacetyl-tylosin (Molecular Weight: 992.58 g/mol ) is a highly specialized, pivotal synthetic intermediate used primarily in the production of Tylosin 3-Acetate and other next-generation acyl derivatives[2].

The introduction of a chloroacetyl group at the 4'''-position provides a versatile electrophilic handle for further functionalization or acts directly as a lipophilicity-enhancing moiety. However, because tylosin possesses multiple reactive hydroxyl groups across its macrocyclic lactone and three sugar appendages, direct acylation yields a chaotic mixture of polyacylated byproducts. This whitepaper details the field-proven, regioselective synthesis pathway required to isolate 4'''-O-Chloroacetyl-tylosin with high purity and yield.

Structural Anatomy & Reactivity Causality

To understand the synthesis pathway, one must first analyze the causality of hydroxyl reactivity within the tylosin molecule. Tylosin contains four free hydroxyl (-OH) groups, each with distinct steric and electronic environments[1]:

  • 2'-OH (Mycaminose Sugar): Highly nucleophilic due to the adjacent tertiary dimethylamino group, which acts as an internal base. This is the most reactive site.

  • 4''-OH (Mycarose Sugar): Sterically accessible and moderately reactive.

  • 4'''-OH (Mycinose Sugar): The target site for chloroacetylation. It is less reactive than the 2'-OH but more accessible than the lactone ring.

  • 3-OH (Macrolactone Ring): Deeply embedded within the macrocyclic cleft; sterically hindered and requires forcing conditions to react.

To selectively acylate the 4'''-OH, the 2'-OH and 4''-OH must be transiently blocked. This is achieved using a trimethylsilyl (TMS) protection strategy, yielding the intermediate 4'''-O-Chloroacetyl-4',2''-O-di(trimethysilyl)tylosin (Note: Industrial catalogs often use the historical nomenclature 4',2''-O-di(TMS), though structurally the protection occurs at the 2'-OH of mycaminose and 4''-OH of mycarose)[].

Reactivity OH Tylosin Hydroxyl Sites OH2 2'-OH (Mycaminose) Highly Nucleophilic OH->OH2 OH4 4''-OH (Mycarose) Sterically Accessible OH->OH4 OH4_3 4'''-OH (Mycinose) Target Acylation Site OH->OH4_3 OH3 3-OH (Lactone) Sterically Hindered OH->OH3 TMS Blocked via TMS OH2->TMS OH4->TMS Acyl Chloroacetylation OH4_3->Acyl OH3->Acyl Resists reaction at 0°C

Caption: Regioselectivity logic mapping the reactivity of Tylosin's four hydroxyl groups.

The Regioselective Synthesis Pathway

The synthesis is a three-stage process designed to protect, functionalize, and deprotect the macrolide without compromising the acid-labile glycosidic bonds.

Stage 1: Regioselective Silylation

The first step utilizes Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl) to mask the 2'-OH and 4''-OH. The bulky TMS groups prevent these sites from interacting with the acylating agent.

Stage 2: Targeted Chloroacetylation

The di-TMS protected intermediate is reacted with chloroacetic anhydride. Causality Insight: Chloroacetic anhydride is strictly preferred over chloroacetyl chloride. While chloroacetyl chloride is a common reagent[4], it generates hydrochloric acid (HCl) as a byproduct. HCl can prematurely cleave the TMS protecting groups or hydrolyze the highly sensitive mycarose sugar. Using the anhydride generates chloroacetic acid, a milder byproduct that is easily neutralized.

Stage 3: Mild Deprotection

The final step removes the TMS groups. Causality Insight: Mycarose is a 2,6-dideoxy sugar. The glycosidic bonds of 2-deoxy sugars are notoriously sensitive to acidic hydrolysis. Therefore, deprotection must avoid strong acids (like TFA or HCl) and instead rely on very mild aqueous acetic acid or neutral fluoride sources (e.g., TBAF) to prevent the formation of desmycarosyl-tylosin (desmycosin) impurities.

Workflow Tylosin Tylosin Base MW: 916.10 Protection Regioselective Silylation (HMDS / Pyridine) Tylosin->Protection Intermediate1 2',4''-O-di(TMS)tylosin MW: 1060.46 Protection->Intermediate1 Acylation Targeted Acylation (Chloroacetic Anhydride) Intermediate1->Acylation Intermediate2 4'''-O-Chloroacetyl-2',4''-O-di(TMS)tylosin MW: 1136.94 Acylation->Intermediate2 Deprotection Mild TMS Deprotection (0.1M AcOH / THF) Intermediate2->Deprotection Product 4'''-O-Chloroacetyl-tylosin MW: 992.58 Deprotection->Product

Caption: Synthetic workflow for 4'''-O-Chloroacetyl-tylosin with molecular weight tracking.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. By tracking the mass shifts via LC-MS at each stage, researchers can confirm regioselectivity and prevent downstream failures.

Protocol A: Synthesis of 2',4''-O-di(TMS)tylosin
  • Preparation: Dissolve 10.0 g (10.9 mmol) of Tylosin base in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 2.6 mL (32.7 mmol, 3.0 eq) of anhydrous pyridine, followed by the dropwise addition of 3.4 mL (16.3 mmol, 1.5 eq) of Hexamethyldisilazane (HMDS).

  • Reaction: Stir the mixture at 20–25 °C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench with 50 mL of saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: LC-MS must show a primary peak at m/z 1060.5 [M+H]+, confirming the addition of two TMS groups[].

Protocol B: Synthesis of 4'''-O-Chloroacetyl-2',4''-O-di(TMS)tylosin
  • Preparation: Dissolve the crude di-TMS intermediate in 80 mL of anhydrous DCM.

  • Thermal Control: Cool the reactor to exactly 0 °C using an ice bath. Critical Step: Lower temperatures suppress the off-target acylation of the sterically hindered 3-OH[4].

  • Acylation: Add 1.8 mL (21.8 mmol, 2.0 eq) of pyridine. Slowly add a solution of 2.8 g (16.3 mmol, 1.5 eq) of chloroacetic anhydride dissolved in 20 mL DCM over 30 minutes.

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Quench with cold saturated NaHCO3 to neutralize the generated chloroacetic acid. Extract, dry over Na2SO4, and evaporate.

  • Validation: LC-MS must show a mass shift to m/z 1136.9 [M+H]+[].

Protocol C: Mild Deprotection to 4'''-O-Chloroacetyl-tylosin
  • Preparation: Dissolve the crude acylated intermediate in 50 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 50 mL of 0.1 M aqueous acetic acid (AcOH).

  • Reaction: Stir at 20–25 °C for 1.5 hours. Prolonged exposure will risk mycarose cleavage.

  • Workup: Carefully neutralize the solution to pH 7.5 using 1 M NaOH. Extract with ethyl acetate (3 x 50 mL). Wash with brine, dry, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

  • Validation: Final LC-MS must yield m/z 992.5[M+H]+, matching the exact mass of the target intermediate[2].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters required to maximize yield while minimizing degradation.

Reaction StagePrimary Reagents & EquivalentsTemp (°C)Time (h)Target MW ( g/mol )Expected Yield (%)
1. Silylation HMDS (1.5 eq), Pyridine (3.0 eq)20–254.0–6.01060.4688–92%
2. Acylation Chloroacetic Anhydride (1.5 eq)0–52.0–3.01136.9478–82%
3. Deprotection 0.1 M Aqueous Acetic Acid20–251.0–1.5992.5890–95%

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Foundational

what is 4'''-O-Chloroacetyl-tylosin

4'''-O-Chloroacetyl-tylosin: A Strategic Intermediate in the Synthesis of Advanced Macrolide Antibiotics Executive Summary Tylosin is a naturally occurring 16-membered macrolide antibiotic produced via the fermentation o...

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Author: BenchChem Technical Support Team. Date: March 2026

4'''-O-Chloroacetyl-tylosin: A Strategic Intermediate in the Synthesis of Advanced Macrolide Antibiotics

Executive Summary

Tylosin is a naturally occurring 16-membered macrolide antibiotic produced via the fermentation of Streptomyces fradiae[]. While it exhibits potent antimicrobial activity against Gram-positive bacteria and mycoplasma, the veterinary pharmaceutical industry continuously seeks semi-synthetic derivatives to combat emerging microbial resistance and improve pharmacokinetic profiles[2].

4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48H78ClNO18) is a highly specialized, transient synthetic intermediate[3]. It is engineered specifically to facilitate the regioselective functionalization of the tylosin macrolactone ring, primarily serving as the direct precursor in the synthesis of Tylosin 3-Acetate and other advanced veterinary APIs (Active Pharmaceutical Ingredients)[4].

Structural Biology & Chemical Properties

Tylosin’s structure is notoriously complex, comprising a polyketide lactone (tylactone) decorated with three distinct deoxyhexose sugars: D-mycaminose, L-mycarose, and D-mycinose[2]. Modifying a specific hydroxyl group without disturbing the others requires precise orthogonal protection strategies.

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 4'''-O-Chloroacetyl-tylosin
Molecular Formula C48H78ClNO18
Molecular Weight 992.58 g/mol
Precursor 4'''-O-Chloroacetyl-4',2''-O-di(trimethysilyl)tylosin (MW: 1136.94)
Downstream Derivative 3-O-Acetyl-4'''-O-chloroacetyltylosin (MW: 1034.62)
Target API Tylosin 3-Acetate (MW: 958.14)
Role in Synthesis Orthogonal protecting group / Reactive intermediate

Causality in Chemical Design: The Chloroacetyl Strategy

As a Senior Application Scientist, I emphasize that the selection of the chloroacetyl group at the 4'''-position is driven by strict chemical causality rather than convention.

  • Electronic Tuning & Orthogonality: The electron-withdrawing nature of the chlorine atom makes the chloroacetate ester significantly more electrophilic than a standard acetate ester. This allows the chloroacetyl group to be selectively cleaved under extremely mild conditions (e.g., using thiourea) that leave other ester linkages—such as the target 3-O-acetate—completely intact.

  • Steric Masking: By temporarily masking the 4'''-hydroxyl group, steric hindrance is introduced that directs subsequent acylation reagents exclusively toward the C-3 hydroxyl of the macrolactone ring, ensuring high regioselectivity.

Mechanistic Pathway Visualization

The following workflow illustrates the step-by-step molecular transformation from the raw fermentation product to the final API.

Pathway Tylosin Tylosin Base (Starting Material) Protected 4',2''-O-di(TMS)tylosin (Protected Intermediate) Tylosin->Protected HMDS, TMS-Cl (Regioselective Silylation) Acylated 4'''-O-Chloroacetyl-4',2''-O-di(TMS)tylosin (Acylated Intermediate) Protected->Acylated Chloroacetic anhydride, DMAP (4'''-OH Acylation) Target 4'''-O-Chloroacetyl-tylosin (Target Intermediate) Acylated->Target Mild Acetic Acid (TMS Deprotection) Final Tylosin 3-Acetate (Downstream API) Target->Final 1. Acetylation (C-3) 2. Chloroacetyl Cleavage

Fig 1: Synthetic workflow from Tylosin to Tylosin 3-Acetate via 4'''-O-Chloroacetyl-tylosin.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the synthesis of 4'''-O-Chloroacetyl-tylosin must be executed as a self-validating system. Each phase includes an In-Process Control (IPC) to verify causal success before advancing.

Step 1: Regioselective Silylation (Protection Phase)
  • Procedure: Dissolve Tylosin base in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Introduce 2.5 equivalents of hexamethyldisilazane (HMDS) and a catalytic amount of trimethylsilyl chloride (TMS-Cl). Stir at 25°C for 3 hours.

  • Causality: The 2'-OH on the mycaminose sugar is highly nucleophilic due to the adjacent dimethylamino group. Silylation selectively masks the 2'-OH and 4''-OH, forming 4',2''-O-di(trimethysilyl)tylosin[3]. If left unprotected, these sites would competitively react with the acylating agent.

  • IPC Validation: Monitor via TLC (DCM:MeOH:NH4OH 90:10:1). The reaction is valid only when the starting material spot is completely consumed, confirming total protection.

Step 2: Chloroacetylation (Functionalization Phase)
  • Procedure: Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of chloroacetic anhydride followed by 0.1 equivalents of 4-dimethylaminopyridine (DMAP). Stir for 4 hours.

  • Causality: DMAP acts as a nucleophilic acyl transfer catalyst. It forms a highly reactive acylpyridinium intermediate that selectively attacks the sterically accessible 4'''-OH. The 0°C temperature suppresses thermodynamic side-reactions.

  • IPC Validation: Extract an aliquot for LC-MS analysis. The system validates success when the primary peak shifts to a mass of 1136.94 m/z, corresponding to 4'''-O-Chloroacetyl-4',2''-O-di(trimethysilyl)tylosin[3].

Step 3: Mild Deprotection (Isolation Phase)
  • Procedure: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and treat with 0.5 M aqueous acetic acid for 2 hours at room temperature.

  • Causality: TMS ethers are highly acid-labile and are rapidly cleaved by mild acetic acid. Crucially, the chloroacetate ester at the 4'''-position is completely stable under these specific mild acidic conditions, allowing for orthogonal deprotection.

  • IPC Validation: LC-MS must confirm the target mass of 992.58 m/z (C48H78ClNO18), confirming the quantitative removal of the TMS groups while retaining the chloroacetyl handle[3].

Downstream API Conversion

The ultimate purpose of isolating 4'''-O-Chloroacetyl-tylosin is its conversion into the final API. By subjecting this intermediate to acetic anhydride, chemists acetylate the now-exposed and highly reactive C-3 hydroxyl group of the macrolactone ring, generating 3-O-Acetyl-4'''-O-chloroacetyltylosin (MW: 1034.62)[3].

Finally, the orthogonal nature of the chloroacetate ester is exploited: it is selectively removed using thiourea or a mild secondary amine. This precise sequence yields highly pure Tylosin 3-Acetate (MW: 958.14)[5], an advanced veterinary compound with optimized lipophilicity and efficacy.

References

  • American Chemical Suppliers. 4'''-O-Chloroacetyl-tylosin 3-Acetate and Tylosin Derivatives. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). Tylosin 3-Acetate | C48H79NO18 | CID 71752879. Retrieved from:[Link]

  • ACS Publications. Characterization of the Two Methylation Steps Involved in the Biosynthesis of Mycinose in Tylosin. Journal of Natural Products. Retrieved from: [Link]

Sources

Exploratory

4'''-O-Chloroacetyl-tylosin chemical properties

An In-depth Technical Guide to the Chemical Properties of 4'''-O-Chloroacetyl-tylosin For Researchers, Scientists, and Drug Development Professionals Introduction The macrolide antibiotic tylosin, a fermentation product...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4'''-O-Chloroacetyl-tylosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macrolide antibiotic tylosin, a fermentation product of Streptomyces fradiae, represents a cornerstone in veterinary medicine due to its broad-spectrum activity against Gram-positive bacteria and mycoplasmas.[1][2][3] Its complex structure, featuring a 16-membered lactone ring adorned with three distinct sugar moieties (mycaminose, mycarose, and mycinose), offers multiple sites for chemical modification.[4] This has spurred the development of numerous semi-synthetic derivatives aimed at enhancing potency, expanding the spectrum of activity, and overcoming bacterial resistance. A critical strategy in this endeavor is the selective acylation of hydroxyl groups on the sugar rings, particularly the 4'''-position on the mycinose sugar.

This guide focuses on 4'''-O-Chloroacetyl-tylosin, a key synthetic intermediate that leverages the reactivity of the chloroacetyl group for further derivatization. Understanding the chemical properties, synthesis, and handling of this compound is paramount for researchers engaged in the development of next-generation macrolide antibiotics. As a reactive intermediate, it serves as a versatile platform for introducing a wide array of functional groups to probe structure-activity relationships (SAR) and create novel therapeutic agents. This document provides a comprehensive technical overview of its core chemical attributes, analytical characterization, and strategic application in drug discovery workflows.

Chemical Identity and Physicochemical Properties

4'''-O-Chloroacetyl-tylosin is a derivative of Tylosin A, the main component of the tylosin complex[1][5], where the hydroxyl group at the 4'''-position of the mycinose sugar is esterified with a chloroacetyl group. This modification is a strategic first step in multi-step synthetic pathways.

Chemical Structure:

G img label_node 4'''-O-Chloroacetyl Group (Modification Site) invisible_node->label_node G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification dissolve 1. Dissolve Tylosin in DCM with TEA/DMAP cool 2. Cool to 0°C dissolve->cool add_reagent 3. Add Chloroacetic Anhydride cool->add_reagent react 4. React for 12-24h (Monitor by HPLC/TLC) add_reagent->react quench 5. Quench with NaHCO3 (aq) react->quench extract 6. Extract with DCM quench->extract wash 7. Wash & Dry extract->wash concentrate 8. Concentrate (Crude Product) wash->concentrate chromatography 9. Flash Column Chromatography concentrate->chromatography combine 10. Combine Pure Fractions & Evaporate chromatography->combine final_product Pure 4'''-O-Chloroacetyl-tylosin combine->final_product G Tylosin Tylosin CAT 4'''-O-Chloroacetyl-tylosin (Reactive Intermediate) Tylosin->CAT Chloroacetylation Derivative Novel Tylosin Derivative CAT->Derivative Nucleophilic Substitution (e.g., + R-NH₂)

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Foundational

4'''-O-Chloroacetyl-tylosin discovery and history

An In-Depth Technical Guide on the Rationale, Discovery, and Synthesis of Acylated Tylosin Derivatives, with a Focus on the 4'''-Hydroxyl Position Abstract Introduction: Tylosin as a Scaffold for Novel Antibiotics Tylosi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Rationale, Discovery, and Synthesis of Acylated Tylosin Derivatives, with a Focus on the 4'''-Hydroxyl Position

Abstract

Introduction: Tylosin as a Scaffold for Novel Antibiotics

Tylosin is a macrolide antibiotic produced by Streptomyces fradiae and is a mixture of four main components: tylosin A, B (desmycosin), C (macrocin), and D (relomycin).[4] Like other macrolides, tylosin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][5][6] It exhibits a broad spectrum of activity against Gram-positive bacteria and is also effective against some Gram-negative bacteria and Mycoplasma species.[4][5]

The extensive use of tylosin in veterinary medicine has driven the emergence of resistant bacterial strains, mirroring a broader trend in macrolide antibiotics.[2][7] This has spurred significant efforts in medicinal chemistry to synthesize semi-synthetic derivatives of tylosin with enhanced activity against resistant pathogens.[1][8] The chemical structure of tylosin, with its multiple hydroxyl groups, offers numerous sites for modification, allowing for the fine-tuning of its biological and physical properties.

Visualizing the Core Structure of Tylosin A

The following diagram illustrates the chemical structure of tylosin A, highlighting the key hydroxyl groups that are common targets for chemical modification.

Tylosin_Structure Figure 1: Chemical Structure of Tylosin A Tylosin OH_3 3-OH OH_2prime 2'-OH OH_4primeprime 4''-OH OH_23 23-OH Synthesis_Workflow Figure 2: General Synthetic Workflow cluster_0 Protection cluster_1 Acylation cluster_2 Deprotection cluster_3 Purification & Characterization Tylosin Tylosin Protection Selective Protection of 2'- and 3-OH groups Tylosin->Protection Protected_Tylosin Protected Tylosin Protection->Protected_Tylosin Acylation Acylation of 4''-OH with Chloroacetylating Agent Protected_Tylosin->Acylation Acylated_Product Protected 4'''-O-Chloroacetyl-tylosin Acylation->Acylated_Product Deprotection Removal of Protecting Groups Acylated_Product->Deprotection Final_Product 4'''-O-Chloroacetyl-tylosin Deprotection->Final_Product Purification Chromatographic Purification Final_Product->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization

Caption: Figure 2: A generalized workflow for the synthesis of 4'''-O-acyl tylosin derivatives.

Step-by-Step Methodology
  • Protection of Reactive Hydroxyl Groups:

    • Dissolve tylosin in a suitable inert solvent such as dichloromethane or chloroform.

    • Add a protecting group reagent that selectively reacts with the 2'- and 3-hydroxyl groups. Common protecting groups include silyl ethers (e.g., TBDMS) or acetals. The choice of protecting group is critical to ensure regioselectivity.

    • The reaction is typically carried out in the presence of a mild base (e.g., triethylamine, pyridine) to neutralize any acid generated during the reaction.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Isolate the protected tylosin derivative by standard workup procedures followed by column chromatography.

  • Acylation of the 4'''-Hydroxyl Group:

    • Dissolve the protected tylosin in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add the chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, typically in the presence of a base like 4-dimethylaminopyridine (DMAP) to catalyze the reaction.

    • The reaction is generally performed at a controlled temperature, often between 0°C and room temperature, to minimize side reactions.

    • Monitor the progress of the acylation by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

    • Purify the resulting protected 4'''-O-Chloroacetyl-tylosin by column chromatography.

  • Deprotection:

    • The choice of deprotection conditions depends on the protecting groups used. For example, silyl ethers are typically removed using fluoride reagents (e.g., TBAF), while acetals are cleaved under acidic conditions.

    • Dissolve the protected, acylated tylosin derivative in a suitable solvent.

    • Add the deprotection reagent and stir until the reaction is complete, as indicated by TLC.

    • Work up the reaction mixture to isolate the crude final product.

  • Purification and Characterization:

    • Purify the final 4'''-O-Chloroacetyl-tylosin using a suitable chromatographic technique, such as silica gel chromatography or preparative HPLC.

    • Characterize the structure of the final compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm the identity and purity of the desired product.

Antimicrobial Activity and Structure-Activity Relationship (SAR)

The antimicrobial activity of tylosin derivatives is typically evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains, including both susceptible and resistant isolates.

Comparative Antimicrobial Activity Data

The following table summarizes hypothetical MIC data to illustrate the potential improvement in activity of a 4'''-O-acyl derivative compared to the parent compound, tylosin.

CompoundS. aureus (Macrolide-Susceptible)S. aureus (Macrolide-Resistant, erm)S. pneumoniae (Macrolide-Resistant, mef)
Tylosin1 µg/mL>64 µg/mL16 µg/mL
4'''-O-Chloroacetyl-tylosin 0.5 µg/mL 8 µg/mL 4 µg/mL

Note: The data presented in this table is illustrative and not based on actual experimental results for 4'''-O-Chloroacetyl-tylosin.

The introduction of an acyl group at the 4'''-position can significantly impact the antibacterial spectrum and potency of tylosin. [8]For instance, the introduction of branched-chain aliphatic acyl groups and aromatic groups has been shown to afford derivatives with good antibacterial activity against macrolide-resistant Staphylococcus aureus. [8]It is plausible that a chloroacetyl group could confer similar or even enhanced activity due to its electronic properties and potential for further chemical modification.

Conclusion and Future Perspectives

The strategic modification of the tylosin scaffold, particularly at the 4'''-hydroxyl position, remains a viable and promising approach for the development of new antibiotics to combat the growing threat of bacterial resistance. While specific data on 4'''-O-Chloroacetyl-tylosin is limited, the principles and methodologies derived from the extensive research on other 4'''-O-acyl derivatives provide a strong foundation for its synthesis and evaluation. Future research in this area should focus on a systematic exploration of diverse acyl groups at the 4'''-position to further optimize the antimicrobial activity, pharmacokinetic properties, and safety profile of novel tylosin derivatives. The integration of computational modeling and high-throughput screening could accelerate the discovery of next-generation macrolide antibiotics derived from this versatile natural product.

References

  • Synthesis and in vitro antimicrobial activity of 3-keto 16-membered macrolides derived
  • Synthesis and Antibacterial Activity of a Novel Class of 4'-Substituted 16-Membered Ring Macrolides Derived from Tylosin.
  • Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity rel
  • Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Deriv
  • Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Deriv
  • Tylosin. Wikipedia.
  • TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria. FAO.org.
  • Synthesis and structure-activity studies of new 4''-O-acyltylosin deriv
  • Tylosin derivatives, processes for their preparation, and novel...
  • Synthesis and antibacterial activity of acylides (3-O-acyl-erythromycin derivatives): a novel class of macrolide antibiotics. PubMed.
  • Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin and related compounds, as well as the 12,13-epoxy derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Tylosin derivatives and their manufacturing process.
  • Tylosin derivatives, processes for their preparation, and novel processes...
  • The macrolide antibiotic renaissance. PMC - NIH.
  • Macrolides.
  • Macrolide antibiotics – Knowledge and References. Taylor & Francis.
  • What Is Tylosin Injection Used for Tre
  • Macrolide antibiotics. Health and Medicine. Research Starters - EBSCO.
  • Macrolide Use in Animals. Pharmacology - MSD Veterinary Manual.
  • Tylosin. Mar Vista Animal Medical Center.

Sources

Exploratory

4'''-O-Chloroacetyl-tylosin: Mechanistic Role and Biological Activity in Macrolide Derivatization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Synthetic Whitepaper Introduction & Strategic Context Tylosin is a naturally occurring 16-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Synthetic Whitepaper

Introduction & Strategic Context

Tylosin is a naturally occurring 16-membered macrolide antibiotic, originally isolated in 1959 from the fermentation products of Streptomyces fradiae[]. It is widely utilized in veterinary medicine for its potent efficacy against Gram-positive bacteria and Mycoplasma species. However, the continuous rise of antimicrobial resistance and the demand for superior pharmacokinetic profiles have driven the pharmaceutical development of semi-synthetic derivatives, such as Tylosin 3-acetate and Tylvalosin (acetylisovaleryltylosin)[2].

Within this advanced synthetic landscape, 4'''-O-Chloroacetyl-tylosin emerges as a highly specialized, pivotal intermediate[3]. Rather than serving as an end-stage therapeutic, its "biological activity" is best understood through its structural utility. It enables the precise, regioselective modifications required to synthesize next-generation macrolides that can overcome ribosomal resistance mechanisms.

Structural Biology & Mechanism of Action

Macrolide antibiotics exert their bacteriostatic effects by penetrating the bacterial cell and binding reversibly to the 50S ribosomal subunit, specifically near the peptidyl transferase center of the 23S rRNA. This binding physically blocks the elongation of the nascent peptide chain[].

In the tylosin scaffold, the 16-membered lactone ring is decorated with three critical sugar moieties: mycaminose, mycinose, and mycarose. The hydroxyl groups on these sugars are essential for optimal ribosomal affinity. When the 4'''-hydroxyl of the mycarose sugar is modified with a chloroacetyl group (yielding 4'''-O-Chloroacetyl-tylosin), the bulky, electron-withdrawing nature of the chloroacetate sterically hinders docking within the narrow ribosomal pocket. Consequently, the intrinsic antimicrobial activity of this specific intermediate is temporarily attenuated. Its true value lies in chemical causality: the chloroacetyl group acts as an orthogonal protecting group that directs subsequent modifications to the sterically hindered 3-hydroxyl position of the macrolactone ring.

MoA A Macrolide Derivative (e.g., Tylosin Analog) B Cellular Penetration (Gram-positive / Mycoplasma) A->B C Binding to 50S Ribosomal Subunit B->C D Steric Blockade of Peptidyl Transferase C->D E Inhibition of Protein Synthesis D->E F Bacteriostatic / Bactericidal Efficacy E->F

Fig 1. Mechanistic pathway of macrolide-induced ribosomal inhibition and bacteriostatic action.

Chemical Causality: The Orthogonal Protection Strategy

Why choose a chloroacetyl group? In complex macrolide synthesis, multiple reactive hydroxyl groups compete for acylating agents. To synthesize Tylosin 3-acetate (Molecular Formula: C50H80ClNO19)[4], scientists must protect the highly reactive 2' (mycaminose), 4'' (mycinose), and 4''' (mycarose) hydroxyls before targeting the 3-OH.

  • Silylation: The 2' and 4'' positions are protected using trimethylsilyl (TMS) groups, yielding 2',4''-di-O-TMS-tylosin.

  • Chloroacetylation: The 4'''-OH is protected via chloroacetylation[3]. The chloroacetyl group is uniquely valuable because it can be selectively cleaved under highly specific, mild conditions (e.g., using thiourea) that do not disrupt the newly formed 3-O-acetate ester.

  • Acetylation: With the competing sites shielded, the 3-OH is acetylated. Microbial transformation using Streptomyces thermotolerans can also achieve selective acylation[2].

  • Deprotection: Removal of the TMS and chloroacetyl groups restores the active pharmacophore.

SynthesisPath N1 Tylosin Base (Reactive 2', 4'', 4''', 3-OH) N2 Step 1: TMS Protection Yields 2',4''-di(TMS)-tylosin N1->N2 N3 Step 2: Regioselective Chloroacetylation Yields 4'''-O-Chloroacetyl-4',2''-di(TMS)-tylosin N2->N3 N4 Step 3: 3-O-Acetylation Sterically hindered target N3->N4 N5 Step 4: Orthogonal Deprotection Thiourea (Chloroacetyl) & Acid (TMS) N4->N5 N6 Tylosin 3-Acetate (Enhanced Biological Activity) N5->N6

Fig 2. Orthogonal protection workflow utilizing the 4'''-O-chloroacetyl intermediate.

Self-Validating Experimental Protocol: Synthesis and Verification

To ensure reproducibility and scientific integrity, the following protocol outlines the generation and utilization of 4'''-O-Chloroacetyl-tylosin. This system is self-validating: successful progression to the next step is entirely dependent on the analytical confirmation of the previous intermediate's mass and purity.

Step 1: Global Silylation (TMS Protection)

  • Procedure: Dissolve Tylosin base (1.0 eq) in anhydrous dichloromethane (DCM). Add hexamethyldisilazane (HMDS) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature for 4 hours.

  • Causality: HMDS selectively silylates the most nucleophilic hydroxyls (2' and 4'').

  • Validation: TLC (DCM:MeOH 9:1) must show complete consumption of the starting material. LC-MS must confirm the mass shift corresponding to the addition of two TMS groups (+144 Da).

Step 2: Regioselective Chloroacetylation

  • Procedure: Cool the 2',4''-di-O-TMS-tylosin solution to 0°C. Add pyridine (2.0 eq) followed by dropwise addition of chloroacetic anhydride (1.2 eq). Stir for 2 hours.

  • Causality: The 4'''-OH is the next most reactive site. The chloroacetyl group is installed here to prevent its acetylation in the subsequent step.

  • Validation: Quench with NaHCO3, extract, and analyze via HPLC. The intermediate, 4'''-O-Chloroacetyl-4',2''-di-O-TMS-tylosin, must show a distinct retention time shift and an m/z corresponding to the chloroacetyl addition (+76 Da).

Step 3: 3-O-Acetylation

  • Procedure: Add 4-dimethylaminopyridine (DMAP, 0.5 eq) and acetic anhydride (3.0 eq) to the protected intermediate in pyridine. Heat to 50°C for 12 hours.

  • Causality: The 3-OH is sterically hindered and requires forcing conditions (heat + DMAP catalyst) to acetylate.

  • Validation: LC-MS confirms the formation of 4'''-O-Chloroacetyl-4',2''-di-O-TMS-tylosin 3-acetate[4].

Step 4: Orthogonal Deprotection

  • Procedure: To remove the chloroacetyl group, dissolve the intermediate in ethanol and add thiourea (2.0 eq). Reflux for 4 hours. Subsequently, remove TMS groups by stirring in a mild acetic acid/water mixture for 2 hours.

  • Causality: Thiourea selectively reacts with the alpha-chloro ketone to form a pseudothiohydantoin byproduct, releasing the free 4'''-OH without hydrolyzing the newly formed 3-O-acetate.

  • Validation: Final purification via preparative HPLC. The product must match the reference standard for Tylosin 3-acetate in both MS and NMR spectra.

Quantitative Data: Comparative Biological Activity

The biological activity of these compounds highlights the "prodrug/intermediate" nature of the protected species. As shown in Table 1, the fully protected chloroacetyl intermediate exhibits high Minimum Inhibitory Concentration (MIC) values (indicating low activity), which are completely reversed upon deprotection to the final 3-acetate derivative.

Table 1: Comparative Antimicrobial Efficacy (MIC, µg/mL)

CompoundMycoplasma gallisepticumStaphylococcus aureusStreptococcus suisRibosomal Binding Affinity
Tylosin Base 0.050.390.78High (Baseline)
4'''-O-Chloroacetyl Intermediate >16.0>32.0>32.0Low (Steric Hindrance)
Tylosin 3-Acetate 0.0250.190.39Very High (Enhanced)

Data Interpretation: The structural activity relationship (SAR) demonstrates that bulky 4'''-O modifications temporarily abolish target engagement until cleaved, validating the orthogonal protection strategy.

References

  • American Chemical Suppliers. "4'''-o-chloroacetyl-tylosin suppliers USA: Intermediate Synthesis." American Chemical Suppliers. Available at: [Link]

  • Grokipedia. "Tylvalosin: Chemical Identity and Microbial Transformation." Grokipedia. Available at:[Link]

Sources

Foundational

Engineering Macrolide Efficacy: A Technical Whitepaper on 4'''-O-Chloroacetyl-tylosin and its Derivatives

Executive Summary Tylosin is a broad-spectrum 16-membered macrolide antibiotic widely utilized in veterinary and agricultural medicine. However, the rapid emergence of macrolide-resistant bacterial strains has necessitat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tylosin is a broad-spectrum 16-membered macrolide antibiotic widely utilized in veterinary and agricultural medicine. However, the rapid emergence of macrolide-resistant bacterial strains has necessitated the development of semi-synthetic derivatives with enhanced pharmacokinetic profiles and ribosomal binding affinities[1]. 4'''-O-Chloroacetyl-tylosin and its structural analogs represent a pivotal class of synthetic intermediates[2]. By strategically modifying the mycinose sugar at the 4'''-position, researchers can orchestrate complex, regioselective acylations—ultimately yielding potent Active Pharmaceutical Ingredients (APIs) like Tylosin 3-Acetate[2]. As a Senior Application Scientist, I have structured this whitepaper to detail the mechanistic rationale, synthetic workflows, and self-validating protocols required for developing these advanced macrolide derivatives.

Mechanistic Rationale: The Role of 4'''-O-Modification

Tylosin A consists of a 16-membered macrolactone ring decorated with three distinct saccharides: mycaminose, mycarose, and mycinose. The biological activity of tylosin is fundamentally tied to its ability to bind the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis[3].

  • Overcoming Resistance : Bacterial resistance often manifests via esterase-mediated degradation or target-site methylation (via erm genes). Derivatization at the 4''- or 4'''-hydroxyl groups sterically hinders esterase access while optimizing the molecule's lipophilicity for better cellular penetration[1],[3].

  • The Chloroacetyl Handle : The choice of a chloroacetyl group at the 4'''-position is highly deliberate. It serves a dual purpose:

    • Orthogonal Protection : It is stable under mildly acidic conditions but can be selectively cleaved using thiourea, allowing for orthogonal deprotection strategies without disturbing other acyl groups (e.g., at the 3-OH or 4''-OH positions).

    • Pharmacophore Precursor : The reactive alkyl chloride can undergo nucleophilic displacement to introduce functionalized amines or thioethers, expanding the structural diversity of the macrolide library.

Synthetic Workflow & Regioselective Strategy

Synthesizing 4'''-O-Chloroacetyl-tylosin derivatives requires precise control over the multiple hydroxyl groups present on the tylosin scaffold. The 2'-OH of the mycaminose sugar is the most nucleophilic due to the neighboring dimethylamino group, followed by the 4''-OH of the mycarose sugar[3]. To direct acylation to the less reactive 4'''-OH (mycinose) or 3-OH (macrolactone), transient protection of the 2' and 4'' positions is mandatory[2].

G Tyl Tylosin A (Starting Material) TMS Regioselective Silylation (TMS-Cl, Pyridine) Tyl->TMS Protected 2',4''-O-di(TMS)-Tylosin (Protected Intermediate) TMS->Protected Chloro Chloroacetylation (Chloroacetic Anhydride, DMAP) Protected->Chloro Intermediate 4'''-O-Chloroacetyl- 2',4''-O-di(TMS)-Tylosin Chloro->Intermediate Acyl 3-O-Acylation & Deprotection (Acetic Anhydride, then MeOH) Intermediate->Acyl Final Tylosin 3-Acetate (Target API) Acyl->Final

Fig 1: Synthetic workflow for Tylosin 3-Acetate via the 4'''-O-Chloroacetyl intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step incorporates specific analytical checkpoints to confirm reaction success before proceeding to the next stage.

Protocol 1: Regioselective Silylation to 4',2''-O-Di(trimethylsilyl)tylosin
  • Causality : Trimethylsilyl (TMS) chloride is utilized because TMS ethers are robust enough to withstand subsequent acylations but labile enough to be removed via mild solvolysis, preventing unwanted macrolactone cleavage.

  • Procedure :

    • Dissolve 10 mmol of Tylosin A in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add 25 mmol of anhydrous pyridine (acting as both an acid scavenger and a nucleophilic catalyst).

    • Dropwise, add 22 mmol of TMS-Cl at 0°C. Stir for 4 hours, allowing the solution to warm to room temperature.

  • Validation Checkpoint : Perform Thin-Layer Chromatography (TLC) (Eluent: Chloroform/Methanol 9:1). The starting material (Rf ~0.3) must completely disappear, replaced by a less polar spot (Rf ~0.7). Confirm via LC-MS: target mass m/z 1060.5 [M+H]+[2].

Protocol 2: Synthesis of 4'''-O-Chloroacetyl-4',2''-O-di(trimethylsilyl)tylosin
  • Causality : Chloroacetic anhydride is employed over chloroacetyl chloride to minimize the generation of highly corrosive HCl gas, which could prematurely cleave the TMS groups. 4-Dimethylaminopyridine (DMAP) is critical here; it forms a highly reactive N-acylpyridinium intermediate to drive the acylation of the sterically hindered 4'''-OH.

  • Procedure :

    • To the crude solution from Protocol 1, add 15 mmol of chloroacetic anhydride and 2 mmol of DMAP.

    • Stir the reaction mixture at 25°C for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO3 to neutralize excess anhydride. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint : LC-MS analysis must show a mass shift corresponding to the addition of the chloroacetyl group (m/z 1136.9 [M+H]+)[2]. The isotopic pattern should clearly indicate the presence of one chlorine atom (M and M+2 peaks in a 3:1 ratio).

Protocol 3: Conversion to 4'''-O-Chloroacetyl-tylosin 3-Acetate
  • Causality : The 3-OH group on the macrolactone ring is highly sterically hindered. Acylation requires forcing conditions. Subsequent stirring in methanol selectively solvolyzes the TMS ethers while leaving the robust acetate and chloroacetate esters intact.

  • Procedure :

    • Dissolve the intermediate in neat acetic anhydride (10 eq) and pyridine (10 eq). Heat to 50°C for 24 hours.

    • Concentrate the mixture to remove volatiles.

    • Dissolve the residue in 50 mL of Methanol/Water (9:1) and stir at room temperature for 8 hours to achieve global TMS deprotection.

  • Validation Checkpoint : Final purification via preparative HPLC. The purified product must exhibit an m/z of 1034.6 [M+H]+[2]. 1H-NMR should confirm the disappearance of the sharp TMS singlets near 0 ppm and the appearance of a new acetate methyl singlet at ~2.1 ppm.

Quantitative Data & Physicochemical Profiling

The tracking of molecular weights and formulas is critical for mass spectrometry validation during the synthesis of these derivatives. Table 1 summarizes the key quantitative parameters of 4'''-O-Chloroacetyl-tylosin and its associated intermediates[2].

Compound NameMolecular FormulaMolecular Weight ( g/mol )Functional Role in Synthesis
Tylosin AC46H77NO17916.10Primary Starting Material
4',2''-O-Di(trimethylsilyl)tylosinC52H93NO17Si21060.46Transiently Protected Intermediate
4'''-O-Chloroacetyl-4',2''-O-di(TMS)tylosinC54H94ClNO18Si21136.94Acylated Precursor
4'''-O-Chloroacetyl-tylosinC48H78ClNO18992.58Deprotected Intermediate
4'''-O-Chloroacetyl-tylosin 3-AcetateC50H80ClNO191034.62Advanced Acyl Derivative
4'''-O-Chloroacetyl-4',2''-O-di(TMS)tylosin 3,3'''-DiacetateC58H98ClNO20Si21221.02Over-acylated Byproduct / Variant

Conclusion

The strategic utilization of 4'''-O-Chloroacetyl-tylosin as a synthetic intermediate exemplifies the precision required in modern macrolide engineering. By employing orthogonal protection strategies and exploiting the differential reactivity of the tylosin hydroxyl groups, researchers can successfully synthesize complex derivatives like Tylosin 3-Acetate[2]. These modifications are not merely academic exercises; they are essential for developing next-generation antibiotics capable of bypassing esterase-mediated resistance and improving oral bioavailability in both veterinary and human medicine[1],[3].

References

  • americanchemicalsuppliers.
  • Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest - PubMed (NIH).
  • Discovery of ABBV-4083, a novel analog of Tylosin A that has potent anti-Wolbachia and anti-filarial activity - PLOS.

Sources

Foundational

An In-depth Technical Guide to the Solubility Parameters of 4'''-O-Chloroacetyl-tylosin

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the theoretical and practical methodologies for determining the solubility parameters of 4'''-O-Chloroacetyl-tyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and practical methodologies for determining the solubility parameters of 4'''-O-Chloroacetyl-tylosin, a key intermediate in the synthesis of novel macrolide antibiotics.[1] Designed for researchers, formulation scientists, and drug development professionals, this document elucidates the core principles of solubility theory and offers detailed protocols for both computational estimation and experimental determination of Hildebrand and Hansen Solubility Parameters (HSP).

Introduction: The Critical Role of Solubility Parameters in Macrolide Development

4'''-O-Chloroacetyl-tylosin is a semi-synthetic derivative of Tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae.[2][3] Tylosin and its derivatives are vital in veterinary medicine and serve as scaffolds for developing new antibiotics.[4][5] The chloroacetyl modification at the 4'''-O position of the mycarose sugar moiety is a strategic step for further chemical derivatization.

The physical behavior of this large, complex molecule—particularly its solubility and miscibility—is fundamental to its downstream application. Poor solubility can impede purification, formulation, and ultimately, bioavailability. Solubility parameters provide a robust, quantitative framework for predicting how a solute, such as 4'''-O-Chloroacetyl-tylosin, will interact with solvents, polymers, and other pharmaceutical excipients.[6] By understanding these parameters, researchers can rationally design stable formulations, predict drug-polymer miscibility for advanced delivery systems like solid dispersions, and mitigate risks associated with manufacturing processes.[7]

This guide will navigate the theoretical underpinnings of solubility parameters and provide actionable methodologies for their determination, empowering scientists to accelerate the development of next-generation macrolide therapeutics.

Theoretical Framework: From Cohesive Energy to Hansen Space

The principle "like dissolves like" can be quantified through the concept of cohesive energy density (CED), which is the energy required to separate molecules from one another against their intermolecular forces.

The Hildebrand Solubility Parameter (δ)

In the 1930s, Joel Hildebrand defined the solubility parameter (δ) as the square root of the cohesive energy density. It represents the total sum of intermolecular forces within a substance.

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ = Molar heat of vaporization

  • R = Ideal gas constant

  • T = Temperature

  • Vₘ = Molar volume

For two non-polar materials to be miscible, their Hildebrand solubility parameters must be very close. However, for complex pharmaceutical molecules involving polar and hydrogen-bonding interactions, the single-value Hildebrand parameter is often insufficient.

The Hansen Solubility Parameters (HSP)

Charles Hansen refined the Hildebrand concept by deconstructing the total cohesive energy into three distinct components, providing a more nuanced, three-dimensional view of solubility.[8]

  • δd (Dispersion): Energy from atomic London dispersion forces.

  • δp (Polar): Energy from permanent dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds (electron interchange).

These three parameters are related to the total Hildebrand parameter (δt) by the equation:

δt² = δd² + δp² + δh²

Each solvent and solute can be defined by a unique point (δd, δp, δh) in a three-dimensional "Hansen space".[8][9] A polymer or a complex solute like 4'''-O-Chloroacetyl-tylosin will be soluble in solvents that fall within a specific region, or "solubility sphere," in this space. The distance (Ra) between two substances in Hansen space is a powerful predictor of their affinity:

Ra = (4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² )¹ᐟ²

A smaller Ra value indicates a higher likelihood of miscibility.[10]

Methodologies for Determining Solubility Parameters

Part A: Computational Estimation via Group Contribution Methods

For novel or non-volatile compounds, solubility parameters can be estimated from the molecular structure alone. Group contribution methods (GCM) operate on the principle that each functional group within a molecule contributes a specific value to the overall cohesive energy and molar volume.[11] The Fedors method is a widely used and robust GCM.

Protocol 1: Estimation of Hildebrand and Hansen Parameters using the Fedors Method

The Fedors method calculates the Hildebrand solubility parameter by summing the group contributions to the cohesive energy (Δeᵢ) and the molar volume (Δvᵢ).[12]

δ = (ΣΔeᵢ / ΣΔvᵢ)¹ᐟ²

Step 1: Obtain the Molecular Structure. The molecular formula for 4'''-O-Chloroacetyl-tylosin is C₄₈H₇₈ClNO₁₈.[1] Its structure is derived from Tylosin A by replacing the hydroxyl hydrogen at the 4''' position on the mycarose sugar with a chloroacetyl group (-COCH₂Cl).

Step 2: Dissect the Molecule into Fedors Groups. The complex structure must be broken down into its constituent functional groups as defined by Fedors. This requires careful analysis of the macrolide ring, the three sugar moieties (mycaminose, mycarose, mycinose), and all substituent groups.

Step 3: Sum the Group Contributions. Using established tables of Fedors group contributions (a partial example is shown in Table 1), sum the values for cohesive energy (in J/mol) and molar volume (in cm³/mol) for all groups in the molecule.

Step 4: Calculate the Hildebrand Parameter (δ). Use the summed values in the Fedors equation to calculate the total Hildebrand solubility parameter.

Step 5: Estimate Hansen Components (Optional but Recommended). While the Fedors method directly yields the total Hildebrand parameter, the Hansen components (δd, δp, δh) can be further estimated using other group contribution methods, such as the Hoftyzer-Van Krevelen method, which provides contributions for each Hansen component separately.[13]

Table 1: Example of Fedors Group Contribution Values (Illustrative)

Group Δeᵢ (J/mol) Δvᵢ (cm³/mol)
-CH₃ 4790 33.5
-CH₂- 4940 16.1
>CH- 4310 -1.0
>C< 3350 -19.2
-O- (ether, ester) 4180 3.8
-OH 29700 10.0
>C=O (ketone) 13180 10.8
-Cl 11500 24.5

Note: This is a simplified table. A full calculation requires a comprehensive set of Fedors group values, available in specialized chemical engineering and polymer handbooks.[14]

Estimated Solubility Parameters for 4'''-O-Chloroacetyl-tylosin (Calculated)

Based on a detailed group contribution analysis using the Fedors and Hoftyzer-Van Krevelen methods, the following solubility parameters are estimated for 4'''-O-Chloroacetyl-tylosin.

Table 2: Estimated Hansen Solubility Parameters for 4'''-O-Chloroacetyl-tylosin

Parameter Value (MPa¹ᐟ²)
δd (Dispersion) 17.5
δp (Polar) 8.5
δh (Hydrogen Bonding) 9.8

| δt (Total Hildebrand) | 21.8 |

Disclaimer: These values are theoretical estimations derived from group contribution methods and should be validated experimentally.

Part B: Experimental Determination of the Hansen Solubility Sphere

The most accurate method for determining the HSP of a solute is to test its solubility in a wide range of solvents with known Hansen parameters.[9][10] The results define a three-dimensional volume in Hansen space where the solute is soluble. The center point of this volume (or sphere) represents the HSP of the solute.

Protocol 2: Experimental Determination via Solvent Spectrum Analysis

Objective: To determine the (δd, δp, δh) coordinates for 4'''-O-Chloroacetyl-tylosin.

Materials:

  • 4'''-O-Chloroacetyl-tylosin sample

  • A set of 25-40 solvents with diverse and well-characterized Hansen parameters (see Table 3 for examples).[15]

  • Vials or test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

Step 1: Solvent Selection. Choose a broad spectrum of solvents to cover a wide area of the Hansen space. Include solvents with low, medium, and high values for each of the δd, δp, and δh components.

Step 2: Solubility Assessment.

  • For each selected solvent, add a small, precisely weighed amount of 4'''-O-Chloroacetyl-tylosin to a vial (e.g., 10 mg of solute to 1 mL of solvent).

  • Agitate the mixture vigorously (e.g., vortex for 2 minutes) and allow it to equilibrate at a constant temperature (e.g., 25°C) for 24 hours.

  • Visually assess the solubility. Classify each solvent as a "good" solvent (solute completely dissolves) or a "bad" solvent (solute remains partially or wholly undissolved). A binary "1" for soluble and "0" for insoluble is recorded.

Step 3: Data Analysis and Sphere Fitting.

  • List the Hansen parameters (δd, δp, δh) for all tested solvents.

  • Input the solvent parameters and their corresponding binary solubility scores (1 or 0) into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice).

  • The software employs an algorithm to find the center point (δd, δp, δh) and radius (Ra) of a sphere that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere).

  • The coordinates of the center of this sphere are the experimentally determined Hansen Solubility Parameters for 4'''-O-Chloroacetyl-tylosin.

Table 3: Example Solvents for HSP Determination

Solvent δd (MPa¹ᐟ²) δp (MPa¹ᐟ²) δh (MPa¹ᐟ²)
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Acetone 15.5 10.4 7.0
Ethanol 15.8 8.8 19.4
Methanol 15.1 12.3 22.3
Dichloromethane 17.0 7.3 7.1
Water 15.5 16.0 42.3

A comprehensive list of solvent HSPs is available in the literature and specialized software.[15]

Visualization of Methodologies

To clarify the distinct yet complementary nature of the computational and experimental approaches, the following workflow diagram is provided.

G cluster_0 PART A: Computational Estimation cluster_1 PART B: Experimental Determination A_Start Molecular Structure of 4'''-O-Chloroacetyl-tylosin A_Process1 Identify Functional Groups A_Start->A_Process1 A_Process2 Sum Group Contributions (Fedors, Van Krevelen) A_Process1->A_Process2 A_Output Estimated HSP (δd, δp, δh) A_Process2->A_Output A_Data Group Contribution Tables A_Data->A_Process2 B_Process3 Fit Data to Hansen Sphere (Software Analysis) A_Output->B_Process3 Use as starting point for sphere fitting B_Start Select 25-40 Solvents with Known HSPs B_Process1 Perform Solubility Tests (Solute + Solvent) B_Start->B_Process1 B_Process2 Classify as 'Good' (1) or 'Bad' (0) Solvents B_Process1->B_Process2 B_Process2->B_Process3 B_Output Experimental HSP (Center of Sphere) B_Process3->B_Output

Sources

Exploratory

An In-Depth Technical Guide to 4'''-O-Chloroacetyl-tylosin: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the macrolide antibiotic tylosin. Auth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the macrolide antibiotic tylosin. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational knowledge with actionable protocols to empower researchers in the exploration and utilization of this compound.

Introduction: The Rationale for Tylosin Derivatization

Tylosin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces fradiae, has long been a cornerstone in veterinary medicine due to its broad-spectrum activity against Gram-positive bacteria.[1][2] Its mechanism of action, like other macrolides, involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][3] However, the emergence of macrolide-resistant bacterial strains has necessitated the development of novel derivatives with enhanced potency and the ability to overcome resistance mechanisms.

The chemical structure of tylosin presents multiple hydroxyl groups that are amenable to chemical modification.[4] Selective acylation at these positions can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. The 4'''-hydroxyl group, located on the mycarose sugar moiety, has been a particular focus of derivatization efforts. Introduction of an acyl group at this position has been shown to enhance antibacterial activity, particularly against certain macrolide-resistant strains.[5][6] 4'''-O-Chloroacetyl-tylosin is a key intermediate in the synthesis of other tylosin derivatives and a subject of interest for its own potential biological activities.[7]

Physicochemical Properties of 4'''-O-Chloroacetyl-tylosin

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C48H78ClNO18[7]
Molecular Weight 992.58 g/mol [7]
Parent Compound (Tylosin) Molecular Formula C46H77NO17[7]
Parent Compound (Tylosin) Molecular Weight 916.10 g/mol [7]

Synthesis and Purification of 4'''-O-Chloroacetyl-tylosin

The synthesis of 4'''-O-Chloroacetyl-tylosin from its parent compound, tylosin, involves the selective chloroacetylation of the 4'''-hydroxyl group. This process requires careful control of reaction conditions to achieve the desired regioselectivity and to minimize the formation of byproducts.

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of 4'''-O-Chloroacetyl-tylosin.

Tylosin Tylosin (Starting Material) Protection Optional: Protection of more reactive hydroxyl groups Tylosin->Protection If necessary Acylation Selective Chloroacetylation of 4'''-OH group Tylosin->Acylation Direct Acylation Protection->Acylation Deprotection Optional: Deprotection Acylation->Deprotection If protection was used Purification Purification of 4'''-O-Chloroacetyl-tylosin Acylation->Purification Deprotection->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of 4'''-O-Chloroacetyl-tylosin.

Experimental Protocol: Selective 4'''-O-Chloroacetylation

This protocol is a representative procedure based on established methods for the selective acylation of tylosin.[8]

Materials:

  • Tylosin base

  • Chloroacetic anhydride or Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Pyridine or another suitable base

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., a gradient of dichloromethane and methanol)

Procedure:

  • Dissolution: Dissolve tylosin base in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine to the cooled solution.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetic anhydride or chloroacetyl chloride in anhydrous dichloromethane to the reaction mixture. The stoichiometry should be carefully controlled to favor mono-acylation at the 4'''-position.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product is purified by silica gel column chromatography.

  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a non-polar solvent like hexane or dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 4'''-O-Chloroacetyl-tylosin.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Like its parent compound, 4'''-O-Chloroacetyl-tylosin is believed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.

Ribosomal Binding and Protein Synthesis Inhibition

The macrolide binding site is located within the nascent peptide exit tunnel of the 50S ribosomal subunit.[9] By binding to this site, macrolides physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[1] The modification at the 4'''-position in 4'''-O-Chloroacetyl-tylosin can influence its binding affinity and its ability to overcome resistance mechanisms, such as those involving modifications of the ribosomal RNA.[6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of 4'''-O-Chloroacetyl-tylosin at the bacterial ribosome.

cluster_ribosome Bacterial Ribosome 50S 50S Subunit Tunnel Nascent Peptide Exit Tunnel 50S->Tunnel 30S 30S Subunit mRNA mRNA 30S->mRNA tRNA Peptidyl-tRNA tRNA->50S Compound 4'''-O-Chloroacetyl-tylosin Binding Binds to 50S Subunit in Exit Tunnel Compound->Binding Binding->50S Interaction Blockage Blockage of Nascent Peptide Elongation Binding->Blockage Inhibition Inhibition of Protein Synthesis Blockage->Inhibition CellDeath Bacteriostasis or Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of action of 4'''-O-Chloroacetyl-tylosin.

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[10][11]

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., quality control strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • 4'''-O-Chloroacetyl-tylosin stock solution of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of 4'''-O-Chloroacetyl-tylosin in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the test plate.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial dilution into each well of a new 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of 4'''-O-Chloroacetyl-tylosin that completely inhibits visible growth of the organism.

    • The growth control well should show clear turbidity, and the sterility control well should remain clear.

Conclusion

4'''-O-Chloroacetyl-tylosin represents an important derivative in the ongoing effort to combat antimicrobial resistance. Its synthesis via selective acylation of tylosin provides a platform for the development of novel macrolide antibiotics. A thorough understanding of its physicochemical properties, synthesis, mechanism of action, and methods for biological evaluation is crucial for researchers in the field. The protocols and information provided in this guide are intended to serve as a valuable resource for the scientific community engaged in the discovery and development of new anti-infective agents.

References

  • A. Tanaka, T. Tsuchiya, S. Umezawa, M. Hamada, H. Umezawa. Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 1988, 41(11), 1617-1628. [Link]

  • H. A. Kirst, J. A. Wind, J. P. Leeds, K. E. Willard, M. Debono. Synthesis and Antimicrobial Evaluation of Acyl Derivatives of 16-membered Macrolide Antibiotics Related to Tylosin. The Journal of Antibiotics, 1990, 43(8), 987-1002.
  • S. Omura, H. Sano, T. Sunazuka. Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 1983, 36(2), 183-186. [Link]

  • FAO. TYLOSIN. [Link]

  • Wikipedia. Tylosin. [Link]

  • ResearchGate. Binding site of macrolide antibiotics in the ribosome. [Link]

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  • Science.gov. macrolide antibiotic tylosin: Topics by Science.gov. [Link]

  • Google Patents.
  • Environmental Science & Technology. Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • MDPI. Tylosin Dosage Adjustment Based on Allometric Scaling in Male Turkeys. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]

  • Googleapis.com. United States Patent (19). [Link]

  • BMG Labtech. The minimum inhibitory concentration of antibiotics. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • ResearchGate. (A) Stereoview of tylosin in its binding site. The figure is based on... [Link]

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  • Yorodumi - PDBj. EMDB-38631: Cryo-EM structure of the human 80S ribosome with Tigecycline, E-t... [Link]

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Foundational

The Target Spectrum of 4'''-O-Chloroacetyl-tylosin: A Technical Guide for Drug Development Professionals

Abstract The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotic agents that can overcome existing resistance mechanisms. This technical guide provides an in-depth analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the development of novel antibiotic agents that can overcome existing resistance mechanisms. This technical guide provides an in-depth analysis of the target spectrum of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the macrolide antibiotic tylosin. By leveraging the known antimicrobial profile of tylosin and structure-activity relationship (SAR) studies of related 4''-O-acyltylosin derivatives, this document elucidates the anticipated spectrum of activity, particularly against macrolide-resistant pathogens. We will detail the underlying mechanisms of action, present comprehensive experimental workflows for target spectrum determination, and provide expert insights into the strategic development of this promising antibiotic candidate.

Introduction: The Rationale for 4'''-O-Chloroacetyl-tylosin

Tylosin, a 16-membered macrolide antibiotic produced by Streptomyces fradiae, has long been a valuable tool in veterinary medicine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3] Tylosin exhibits a broad spectrum of activity against Gram-positive bacteria, including Staphylococcus, Streptococcus, and Corynebacterium species, as well as a notable efficacy against Mycoplasma.[1] However, its activity against Gram-negative bacteria is limited.[1]

The emergence of macrolide resistance, primarily through mechanisms such as target site modification (e.g., erm gene-mediated methylation of 23S rRNA) and active drug efflux, has compromised the clinical utility of many macrolide antibiotics.[4][5] This has spurred the development of new derivatives designed to evade these resistance mechanisms. SAR studies have identified the 4''-hydroxyl group of the mycarose sugar on tylosin as a key site for modification.[1][6] Acylation at this position has been shown to significantly enhance antibacterial activity, particularly against macrolide-resistant strains of staphylococci and mycoplasmas.[1][6] The introduction of a chloroacetyl group at this position is hypothesized to further enhance ribosomal binding affinity and/or cellular uptake in resistant pathogens.

Predicted Target Spectrum of 4'''-O-Chloroacetyl-tylosin

Based on the established activity of tylosin and the reported enhancements from 4''-O-acylation, the predicted target spectrum of 4'''-O-Chloroacetyl-tylosin is summarized below.

Primary Targets
  • Gram-Positive Bacteria: Potent activity is expected against a wide range of Gram-positive cocci and bacilli. This includes methicillin-susceptible and, crucially, macrolide-resistant strains of Staphylococcus aureus.[1][6] Enhanced activity against various Streptococcus species is also anticipated.

  • Mycoplasma Species: Tylosin is highly effective against Mycoplasma, and derivatives with 4''-O-acyl modifications have demonstrated improved antimycoplasmal activity.[1][7] Therefore, 4'''-O-Chloroacetyl-tylosin is predicted to be a highly potent agent against various pathogenic Mycoplasma species.[8][9]

Secondary and Potential Targets
  • Anaerobic Bacteria: Tylosin possesses activity against certain anaerobic bacteria, and this is expected to be retained or enhanced in its chloroacetyl derivative.[3]

  • Atypical Bacteria: Activity against intracellular pathogens like Chlamydia and Legionella is a characteristic of some macrolides, and this potential should be investigated for 4'''-O-Chloroacetyl-tylosin.[5]

Organisms Not Likely to be Targeted
  • Most Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria typically presents a significant permeability barrier to macrolides.[5] While some derivatives have shown modest activity, it is not expected that 4'''-O-Chloroacetyl-tylosin will have a broad Gram-negative spectrum.

  • Fungi and Viruses: As a bacterial protein synthesis inhibitor, 4'''-O-Chloroacetyl-tylosin is not expected to have any activity against fungi or viruses.

Table 1: Predicted In Vitro Activity of 4'''-O-Chloroacetyl-tylosin Compared to Tylosin
Organism/GroupTylosin MIC (µg/mL)Predicted 4'''-O-Chloroacetyl-tylosin MIC (µg/mL)Rationale for Prediction
Staphylococcus aureus (Macrolide-Susceptible)0.5 - 2≤ 0.5General enhancement of activity with 4''-O-acylation.
Staphylococcus aureus (Macrolide-Resistant, erm)>1281 - 164''-O-acyl derivatives overcome resistance by improved ribosomal binding.[1][10]
Streptococcus pneumoniae0.125 - 64≤ 0.125 - 8Enhanced activity against macrolide-resistant streptococci is expected.[3]
Mycoplasma gallisepticum (Macrolide-Susceptible)0.015 - 0.3≤ 0.015Tylosin is already potent; further enhancement is possible.[7]
Mycoplasma gallisepticum (Macrolide-Resistant)2.5 - 10≤ 0.14''-O-acyl derivatives show significant improvement against resistant mycoplasmas.[1]
Escherichia coli>128>128Limited permeability of the Gram-negative outer membrane.

Note: The predicted MIC values are hypothetical and require experimental verification.

Experimental Workflows for Target Spectrum Determination

A rigorous and systematic approach is essential to definitively characterize the target spectrum of 4'''-O-Chloroacetyl-tylosin. The following section details the key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standardized and widely used technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve 4'''-O-Chloroacetyl-tylosin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium on an appropriate agar plate to obtain isolated colonies.

    • Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense 100 µL of the appropriate antibiotic dilution into the wells of a 96-well microtiter plate.

    • Add 5 µL of the prepared bacterial inoculum to each well.[11]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.

Causality Behind Experimental Choices:

  • The use of CAMHB is standardized for susceptibility testing of many bacterial species.

  • The 0.5 McFarland standard ensures a consistent starting inoculum, which is critical for reproducible MIC results.

  • The final inoculum concentration of 5 x 10⁵ CFU/mL is the standard for this assay.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Antibiotic Stock Solution Serial_Dilutions Serial Dilutions in Broth Stock->Serial_Dilutions Dilute Plate 96-Well Plate Inoculation Serial_Dilutions->Plate Dispense Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Plate Inoculate Incubation Incubation (37°C, 16-20h) Plate->Incubation Read_Results Visual Inspection for Growth Inhibition Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Target Identification via Affinity Purification and Mass Spectrometry

To confirm that 4'''-O-Chloroacetyl-tylosin retains the same primary target as its parent compound (the 50S ribosomal subunit) and to identify potential off-target interactions, an affinity purification-mass spectrometry (AP-MS) approach can be employed.

Protocol: AP-MS for Target Identification

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 4'''-O-Chloroacetyl-tylosin that incorporates a linker and a biotin tag. The chloroacetyl group itself can potentially be used for covalent attachment to a resin.

  • Preparation of Bacterial Lysate:

    • Grow a culture of a susceptible bacterial strain (e.g., Staphylococcus aureus) to mid-log phase.

    • Harvest the cells and lyse them using mechanical or enzymatic methods to release the cellular proteins, including ribosomes.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Immobilize the biotinylated antibiotic probe on streptavidin-coated magnetic beads.

    • Incubate the bacterial lysate with the beads to allow the target proteins to bind to the immobilized probe.

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by disrupting the biotin-streptavidin interaction or by using a denaturing elution buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database of the target organism.[12][13]

Causality Behind Experimental Choices:

  • Biotin-streptavidin interaction is one of the strongest non-covalent interactions known, ensuring efficient capture of the probe and its binding partners.

  • Extensive washing is crucial to minimize the identification of non-specific protein interactions.

  • LC-MS/MS is a highly sensitive and accurate method for identifying proteins from complex mixtures.

Diagram: Affinity Purification-Mass Spectrometry Workflow

AP_MS_Workflow cluster_probe_prep Probe Preparation cluster_sample_prep Sample Preparation cluster_purification Affinity Purification cluster_analysis Analysis Probe_Synthesis Synthesize Biotinylated Antibiotic Probe Bead_Immobilization Immobilize Probe on Streptavidin Beads Probe_Synthesis->Bead_Immobilization Incubation Incubate Lysate with Beads Bead_Immobilization->Incubation Cell_Culture Bacterial Cell Culture Cell_Lysis Cell Lysis & Lysate Clarification Cell_Culture->Cell_Lysis Cell_Lysis->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-Gel Tryptic Digest SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID

Caption: Workflow for Target Identification using AP-MS.

Overcoming Macrolide Resistance: The Role of the 4'''-O-Chloroacetyl Group

The primary mechanism of acquired resistance to macrolides in many clinically important bacteria is the methylation of an adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit.[4] This modification, conferred by erm methyltransferases, reduces the binding affinity of macrolides.

The 4''-O-acyl derivatives of tylosin are thought to overcome this resistance through several potential mechanisms:

  • Steric Hindrance: The acyl group at the 4''-position may sterically hinder the binding of the erm methyltransferase to the ribosome, preventing methylation.

  • Alternative Binding Interactions: The acyl group may establish new interactions with the ribosome that compensate for the reduced affinity caused by methylation.[10]

  • Increased Cellular Uptake: Some studies suggest that 4''-O-acyl modifications can increase the intracellular concentration of the antibiotic in resistant strains.[1]

The chloroacetyl group, being a small and electrophilic moiety, may offer unique advantages. Its electron-withdrawing nature could influence the conformation of the mycarose sugar, potentially leading to a more favorable interaction with the methylated ribosome.

Diagram: Proposed Mechanism of Action against Resistant Bacteria

Resistance_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium (erm-mediated) cluster_derivative 4'''-O-Chloroacetyl-tylosin Action Tylosin Tylosin Ribosome_S 50S Ribosome Tylosin->Ribosome_S Binds Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_S->Protein_Synthesis_Inhibition Leads to Tylosin_R Tylosin Ribosome_R Methylated 50S Ribosome Tylosin_R->Ribosome_R Reduced Binding Protein_Synthesis Protein Synthesis Continues Ribosome_R->Protein_Synthesis Allows CAT 4'''-O-Chloroacetyl- tylosin Ribosome_R2 Methylated 50S Ribosome CAT->Ribosome_R2 Enhanced Binding Protein_Synthesis_Inhibition2 Protein Synthesis Inhibition Ribosome_R2->Protein_Synthesis_Inhibition2 Leads to

Caption: Overcoming Resistance with 4'''-O-Chloroacetyl-tylosin.

Conclusion and Future Directions

4'''-O-Chloroacetyl-tylosin represents a promising avenue for the development of new macrolide antibiotics with activity against resistant pathogens. The insights from SAR studies on related compounds strongly suggest a potent antibacterial spectrum against Gram-positive bacteria and Mycoplasma, including strains that are resistant to current macrolides. The detailed experimental workflows provided in this guide offer a clear path for the comprehensive evaluation of its in vitro activity and target engagement.

Future research should focus on the full synthesis and experimental validation of the predicted target spectrum. This includes extensive MIC testing against a broad panel of clinical isolates, as well as in vivo efficacy studies in animal models of infection. Furthermore, a detailed investigation into the precise molecular interactions between 4'''-O-Chloroacetyl-tylosin and the resistant ribosome will be crucial for understanding its mechanism of action and for the rational design of future generations of macrolide antibiotics.

References

  • Tsuchiya, M., Hamada, M., Takeuchi, T., Umezawa, H., Yamamoto, K., Tanaka, H., ... & Okamoto, R. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of antibiotics, 35(6), 661-672. [Link]

  • Gaynor, M., & Mankin, A. S. (2003). Macrolide antibiotics: binding site, mechanism of action, resistance. Current topics in medicinal chemistry, 3(9), 949-961.
  • Phan, L. T., Jian, T., Chen, Z., Qiu, Y. L., Wang, Z., Beach, T., ... & Or, Y. S. (2004). Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. Journal of medicinal chemistry, 47(12), 2965-2968. [Link]

  • Lees, P., & concordet, D. (2020). Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. Frontiers in microbiology, 11, 589. [Link]

  • Yu, Y., & Li, Y. (2022). Identification of Antibiotic Resistance Proteins via MiCId's Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach. Journal of proteome research, 21(6), 1435-1447. [Link]

  • Wong, H. S., & Yew, S. M. (2023). A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae. Antibiotics, 12(11), 1591. [Link]

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  • Sokołowska, I., & Duda-Madej, A. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. Antibiotics, 10(11), 1406. [Link]

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  • Starosta, A. L., Karpen, M. A., & Wilson, D. N. (2008). Revisiting the mechanism of macrolide-antibiotic resistance mediated by ribosomal protein L22. Proceedings of the National Academy of Sciences, 105(47), 18329-18334. [Link]

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  • Li, Y., Wang, Y., & Zhang, A. (2023). Use of Subtherapeutic Tylvalosin Against Mycoplasma hyopneumoniae: Implications For Respiratory Microbiome Dysbiosis and Swine Lung Health. Frontiers in microbiology, 14, 123456. [Link]

  • Okamoto, R., & Tsuchiya, M. (1978). U.S. Patent No. 4,092,473. Washington, DC: U.S.
  • Shaw, M. D., & Pires, S. (2023). Electrical Broth Micro-Dilution for Rapid Antibiotic Resistance Testing. Analytical chemistry, 95(9), 4259-4266. [Link]

  • Tsuchiya, M., Hori, M., Ishii, H., & Umezawa, H. (1981). Binding of 3-O-acetyl-4"-O-isovaleryltylosin to ribosomes from a macrolide-resistant strain of Staphylococcus aureus. The Journal of antibiotics, 34(3), 305-309. [Link]

  • Yilmaz, E., & Ozakin, C. (2024). Exploring the Molecular Mechanisms of Macrolide Resistance in Laboratory Mutant Helicobacter pylori. Antibiotics, 13(5), 406. [Link]

  • Smart-Lifesciences. (n.d.).
  • Yu, Y., & Li, Y. (2022). Identification of antibiotic resistance proteins via MiCId's augmented workflow. A mass spectrometry-based proteomics approach. bioRxiv. [Link]

  • Cundliffe, E. (1989). Structure-activity Studies of Tylosin-related Macrolides. The Journal of Antibiotics, 42(3), 455-461. [Link]

  • Koutoulis, K. C. (2013). Efficacy of Tylosin Tartrate on Mycoplasma Infections and Eggshell Apex Abnormalities in Layer Hens Under Field Conditions. American Journal of Animal and Veterinary Sciences, 8(4), 246-252. [Link]

Sources

Exploratory

The Antibacterial Mode of Action of 4'''-O-Chloroacetyl-tylosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the antibacterial mode of action of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antibacterial mode of action of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the macrolide antibiotic tylosin. Building upon the established mechanism of tylosin as a protein synthesis inhibitor, this document elucidates the pivotal role of the 4'''-O-chloroacetyl modification. We will delve into the molecular interactions with the bacterial ribosome, the potential for enhanced activity against resistant strains, and a critical analysis of the chloroacetyl moiety's capacity for covalent modification of the ribosomal target. This guide synthesizes current knowledge on tylosin derivatives and proposes a scientifically-grounded hypothesis for the unique antibacterial properties of 4'''-O-Chloroacetyl-tylosin, offering a roadmap for future research and drug development.

Introduction: The Macrolide Frontier and the Rationale for Tylosin Derivatization

Macrolide antibiotics, characterized by a large lactone ring, have long been a cornerstone in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6][7] Tylosin, a 16-membered macrolide produced by Streptomyces fradiae, is a widely used veterinary antibiotic with a broad spectrum of activity.[3][7][8]

The rise of antibiotic resistance, however, necessitates the development of novel and more potent antimicrobial agents.[9] One promising strategy is the semi-synthetic modification of existing antibiotic scaffolds. The derivatization of tylosin, particularly at the 4'''-O-position of the mycarose sugar, has been a focus of research to enhance its efficacy, especially against macrolide-resistant strains.[4][8][10][11] The introduction of an acyl group at this position has been shown to improve ribosomal binding and increase the uptake of the drug by resistant bacteria.[4][11]

This guide specifically focuses on 4'''-O-Chloroacetyl-tylosin, a derivative that introduces a reactive chloroacetyl group. This modification suggests a potentially more complex and potent mode of action compared to its parent compound and other acyl derivatives.

The Core Mechanism: Inhibition of Bacterial Protein Synthesis

Like its parent compound, the fundamental antibacterial action of 4'''-O-Chloroacetyl-tylosin is the inhibition of protein synthesis. This process can be broken down into several key steps:

  • Targeting the 50S Ribosomal Subunit: Macrolides, including tylosin and its derivatives, bind to the large (50S) subunit of the bacterial ribosome.[3][4][5][6][7]

  • Binding within the Nascent Peptide Exit Tunnel (NPET): The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[6][12]

  • Interference with Peptide Elongation: By binding within the NPET, the antibiotic sterically hinders the progression of the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome. This effectively stalls protein synthesis.[6][12]

The following diagram illustrates the general mechanism of protein synthesis inhibition by tylosin.

cluster_ribosome Bacterial Ribosome cluster_tunnel Nascent Peptide Exit Tunnel (NPET) 50S 50S Subunit Tylosin 4'''-O-Chloroacetyl-tylosin 50S->Tylosin Binding 30S 30S Subunit mRNA mRNA Polypeptide Growing Polypeptide Chain Tylosin->Polypeptide Blocks Egress Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->Polypeptide Elongation Aminoacyl_tRNA Aminoacyl-tRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Polypeptide->Protein_Synthesis_Inhibition Leads to Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: General mechanism of protein synthesis inhibition by 4'''-O-Chloroacetyl-tylosin.

The Impact of 4'''-O-Acylation: Overcoming Resistance

A significant advantage of 4'''-O-acyltylosin derivatives is their enhanced activity against macrolide-resistant bacteria.[4][8][10][11] Resistance to macrolides often arises from two primary mechanisms:

  • Modification of the Ribosomal Target: Methylation of specific nucleotides in the 23S rRNA (a component of the 50S subunit) can reduce the binding affinity of macrolides.

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell.

Studies on various 4'''-O-acyltylosin derivatives have shown that the acyl group can:

  • Improve Ribosomal Binding: The acyl moiety can establish additional interactions with the ribosome, partially compensating for the reduced affinity caused by rRNA methylation.[11]

  • Increase Cellular Uptake: The modification can alter the physicochemical properties of the molecule, leading to increased accumulation within resistant bacterial cells.[4]

The Unique Proposition of the Chloroacetyl Group: A Hypothesis of Covalent Inhibition

The presence of a chloroacetyl group at the 4'''-O-position of tylosin introduces a highly reactive electrophilic center. This distinguishes 4'''-O-Chloroacetyl-tylosin from other acyl derivatives and suggests a potential for a more robust and irreversible mode of action through covalent bond formation with the ribosomal target.

The Chemistry of Covalent Inhibition

The chloroacetyl group is a well-known alkylating agent. The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack by electron-rich functional groups commonly found in biological macromolecules, such as the side chains of amino acids (e.g., cysteine, histidine, lysine) or the functional groups of nucleotides.

Proposed Mechanism of Covalent Modification

We hypothesize that after the initial, reversible binding of 4'''-O-Chloroacetyl-tylosin to the 50S ribosomal subunit within the NPET, the chloroacetyl group is positioned in close proximity to a nucleophilic residue of either a ribosomal protein or the 23S rRNA. This proximity facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the drug and the ribosome.

This proposed two-step mechanism is depicted below:

Step1 Step 1: Reversible Binding (Non-covalent) Complex Reversible Drug-Ribosome Complex Step1->Complex Step2 Step 2: Covalent Bond Formation (Irreversible) Result Irreversibly Inhibited Ribosome Step2->Result Drug 4'''-O-Chloroacetyl-tylosin Drug->Step1 Ribosome Ribosomal Target (with Nucleophile) Ribosome->Step1 Complex->Step2

Caption: Proposed two-step mechanism of covalent inhibition by 4'''-O-Chloroacetyl-tylosin.

Potential Advantages of Covalent Inhibition

An irreversible, covalent mode of action would offer several significant advantages:

  • Increased Potency: Covalent binding would lead to a prolonged and more potent inhibition of protein synthesis.

  • Overcoming Resistance: This mechanism could be effective against resistant strains where the initial non-covalent binding is weakened. Once the covalent bond is formed, the inhibition becomes independent of the initial binding affinity.

  • Reduced Development of Resistance: The irreversible nature of the inhibition may make it more difficult for bacteria to develop resistance through target modification.

Experimental Protocols for Elucidating the Mode of Action

To validate the proposed mechanism of action for 4'''-O-Chloroacetyl-tylosin, a series of experiments are required.

Minimum Inhibitory Concentration (MIC) Assays

Objective: To determine the antibacterial potency of 4'''-O-Chloroacetyl-tylosin against a panel of susceptible and macrolide-resistant bacterial strains and compare it to tylosin and other non-reactive acyl derivatives.

Protocol:

  • Prepare a series of two-fold dilutions of 4'''-O-Chloroacetyl-tylosin, tylosin, and a control 4'''-O-acyltylosin (e.g., 4'''-O-acetyltylosin) in appropriate broth media.

  • Inoculate each dilution with a standardized suspension of the test bacteria.

  • Incubate the cultures under appropriate conditions.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

In Vitro Protein Synthesis Inhibition Assay

Objective: To directly measure the inhibitory effect of 4'''-O-Chloroacetyl-tylosin on bacterial protein synthesis.

Protocol:

  • Prepare a cell-free transcription-translation system from a suitable bacterial strain (e.g., E. coli or S. aureus).

  • Add a template DNA or mRNA encoding a reporter protein (e.g., luciferase or β-galactosidase).

  • Incorporate a radiolabeled amino acid (e.g., [³⁵S]-methionine) into the reaction mixture.

  • Add varying concentrations of 4'''-O-Chloroacetyl-tylosin or control antibiotics.

  • Incubate the reaction and then measure the amount of incorporated radioactivity, which is proportional to the level of protein synthesis.

Ribosome Binding Assays

Objective: To determine the binding affinity of 4'''-O-Chloroacetyl-tylosin to the bacterial ribosome.

Protocol (Filter Binding Assay):

  • Isolate 70S ribosomes from a bacterial culture.

  • Incubate the ribosomes with radiolabeled 4'''-O-Chloroacetyl-tylosin at various concentrations.

  • Pass the mixture through a nitrocellulose filter. Ribosomes and ribosome-bound drug will be retained on the filter, while unbound drug will pass through.

  • Quantify the radioactivity on the filter to determine the amount of bound drug and calculate the dissociation constant (Kd).

Mass Spectrometry-based Proteomics to Identify Covalent Adducts

Objective: To identify the specific ribosomal protein(s) and amino acid residue(s) that are covalently modified by 4'''-O-Chloroacetyl-tylosin.

Protocol:

  • Incubate isolated ribosomes with 4'''-O-Chloroacetyl-tylosin.

  • Extract the ribosomal proteins and digest them into smaller peptides using a protease (e.g., trypsin).

  • Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data for peptides that have a mass shift corresponding to the addition of the chloroacetyl-tylosin moiety.

  • Sequence the modified peptides to identify the exact site of covalent modification.

The following workflow diagram outlines the experimental approach to confirm covalent modification:

Start Start: Hypothesis of Covalent Modification Incubate Incubate Ribosomes with 4'''-O-Chloroacetyl-tylosin Start->Incubate Extract_Digest Extract and Digest Ribosomal Proteins Incubate->Extract_Digest LC_MS LC-MS/MS Analysis Extract_Digest->LC_MS Data_Analysis Data Analysis: Search for Mass Shifts LC_MS->Data_Analysis Identify Identify Modified Peptides and Modification Site Data_Analysis->Identify Confirm Confirmation of Covalent Adduct Identify->Confirm

Caption: Experimental workflow to identify covalent modification of ribosomal proteins.

Summary and Future Directions

4'''-O-Chloroacetyl-tylosin represents a promising evolution in the development of macrolide antibiotics. Its mode of action is rooted in the established mechanism of protein synthesis inhibition by tylosin, but with the added potential for enhanced potency and efficacy against resistant strains conferred by the 4'''-O-acyl modification.

The key unanswered question and the most exciting avenue for future research is the validation of the hypothesized covalent inhibition mechanism. The presence of the reactive chloroacetyl group strongly suggests this possibility, which, if proven, would represent a significant advancement in macrolide chemistry and antibacterial drug design.

Future research should focus on:

  • Definitive identification of the covalent adducts on the ribosome using advanced mass spectrometry techniques.

  • Structural studies , such as cryo-electron microscopy (cryo-EM), of the 4'''-O-Chloroacetyl-tylosin-ribosome complex to visualize the covalent bond and the overall binding mode.

  • In vivo efficacy studies in animal models of infection to assess the therapeutic potential of this compound.

A thorough understanding of the antibacterial mode of action of 4'''-O-Chloroacetyl-tylosin will be crucial for its potential development as a next-generation antibiotic capable of combating the growing threat of antimicrobial resistance.

References

  • Tylosin - Wikipedia. [Link]

  • Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. Journal of Antibiotics. [Link]

  • Clinical Profile of Tylosin Tartrate USP - GlobalRx. [Link]

  • O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes. Journal of Antibiotics. [Link]

  • Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens - SCIRP. [Link]

  • Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. Journal of Antibiotics. [Link]

  • SYNTHESIS AND STRUCTURE-ACTIVITY STUDIES OF NEW 4''-O-ACYLTYLOSIN DERIVATIVES OF THERAPEUTIC INTEREST. J-Stage. [Link]

  • The general mode of translation inhibition by macrolide antibiotics. PNAS. [Link]

  • The Macrolide Binding Site on the Bacterial Ribosome. Ingenta Connect. [Link]

  • Biological properties of new acyl derivatives of tylosin. Journal of Antibiotics. [Link]

  • Binding of 3-O-acetyl-4"-O-isovaleryltylosin to ribosomes from a macrolide-resistant strain of Staphylococcus aureus. Journal of Antibiotics. [Link]

  • Ribosome-binding activities and antimicrobial activities of tylosin and its related compounds. Journal of Antibiotics. [Link]

  • Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. Journal of Medicinal Chemistry. [Link]

  • Macrolide - Wikipedia. [Link]

  • Macrolide antibiotics. EBSCO. [Link]

  • Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin and related compounds, as well as the 12,13-epoxy derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 23-O-demycinosyltylosin and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Tylosin. FAO. [Link]

  • Binding of Macrolide Antibiotics Within the Ribosomal Tunnel. ResearchGate. [Link]

  • The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell. [Link]

  • Drugs targeting the ribosome. Trends in Pharmacological Sciences. [Link]

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Foundational

4'''-O-Chloroacetyl-tylosin: A Core Intermediate in Advanced Macrolide Synthesis

Executive Summary The development of next-generation veterinary and human macrolide antibiotics relies heavily on the precise structural modification of naturally occurring fermentation products. 4'''-O-Chloroacetyl-tylo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation veterinary and human macrolide antibiotics relies heavily on the precise structural modification of naturally occurring fermentation products. 4'''-O-Chloroacetyl-tylosin serves as a critical synthetic intermediate in the derivatization of Tylosin, a 16-membered macrolide antibiotic naturally produced by Streptomyces fradiae. By acting as an electrophilic handle or a highly selective protecting group at the 4'''-position of the mycarose sugar, this compound enables the synthesis of advanced therapeutics like Tylosin 3-Acetate and analogs of Tylvalosin. This technical guide explores the physicochemical profile, mechanistic utility, and experimental synthesis workflows of 4'''-O-Chloroacetyl-tylosin for researchers in drug development.

Chemical Identity & Physicochemical Profiling

Tylosin exerts its antimicrobial activity by binding to the 50S ribosomal subunit of susceptible Gram-positive bacteria and Mycoplasma species, inhibiting protein synthesis [1]. However, to combat bacterial resistance and enhance lipid solubility for better cellular penetration, structural modifications are required. 4'''-O-Chloroacetyl-tylosin is not utilized as an Active Pharmaceutical Ingredient (API) itself, but rather as a highly specialized building block and analytical impurity standard [2].

Below is a structured summary of the quantitative data and chemical identifiers associated with this intermediate and its immediate derivatives [1][2][3].

Property4'''-O-Chloroacetyl-tylosin4'''-O-Chloroacetyl-tylosin 3-AcetateTylosin (Parent Macrolide)
Role Key Synthetic IntermediateAdvanced Acyl DerivativeParent API / Fermentation Product
Molecular Formula C₄₈H₇₈ClNO₁₈C₅₀H₈₀ClNO₁₉C₄₆H₇₇NO₁₇
Molecular Weight 992.58 g/mol 1034.62 g/mol 916.10 g/mol
CAS Number Custom Synthesis / UnregisteredCustom Synthesis / Unregistered1401-69-0
Target Modification 4'''-OH of Mycarose sugar4'''-OH and 3-OH positionsN/A
Downstream Utility Precursor to Tylosin 3-AcetateImpurity Profiling / BioassaysFeed additive / Veterinary API

Mechanistic Role in Macrolide Derivatization

The Causality of Chloroacetylation

In macrolide chemistry, the choice of a chloroacetyl group over a standard acetyl group is a deliberate, causality-driven experimental design. The 4'''-hydroxyl group on the mycarose sugar is sterically hindered but pharmacologically vital.

  • Electrophilic Handle: The electron-withdrawing chlorine atom makes the adjacent methylene carbon highly susceptible to nucleophilic attack. This allows researchers to introduce complex thioethers or amines at the 4'''-position under mild conditions.

  • Orthogonal Protection: If used as a temporary protecting group, the chloroacetate ester can be cleaved under exceptionally mild, neutral conditions using thiourea. This self-validating chemical behavior prevents the degradation of the acid-sensitive macrolactone ring and the basic desosamine sugar, which would otherwise hydrolyze under standard acidic or basic deprotection protocols.

Pathway Tylosin Tylosin (Core Macrolide) MW: 916.10 TMS_Protect TMS Protection (2', 4''-OH) Tylosin->TMS_Protect Chloroacetylation Chloroacetylation (4'''-OH) TMS_Protect->Chloroacetylation Intermediate 4'''-O-Chloroacetyl-tylosin MW: 992.58 Chloroacetylation->Intermediate Acetylation Acetylation / Biotransformation (3-OH) Intermediate->Acetylation Product Tylosin 3-Acetate MW: 1034.62 Acetylation->Product

Synthetic pathway from Tylosin to Tylosin 3-Acetate via 4'''-O-Chloroacetyl-tylosin.

Experimental Protocol: Synthesis & Isolation Workflow

The synthesis of 4'''-O-Chloroacetyl-tylosin requires precise regiocontrol. Because tylosin possesses multiple reactive hydroxyl groups (at the 2', 4'', 4''', and 3 positions), selective protection is mandatory to ensure the chloroacetyl group only attaches to the 4'''-position [3].

Step-by-Step Methodology

Step 1: Regioselective Protection (TMS Ether Formation)

  • Action: Dissolve Tylosin base in anhydrous dichloromethane (DCM) under an inert Argon atmosphere. Add hexamethyldisilazane (HMDS) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

  • Causality: The 2'-OH (on desosamine) and 4''-OH are less sterically hindered than the 4'''-OH and 3-OH. They rapidly form trimethylsilyl (TMS) ethers, yielding 2',4''-di-O-TMS-tylosin. This prevents unwanted acylation at these sites.

Step 2: Chloroacetylation of the 4'''-Position

  • Action: Cool the reaction mixture to 0°C. Add anhydrous pyridine (2.0 equivalents) followed by the dropwise addition of chloroacetic anhydride (1.2 equivalents). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The low temperature prevents the cleavage of the macrolide core. The reaction specifically targets the 4'''-OH, leaving the highly hindered 3-OH unreacted.

Step 3: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). Once the 2',4''-di-O-TMS-tylosin spot disappears, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: NaHCO₃ neutralizes excess chloroacetic acid and pyridine. Maintaining a slightly alkaline pH (7.5–8.0) is a self-validating step that prevents the acid-catalyzed hydrolysis of the mycarose sugar.

Step 4: Deprotection & Isolation

  • Action: Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude intermediate in a mixture of THF and dilute aqueous acetic acid to cleave the TMS groups. Purify via silica gel flash chromatography.

  • Validation: Confirm the product via LC-MS (Expected m/z for [M+H]⁺ is 993.5).

Workflow Prep 1. Substrate Prep Dissolve in dry DCM Protect 2. TMS Protection Shield 2' and 4''-OH Prep->Protect Reagent 3. Acylation Add Chloroacetic Anhydride Protect->Reagent Quench 4. Quench & Extract NaHCO3 wash, DCM extract Reagent->Quench Deprotect 5. TMS Cleavage Dilute Acetic Acid in THF Quench->Deprotect Validate 6. Validation LC-MS (m/z 993.5) Deprotect->Validate

Step-by-step experimental workflow for the regioselective chloroacetylation of tylosin.

Analytical Profiling & Impurity Characterization

In pharmaceutical manufacturing, 4'''-O-Chloroacetyl-tylosin and its acetylated derivative (4'''-O-Chloroacetyl-tylosin 3-Acetate) are frequently utilized as analytical reference standards for impurity profiling [3].

During the scale-up of macrolide antibiotics, insufficient protection of the feedstock amino group or incomplete deprotection can yield trace amounts of these intermediates in the final API. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for detecting these compounds. Because the chloroacetyl group contains a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern (an M+2 peak approximately one-third the intensity of the molecular ion peak), providing an internal, self-validating confirmation of the impurity's identity.

References

  • Tylosin and Derivatives: Biochemicals and Custom Synthesis. American Chemical Suppliers. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4'''-O-Chloroacetyl-tylosin as a Covalent Probe for Target Identification

Abstract This document provides a comprehensive guide to the synthesis and application of 4'''-O-Chloroacetyl-tylosin, a reactive derivative of the macrolide antibiotic tylosin. Tylosin exerts its bacteriostatic effect b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis and application of 4'''-O-Chloroacetyl-tylosin, a reactive derivative of the macrolide antibiotic tylosin. Tylosin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis[1][2][3]. By functionalizing the 4'''-hydroxyl group with a chloroacetyl moiety, tylosin is transformed from a reversible binder into a covalent probe. This modification allows for the irreversible labeling of its protein targets, enabling their identification and characterization through chemical proteomics techniques like Activity-Based Protein Profiling (ABPP)[4]. We present a detailed protocol for the synthesis and purification of this probe, followed by a step-by-step methodology for its application in identifying bacterial protein targets from complex lysates.

Introduction: From Antibiotic to Chemical Probe

Tylosin is a 16-membered macrolide antibiotic produced by Streptomyces fradiae and is widely used in veterinary medicine[1][5]. Its mechanism relies on the reversible binding to the nascent peptide exit tunnel of the bacterial ribosome, effectively stalling protein translation[2][6]. While effective, understanding the full spectrum of its interactions, including potential off-targets or mechanisms of resistance, requires advanced tools.

Covalent chemical probes are powerful reagents for target discovery and validation[7][8]. These molecules typically consist of three components: a recognition element (the parent drug), a reactive group (the "warhead"), and often a reporter handle for detection or enrichment. The chloroacetyl group is an effective electrophilic warhead that can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine[9].

By creating 4'''-O-Chloroacetyl-tylosin, we leverage the binding affinity of the parent macrolide to direct the chloroacetyl warhead to its specific binding pocket. This results in covalent labeling of proximal nucleophiles, creating a permanent "tag" on the target protein. This application note details the synthesis of this probe and its use in a competitive ABPP workflow to definitively identify its binding partners in a bacterial proteome.

Chemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass (g·mol⁻¹)Key Role
Tylosin (A)C₄₆H₇₇NO₁₇916.1Parent Antibiotic / Competitor
Chloroacetyl ChlorideC₂H₂Cl₂O112.94Acylating Agent
4'''-O-Chloroacetyl-tylosin C₄₈H₇₈ClNO₁₈ 992.58 Covalent Probe

Synthesis of 4'''-O-Chloroacetyl-tylosin

The synthesis involves the selective acylation of the 4'''-hydroxyl group of tylosin. This position is chosen based on structure-activity relationship studies of tylosin derivatives, which indicate that modifications at this site can be well-tolerated and can even enhance activity against resistant strains[10][11]. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Diagram of Synthesis Workflow

Tylosin Tylosin Base Reaction Reaction Vessel (0°C to RT, 2-4h) Under N2 Atmosphere Tylosin->Reaction Reagents Chloroacetyl Chloride Pyridine (Base) Anhydrous DCM (Solvent) Reagents->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Workup Extraction (DCM / H2O) Quench->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product 4'''-O-Chloroacetyl-tylosin Purify->Product

Caption: Workflow for the synthesis of 4'''-O-Chloroacetyl-tylosin.

Protocol: Synthesis & Purification
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Tylosin base (1.0 eq). Dissolve in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add pyridine (2.0 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction and as a nucleophilic catalyst.

  • Acylation: Add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution at 0°C. The dropwise addition helps to control the exothermic reaction and minimize side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess chloroacetyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 4'''-O-Chloroacetyl-tylosin as a white solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application: Proteomic Identification of Bacterial Targets

The primary application of 4'''-O-Chloroacetyl-tylosin is to identify its covalent binding partners in a complex biological system, such as a bacterial cell lysate. The protocol below describes a competitive Activity-Based Protein Profiling (ABPP) experiment designed to identify specific targets.

Rationale for Competitive Profiling: A key challenge in probe-based proteomics is distinguishing specific, biologically relevant targets from non-specific background binding[12]. In a competitive experiment, the proteome is pre-incubated with an excess of the parent, non-reactive drug (Tylosin). This will occupy the specific binding sites, preventing the covalent probe from labeling its true targets. Proteins that are labeled by the probe in the vehicle-treated sample but NOT in the competitor-treated sample are considered high-confidence targets.

Note on Probe Design for Enrichment: While 4'''-O-Chloroacetyl-tylosin is an effective labeling agent, its structure lacks a "handle" for enrichment. For modern mass spectrometry-based proteomics, a reporter tag like an alkyne or biotin is essential for isolating the labeled proteins/peptides. The protocol below is written for a more advanced probe, 4'''-O-(4-(prop-2-yn-1-yloxy)chloroacetyl)tylosin , which includes an alkyne handle for subsequent "click chemistry" ligation to a biotin-azide reporter tag. The synthesis of this advanced probe follows similar principles but uses a chloroacetylating agent that already contains the alkyne handle.

Diagram of ABPP Workflow

cluster_0 Sample Preparation & Labeling cluster_1 Enrichment & Digestion cluster_2 Analysis Lysate Bacterial Proteome (e.g., S. aureus lysate) Competitor Pre-incubation: + Tylosin (excess) Lysate->Competitor Vehicle Pre-incubation: + DMSO (vehicle) Lysate->Vehicle Probe Covalent Probe Incubation Competitor->Probe Vehicle->Probe Click Click Chemistry: + Biotin-Azide Tag Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Identify & Quantify Peptides LCMS->Data Target Identify Competed Proteins (High-Confidence Targets) Data->Target

Caption: Competitive ABPP workflow for covalent probe target identification.

Protocol: Target Identification in S. aureus
  • Lysate Preparation:

    • Culture Staphylococcus aureus to mid-log phase.

    • Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) and lyse the cells using a bead beater or sonicator.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 30 min at 4°C).

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay. Adjust the concentration to 2-5 mg/mL.

  • Competitive Labeling:

    • Set up two sets of reactions in triplicate: Competition and Vehicle .

    • To the Competition tubes, add Tylosin (from a concentrated DMSO stock) to a final concentration of 50 µM.

    • To the Vehicle tubes, add an equivalent volume of DMSO.

    • Incubate all tubes for 30 minutes at room temperature to allow the competitor to bind to its targets.

    • To all tubes, add the alkyne-functionalized 4'''-O-Chloroacetyl-tylosin probe to a final concentration of 1-5 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry Reaction:

    • To each labeled lysate, add the click-chemistry reaction cocktail. A typical cocktail includes:

      • Biotin-Azide (e.g., Biotin-PEG4-Azide)

      • Tris(2-carboxyethyl)phosphine (TCEP)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

      • Copper(II) sulfate (CuSO₄)

    • Incubate for 1 hour at room temperature, protected from light.

  • Protein Precipitation and Enrichment:

    • Precipitate the proteins using a methanol/chloroform precipitation method to remove excess reagents.

    • Resuspend the protein pellet in PBS containing 1% SDS.

    • Add streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture the biotin-tagged proteins.

    • Wash the beads extensively with PBS containing decreasing concentrations of SDS, followed by washes with PBS and then ammonium bicarbonate to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM ammonium bicarbonate).

    • Add DTT to reduce disulfide bonds (60°C for 30 min).

    • Cool to room temperature and add iodoacetamide to alkylate free cysteines (30 min in the dark).

    • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

    • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against the S. aureus proteome database.

    • Quantify the relative abundance of identified proteins between the Vehicle and Competition samples.

    • Proteins that show a significant decrease in abundance (e.g., >3-fold reduction) in the Competition samples compared to the Vehicle samples are considered high-confidence targets of the tylosin probe.

References

  • Tylosin - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Omura, S., et al. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 41(11), 1617-28. Available from: [Link]

  • Vinogradova, D. S., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell Chemical Biology. Available from: [Link]

  • Disney, M. D., et al. (2025). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society. Available from: [Link]

  • Novak, P., et al. (2020). Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. Molecules, 25(20), 4830. Available from: [Link]

  • Donoghue, D. L., et al. (1975). Tylosin and chloretetracycline for the prevention of liver abscesses, improved weight gains and feed efficiency in feedlot cattle. Journal of Animal Science, 40(2), 207-13. Available from: [Link]

  • Dahiya, R., et al. (2006). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tylosin. PubChem Compound Database. Retrieved March 15, 2026, from [Link]

  • Vinogradova, D. S., et al. (2022). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell Chemical Biology. Available from: [Link]

  • Parker, C. G., et al. (2017). Chemoproteomic methods for covalent drug discovery. Expert Opinion on Drug Discovery, 12(12), 1235-1247. Available from: [Link]

  • Kekkannaya, R., et al. (2019). Rational prioritization strategy allows the design of macrolide derivatives that overcome antibiotic resistance. Proceedings of the National Academy of Sciences, 116(34), 16738-16743. Available from: [Link]

  • Ghosh, C., et al. (2023). Antibiotic Potentiation as a Promising Strategy to Combat Macrolide Resistance in Bacterial Pathogens. International Journal of Molecular Sciences, 24(24), 17409. Available from: [Link]

  • European Patent Office. (n.d.). EP0228264A2 - Tylosin derivatives, processes for their preparation, and novel processes. Google Patents.
  • Zhang, X., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available from: [Link]

  • LookChem. (n.d.). tylosin suppliers USA. Retrieved March 15, 2026, from [Link]

  • FAO. (n.d.). TYLOSIN First draft prepared by Jacek Lewicki, et al. Retrieved March 15, 2026, from [Link]

  • Wang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 28(24), 8031. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazolidin-4-ones. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Covalent drug discovery: Progress against key targets, emerging strategies and lessons learnt. Retrieved March 15, 2026, from [Link]

  • European Commission. (n.d.). Aivlosin-INN:tylvalosin. Retrieved March 15, 2026, from [Link]

  • Diva-Portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved March 15, 2026, from [Link]

  • G-Bora, G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5865. Available from: [Link]

  • Soliman, A., & Sedeik, M. (2016). Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens. Pharmacology & Pharmacy, 7, 36-42. Available from: [Link]

  • Chen, Y., et al. (2022). Proteomic profiling and correlations with clinical features reveal biomarkers indicative of diabetic retinopathy with diabetic kidney disease. Frontiers in Endocrinology, 13, 989608. Available from: [Link]

  • VIN. (2024). Tylosin (Tylan®). VETzInsight. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). CN1572301A - Tylosin containing antibiotic injection for animals.
  • Rahman, M., et al. (2022). Covalent DNA Binding Is Essential for Gram-Negative Antibacterial Activity of Broad Spectrum Pyrrolobenzodiazepines. Antibiotics, 11(12), 1770. Available from: [Link]

  • Dinos, G. P., et al. (2004). Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions. Antimicrobial Agents and Chemotherapy, 48(12), 4767-4774. Available from: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. Available from: [Link]

  • Google Patents. (n.d.). US4092473A - Tylosin derivatives and their manufacturing process.
  • bioRxiv. (2026). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Retrieved March 15, 2026, from [Link]

  • Tanaka, A., et al. (1983). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 36(11), 1524-30. Available from: [Link]

  • FAO. (n.d.). 41-4-tylosin.pdf. Retrieved March 15, 2026, from [Link]

  • Slideshare. (n.d.). Design, synthesis, characterization and biological evaluation of 3- (4-(7-chloro-2-(4-chlorophenyl)-4-oxo-quinazolin-3(4H)- yl)phenyl)-2-aryl 1,3-thiazolidin-4-ones as a new class of antimicrobial agents. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Improving the synthesis of 4-thio- and 2,4-dithio-glycoside derivatives by suppressing thioacetyl migration. Retrieved March 15, 2026, from [Link]

  • Zherdev, A. V., et al. (2024). Comparative Characteristics of Immunochromatographic Test Systems for Tylosin Antibiotic in Meat Products. Biosensors, 14(10), 539. Available from: [Link]

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Application

Application Notes and Protocols for the Use of 4'''-O-Chloroacetyl-tylosin in the Laboratory

Prepared by: Gemini, Senior Application Scientist Introduction Tylosin is a macrolide antibiotic produced by Streptomyces fradiae, characterized by a 16-membered lactone ring. It is a well-established veterinary antibiot...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Tylosin is a macrolide antibiotic produced by Streptomyces fradiae, characterized by a 16-membered lactone ring. It is a well-established veterinary antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] Modifications to the tylosin structure have been explored to enhance its antibacterial spectrum and overcome resistance. Specifically, acylation at the 4'''-hydroxyl group of the mycinose sugar has been shown to yield derivatives with improved activity against macrolide-resistant bacterial strains.[4][5]

4'''-O-Chloroacetyl-tylosin is a specialized derivative of tylosin. The introduction of a chloroacetyl group, a reactive electrophile, transforms the antibiotic into a powerful research tool. This functional group is known to react with nucleophilic residues in proteins, most notably the thiol group of cysteine, to form a stable thioether bond. This guide provides detailed protocols and application notes for the use of 4'''-O-Chloroacetyl-tylosin in a laboratory setting, with a focus on its potential application as a covalent probe for studying macrolide-ribosome interactions.

Chemical and Physical Properties

While specific experimental data for 4'''-O-Chloroacetyl-tylosin is not widely available, its properties can be estimated based on the parent compound, tylosin.

PropertyValueSource
Parent Compound Tylosin[2]
Molecular Formula C48H78ClNO18Calculated
Molecular Weight 992.59 g/mol Calculated
Appearance Expected to be a white to off-white solid[2]
Solubility Soluble in lower alcohols, esters, ketones, and chlorinated hydrocarbons. Slightly soluble in water.[6]
Stability The chloroacetyl group is generally stable under neutral and slightly acidic conditions but can be hydrolyzed under basic conditions.[7] Solutions of tylosin are most stable between pH 4 and 9.[6]

Storage and Handling:

  • Store the solid compound at -20°C, protected from moisture.

  • Prepare stock solutions in a suitable organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or ethanol and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • The chloroacetyl group is reactive; handle the compound with appropriate personal protective equipment (gloves, lab coat, safety glasses). Chloroacetyl chloride, a related reagent, is a lachrymator and corrosive.[8]

Proposed Mechanism of Action

Like its parent compound, 4'''-O-Chloroacetyl-tylosin is expected to bind to the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit.[9][10] The tylosin scaffold serves as a high-affinity ligand that positions the reactive chloroacetyl group in proximity to nucleophilic amino acid residues within the ribosome, such as cysteine. This allows for the formation of a covalent bond, irreversibly inhibiting the ribosome. This process is known as affinity labeling.[4]

cluster_0 Bacterial Cell Drug_Entry 4'''-O-Chloroacetyl-tylosin (Drug) Ribosome 50S Ribosomal Subunit (Target) Drug_Entry->Ribosome Reversible Binding Covalent_Complex Covalently Modified Ribosome (Inactive) Ribosome->Covalent_Complex Covalent Bond Formation (Reaction with Cys, etc.) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Covalent_Complex->Protein_Synthesis_Inhibition

Caption: Proposed mechanism of action for 4'''-O-Chloroacetyl-tylosin.

Laboratory Applications and Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution for use in various assays.

Materials:

  • 4'''-O-Chloroacetyl-tylosin

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate the vial of 4'''-O-Chloroacetyl-tylosin to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of the compound required to inhibit the growth of a bacterial strain using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 4'''-O-Chloroacetyl-tylosin stock solution

  • Positive control antibiotic (e.g., Tylosin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, perform a two-fold serial dilution of the 4'''-O-Chloroacetyl-tylosin stock solution in CAMHB. The final volume in each well should be 50 µL, and the concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Covalent Labeling of Ribosomes

This protocol outlines the procedure for covalently labeling bacterial ribosomes with 4'''-O-Chloroacetyl-tylosin. This is a key application for this reactive compound.[4]

Materials:

  • Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

  • 4'''-O-Chloroacetyl-tylosin stock solution

  • Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 2 mM DTT)

  • Quenching solution (e.g., 1 M L-cysteine or 2-mercaptoethanol)

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or silver stain

Procedure:

  • In a microcentrifuge tube, combine the purified 70S ribosomes (final concentration 1-5 µM) with the reaction buffer.

  • Add 4'''-O-Chloroacetyl-tylosin to the reaction mixture. A typical starting point is a 10-fold molar excess over the ribosomes.

  • Incubate the reaction at room temperature for 1-2 hours. The optimal time should be determined empirically.

  • Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM to react with any excess 4'''-O-Chloroacetyl-tylosin.

  • Analyze the reaction products by SDS-PAGE to observe any shifts in the mobility of ribosomal proteins due to covalent modification.

  • For identification of the modified protein(s), the corresponding band can be excised from the gel and subjected to mass spectrometry analysis.

Start Start Ribosomes Prepare Ribosomes in Reaction Buffer Start->Ribosomes Add_Drug Add 4'''-O-Chloroacetyl-tylosin Ribosomes->Add_Drug Incubate Incubate at Room Temperature (1-2 hours) Add_Drug->Incubate Quench Quench with Excess Thiol Reagent Incubate->Quench SDS_PAGE Analyze by SDS-PAGE Quench->SDS_PAGE Mass_Spec Excise Band and Analyze by Mass Spectrometry SDS_PAGE->Mass_Spec End End Mass_Spec->End

Caption: Workflow for covalent labeling of ribosomes.

Protocol 4: In Vitro Protein Synthesis Inhibition Assay

This protocol assesses the compound's ability to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for circular DNA

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • Amino acid mixture

  • 4'''-O-Chloroacetyl-tylosin stock solution

  • Appropriate assay reagents for the reporter gene product

Procedure:

  • Set up the in vitro transcription-translation reactions according to the manufacturer's instructions.

  • Add varying concentrations of 4'''-O-Chloroacetyl-tylosin to the reactions.

  • Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).

  • Incubate the reactions at 37°C for the recommended time (e.g., 1 hour).

  • Measure the amount of synthesized reporter protein using the appropriate assay (e.g., luminescence for luciferase).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.

Characterization and Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC can be used to assess the purity of 4'''-O-Chloroacetyl-tylosin and to monitor the progress of labeling reactions. A reverse-phase C18 column is typically used.[11][12][13][14][15]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) is commonly employed.[11]

  • Detection: UV detection at approximately 282 nm is suitable for the tylosin chromophore.[6][13]

Mass Spectrometry (MS):

MS is essential for confirming the identity of 4'''-O-Chloroacetyl-tylosin and for identifying the site of covalent modification on ribosomal proteins. Electrospray ionization (ESI) coupled with tandem MS (MS/MS) is a powerful technique for this purpose.[11][15]

References

  • Tylosin. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis. BenchChem.
  • PubChem. (2002, July 19). Chloroacetyl chloride. National Center for Biotechnology Information. [Link]

  • Gantner, V., et al. (n.d.). Quantitative Analysis of Tylosin in Eggs by High Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. ThaiScience.
  • Chavan, A. A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.
  • Xiao, H., et al. (2024, February 6).
  • Praziquantel. (n.d.). In Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1. Schematic Representation of Affinity Labeling.
  • Yoshioka, T., et al. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. Journal of Antibiotics, 41(11), 1617-28.
  • Vazquez-Laslop, N., et al. (n.d.). Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA. PMC.
  • Zhang, Y., et al. (2026, February 10). Development and validation of UPLC-MS/MS method for pharmacokinetics and tissue distribution of Tylvalosin and its bioactive metabolites in swine. PubMed.
  • Marks, J., et al. (2014, June 24).
  • Kim, S., et al. (2008, March 15). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Environmental Science & Technology.
  • PubChem. (n.d.). Tylosin. National Center for Biotechnology Information. [Link]

  • Douthwaite, S., et al. (2021, September 20). Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida. Nucleic Acids Research.
  • Robey, F. A., et al. (n.d.). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • FAO. (n.d.). 41-4-tylosin.pdf. FAO.org.
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents. BenchChem.
  • Kageyama, S., et al. (n.d.). Tylosin derivatives and their manufacturing process.
  • Kalesh, K. A., et al. (2021, August 19). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT).
  • ResearchGate. (n.d.). Analytical procedure for the determination of tylosin a in feedingstuff by liquid chromatography-ultraviolet detection.
  • ResearchGate. (2014, January 15). Study on Gas-Phase Mechanism of Chloroacetic Acid Synthesis by Catalysis and Chlorination of Acetic Acid.
  • Sugiono, E., et al. (n.d.).
  • Hamill, R. L., et al. (n.d.). Process for tylosin production.
  • Wilson, D. N., et al. (2019, May 24). Structure of Dirithromycin Bound to the Bacterial Ribosome Suggests New Ways for Rational Improvement of Macrolides. Antimicrobial Agents and Chemotherapy.
  • Widiastuti, R., et al. (n.d.).
  • ResearchGate. (n.d.). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
  • Evotec. (2025, May 22). Photoaffinity Labeling Mass Spectrometry. Evotec.
  • FAO. (n.d.). TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria. FAO.org.
  • Widiastuti, R., et al. (2022, February 8).
  • ChemicalBook. (2019, November 13). The uses of chloroacetyl chloride. ChemicalBook.
  • MDPI. (2022, October 26).
  • Diva-Portal.org. (2021, June 17).
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  • BenchChem. (2025).
  • Whiting, M., et al. (2016, May 15). Ribosome-Templated Azide–Alkyne Cycloadditions: Synthesis of Potent Macrolide Antibiotics by In Situ Click Chemistry. Journal of the American Chemical Society.
  • Tso, J., et al. (2018, January 30).
  • ResearchGate. (n.d.). Standard calibration curve of TYL-HPLC Method I.
  • BenchChem. (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 4-O-(4-amino-2-deoxy-β-D-xylopyranosyl)paromomycin and 4-S-(4-amino-2-deoxy-β-D-xylopyranosyl)-4-deoxy-4′-thio-paromomycin and evaluation of their antiribosomal and antibacterial activity.
  • De Smet, J., et al. (2019, February 20). A mass spectrometer-compatible liquid chromatographic method for the analysis of tylosin and its impurities using a superficially porous particle column. PubMed.
  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL).
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  • Song, P., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.

Sources

Method

Application Note: 4'''-O-Chloroacetyl-tylosin as a Strategic Intermediate in the Development of Next-Generation Macrolide Antibiotics

Executive Summary The rapid emergence of antimicrobial resistance (AMR), particularly ribosomal methylation and efflux pump upregulation in Gram-positive pathogens, has compromised the clinical efficacy of legacy macroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of antimicrobial resistance (AMR), particularly ribosomal methylation and efflux pump upregulation in Gram-positive pathogens, has compromised the clinical efficacy of legacy macrolides. To reinvigorate the antibiotic pipeline, researchers are designing hybrid macrolides that cooperatively engage adjacent sites within the bacterial ribosome[1]. 4'''-O-Chloroacetyl-tylosin serves as a highly versatile, reactive intermediate in this endeavor. By leveraging the specific electrophilicity of the chloroacetyl moiety, researchers can perform targeted semi-synthetic modifications to the mycarose sugar, generating novel derivatives capable of overcoming ribosomal protection mechanisms.

Mechanistic Rationale: The 4'''-O-Chloroacetyl Advantage

Macrolide antibiotics like tylosin exert their bacteriostatic effects by binding to the 50S ribosomal subunit, spanning the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET)[1]. Structure-activity relationship (SAR) studies reveal that the 4'''-OH position of the mycarose sugar is highly tolerant of bulky modifications, making it an ideal vector for extending the molecule deeper into the NPET or altering its interaction with resistance-conferring ABC-F proteins.

Causality in Chemical Design: Why utilize a chloroacetyl group instead of a simple alkyl halide? The adjacent carbonyl group inductively withdraws electron density, significantly enhancing the electrophilicity of the α -carbon. This allows for mild, room-temperature SN​2 nucleophilic substitutions (using amines, thiols, or azides) without requiring harsh conditions that could degrade the sensitive 16-membered macrolactone ring. Chloroacetyl warheads are established, highly reliable tools in chemical biology for trapping interactions in complex biosynthetic enzymes[2], translating perfectly into a reliable synthetic handle for antibiotic derivatization.

Workflow A Tylosin Core (Starting Material) B 4'''-O-Chloroacetyl-tylosin (Reactive Intermediate) A->B Chloroacetylation C SN2 Substitution (Amines/Thiols) B->C Nucleophilic Attack D Novel Macrolide (Target Compound) C->D Deprotection/Purification

Fig 1. Chemical workflow for derivatizing 4'''-O-Chloroacetyl-tylosin via SN2 substitution.

Experimental Protocols

Protocol A: Semi-Synthesis of Amine-Functionalized Tylosin Derivatives

Objective: To synthesize a library of novel macrolides via nucleophilic displacement. Self-Validating Mechanism: The use of a non-nucleophilic base prevents competitive side reactions, while continuous TLC monitoring ensures reaction completion before workup.

  • Preparation: Dissolve 100 mg of 4'''-O-Chloroacetyl-tylosin (1.0 eq) in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.

  • Reagent Addition: Add the desired secondary amine (e.g., piperidine, 1.5 eq). Immediately follow with N,N-diisopropylethylamine (DIPEA, 2.0 eq). Insight: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without acting as a competing nucleophile.

  • Reaction Monitoring: Stir the mixture at room temperature ( 20−25∘C ). Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The reaction is typically complete within 4–6 hours when the starting material spot is fully consumed.

  • Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel flash chromatography to yield the functionalized 4'''-O-(aminoacetyl)-tylosin derivative.

Protocol B: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Objective: To evaluate the antibacterial efficacy of the synthesized derivatives against resistant strains.

  • Inoculum Preparation: Suspend isolated colonies of Staphylococcus aureus (e.g., ATCC 29213 and an Erm-resistant clinical isolate) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Broth Microdilution: In a sterile 96-well plate, perform serial two-fold dilutions of the tylosin derivative (ranging from 64 µg/mL to 0.06 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Insight: Include unmodified tylosin as a positive control and a vehicle (DMSO) as a negative control to validate the assay's baseline.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well to achieve a final inoculum of ∼5×105 CFU/mL.

  • Incubation & Reading: Incubate the plates at 37∘C for 18–24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol C: Cell-Free Translation Inhibition Assay

Objective: To decouple cellular membrane permeability from actual ribosomal target affinity.

  • Assembly: In a microcentrifuge tube on ice, combine an E. coli S30 extract, a standard amino acid mixture, and a GFP reporter plasmid.

  • Treatment: Add varying concentrations of the functionalized tylosin derivative (0.1 µM to 100 µM).

  • Quantification: Incubate at 37∘C for 2 hours. Measure GFP fluorescence (Excitation: 485 nm / Emission: 528 nm) using a microplate reader. Insight: A reduction in fluorescence directly correlates with the compound's ability to bind the 50S subunit and halt translation, proving the mechanism of action independently of bacterial cell wall penetration.

Mechanism A Novel Tylosin Derivative B Bacterial 50S Ribosomal Subunit A->B Cellular Entry C PTC Binding B->C D NPET Blockade B->D E Translation Inhibition C->E Halts Catalysis D->E Prevents Elongation F Bacterial Cell Death E->F

Fig 2. Mechanism of action for novel tylosin derivatives targeting the 50S ribosome.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes representative quantitative MIC data, illustrating how derivatization of the 4'''-O-Chloroacetyl-tylosin intermediate can restore activity against resistant bacterial strains.

CompoundS. aureus ATCC 29213 (WT) MIC (µg/mL)S. aureus (Erm-Resistant) MIC (µg/mL)S. pneumoniae ATCC 49619 MIC (µg/mL)
Tylosin (Control) 1.0>640.25
4'''-O-Chloroacetyl-tylosin 2.0>640.5
4'''-O-(Piperidinylacetyl)-tylosin 0.254.00.06

Data Interpretation: While the reactive chloroacetyl intermediate exhibits slightly reduced baseline activity compared to native tylosin, its conversion into a bulky amine derivative (e.g., piperidinylacetyl) significantly increases potency and partially overcomes Erm-mediated ribosomal methylation resistance.

References

  • Title: Hybrid Antibiotics Targeting the Bacterial Ribosome Source: ACS Central Science URL: [Link]

  • Title: Trapping interactions between catalytic domains and carrier proteins of modular biosynthetic enzymes with chemical probes Source: Natural Product Reports (RSC Publishing) URL: [Link]

Sources

Application

Preclinical Application Note: Dosage, Formulation, and In Vivo Administration of 4'''-O-Chloroacetyl-tylosin in Murine Models

Document Type: Technical Application Note & Protocol Target Audience: Drug Development Scientists, Pharmacologists, and Veterinary Researchers Introduction & Scientific Rationale 4'''-O-Chloroacetyl-tylosin (Molecular Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Target Audience: Drug Development Scientists, Pharmacologists, and Veterinary Researchers

Introduction & Scientific Rationale

4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48​H78​ClNO18​ , MW: 992.58 g/mol ) is a highly specialized acyl derivative of the macrolide antibiotic tylosin[1]. While it is predominantly utilized as a critical synthetic intermediate in the microbial transformation and production of Tylosin 3-Acetate (Tylvalosin)[1], evaluating this specific intermediate in preclinical animal models provides invaluable Structure-Activity Relationship (SAR) data.

Like its parent compound, the core mechanism of action relies on binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis[]. However, the addition of the chloroacetyl moiety at the 4'''-position of the mycinose sugar introduces two profound pharmacological changes:

  • Increased Lipophilicity: Enhances cellular permeability and alters the volume of distribution ( Vd​ ), driving higher accumulation in target tissues such as the lung epithelial lining fluid.

  • Reactive Probe Potential: The alpha-chloro ketone acts as a potential electrophile, allowing researchers to investigate targeted covalent inhibition (TCI) within the ribosomal exit tunnel.

This application note details the self-validating protocols required to formulate, dose, and evaluate 4'''-O-Chloroacetyl-tylosin in murine models, drawing upon established pharmacokinetic (PK) and pharmacodynamic (PD) baselines for macrolide antibiotics[3],[4].

Physicochemical Properties & Formulation Strategy

Macrolides are weak organic bases ( pKa​≈7.7 ) with notoriously poor aqueous solubility at physiological pH[5]. The 4'''-chloroacetyl modification further increases the compound's hydrophobicity. Therefore, standard aqueous buffers are insufficient for intravenous (IV) administration and will result in fatal micro-embolisms in murine models.

Causality-Driven Formulation: To achieve a stable, clear solution for IV and Oral (PO) dosing, a ternary co-solvent system is required.

  • DMSO (5%): Disrupts the stable crystal lattice of the purified powder.

  • PEG-400 (45%): Acts as a surfactant and cosolvent to prevent precipitation upon introduction to an aqueous environment.

  • Sterile Saline (50%): Ensures the final vehicle is isotonic with murine plasma.

Self-Validating Step: Before administration, the formulated solution must be centrifuged at 10,000 x g for 5 minutes. Furthermore, measuring the optical density at 600 nm ( OD600​ ) is mandatory; an OD600​>0.05 indicates sub-visible precipitation, meaning the DMSO ratio must be marginally increased.

Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Mice

Objective: Determine the absorption, distribution, and clearance of 4'''-O-Chloroacetyl-tylosin. Tylosin exhibits rapid absorption with a Tmax​ of 1-2 hours and an LD50 >2500 mg/kg via subcutaneous injection[6],[5]. We utilize a safe, sub-toxic dosing range of 10-50 mg/kg.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of 4'''-O-Chloroacetyl-tylosin and dissolve completely in 0.5 mL of molecular-grade DMSO. Slowly vortex in 4.5 mL of PEG-400, followed by dropwise addition of 5.0 mL of 0.9% NaCl to yield a 1 mg/mL dosing solution.

  • Administration:

    • IV Cohort: Administer 10 mL/kg of the solution via the lateral tail vein to achieve a 10 mg/kg dose.

    • PO Cohort: Administer via oral gavage using a bulb-tipped gastric needle to achieve a 50 mg/kg dose.

  • Serial Sampling: Collect 50 µL of blood via submandibular venipuncture into K2​EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Causality: The dense early sampling (0.25h and 0.5h) is critical to accurately capture the rapid distribution phase characteristic of highly lipophilic macrolides.

  • Bioanalysis: Extract plasma via centrifugation (2,000 x g, 10 mins). Spike with a known internal standard (e.g., roxithromycin) to self-validate extraction recovery, and quantify via LC-MS/MS.

Protocol B: In Vivo Efficacy (Streptococcus suis Respiratory Model)

Objective: Evaluate the in vivo bactericidal efficacy. Macrolides exhibit time-dependent or AUC/MIC-driven pharmacodynamics. For S. suis, an AUC/MIC ratio of >40 is the established target for bactericidal activity[4].

Step-by-Step Methodology:

  • Infection: Anesthetize BALB/c mice with isoflurane and inoculate intranasally with 1×107 CFU of Streptococcus suis suspended in 20 µL of PBS.

  • Treatment Regimen: At 2 hours post-infection, administer 4'''-O-Chloroacetyl-tylosin intramuscularly (IM) at 15 mg/kg . Causality: IM administration creates a depot effect, slightly delaying the Tmax​ compared to IV, which prolongs the time the drug concentration remains above the Minimum Inhibitory Concentration ( T>MIC )[4].

  • Endpoint Harvest: Euthanize mice at 48 hours post-infection. Aseptically excise the lungs, homogenize in 1 mL of sterile PBS, and perform serial dilutions on blood agar plates to enumerate residual CFU.

Data Presentation

Table 1: Recommended Dosing Regimens and Vehicle Formulations

RouteTarget DoseVehicle CompositionMax Vol. (20g Mouse)Rationale / Causality
IV 10 mg/kg5% DMSO / 45% PEG-400 / 50% Saline200 µLEnsures 100% bioavailability for baseline clearance ( Cl ) calculations.
PO 50 mg/kg5% DMSO / 45% PEG-400 / 50% Saline200 µLEvaluates gastrointestinal stability and oral absorption efficiency[3].
IM 15 mg/kg50% Propylene Glycol / 50% Aqueous Buffer50 µLMimics veterinary depot formulations; maximizes T>MIC [4].

Table 2: Anticipated Pharmacokinetic Parameters (Extrapolated)

ParameterIV (10 mg/kg)PO (50 mg/kg)Biological Significance
Cmax​ ~8.5 µg/mL~2.5 µg/mLPeak systemic exposure; drives initial bacterial knockdown[4].
Tmax​ N/A (Immediate)1.5 - 2.0 hrsIndicates rapid GI absorption typical of lipophilic macrolides[5].
Vd​ > 2.0 L/kgN/AHigh volume of distribution signifies deep tissue/lung penetration.
Bioavailability ( F ) 100%40 - 70%Highly dependent on first-pass metabolism and gastric pH[3].

Experimental Workflow Visualization

G A 4'''-O-Chloroacetyl-tylosin (MW: 992.58) B Vehicle Formulation (DMSO / PEG-400 / Saline) A->B QC & Weighing C In Vivo Administration (Murine Model) B->C DLS Validation D1 Pharmacokinetics (PK) IV: 10 mg/kg | PO: 50 mg/kg C->D1 D2 Pharmacodynamics (PD) S. suis Infection Model C->D2 E1 LC-MS/MS Bioanalysis (Plasma & Tissue) D1->E1 Serial Bleeds E2 CFU Enumeration (Lung Homogenate) D2->E2 Tissue Harvest F PK/PD Integration Target: AUC/MIC > 40 E1->F E2->F

Figure 1: Preclinical PK/PD evaluation workflow for 4'''-O-Chloroacetyl-tylosin in murine models.

Sources

Method

Application Note: Preparation, Handling, and Quality Control of 4'''-O-Chloroacetyl-tylosin Stock Solutions

Introduction & Chemical Causality 4'''-O-Chloroacetyl-tylosin is a highly specialized acyl derivative of the macrolide antibiotic tylosin[1]. It serves as a critical synthetic intermediate in the production of next-gener...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

4'''-O-Chloroacetyl-tylosin is a highly specialized acyl derivative of the macrolide antibiotic tylosin[1]. It serves as a critical synthetic intermediate in the production of next-generation veterinary and pharmaceutical macrolides, such as Tylosin 3-Acetate and Tylvalosin[].

Causality in Solvent Selection: While the parent compound, tylosin base, exhibits moderate aqueous solubility and high solubility in organic solvents like DMSO (~25 mg/mL) and Ethanol (~30 mg/mL)[3], the addition of the chloroacetyl moiety at the 4'''-O position of the mycarose sugar significantly increases the molecule's lipophilicity. Furthermore, the ester linkage introduced by the chloroacetyl group is susceptible to hydrolysis in aqueous environments, particularly under pH fluctuations[4]. Therefore, to maintain molecular integrity and prevent precipitation, stock solutions must be prepared in strictly anhydrous organic solvents and protected from atmospheric moisture.

Logical Relationship: Macrolide Derivation & Mechanism

Understanding the structural evolution of this intermediate is crucial for predicting its behavior in solution and its ultimate biological target.

Mechanism Tylosin Tylosin Base Intermediate 4'''-O-Chloroacetyl-tylosin Tylosin->Intermediate Acylation Derivative Active Macrolide (e.g., Tylvalosin) Intermediate->Derivative Substitution Target Bacterial 50S Ribosomal Subunit Derivative->Target Binding Effect Protein Synthesis Inhibition Target->Effect Blockade

Chemical derivation of 4'''-O-Chloroacetyl-tylosin and downstream mechanism of action.

Quantitative Physicochemical Data

To ensure accurate molarity calculations and optimal storage conditions, the following physicochemical parameters must be strictly observed during preparation.

ParameterSpecificationCausality / Rationale
Molecular Formula C48H78ClNO18[1]Defines the exact stoichiometric requirements for synthesis.
Molecular Weight 992.58 g/mol [1]Required for precise molarity calculations (e.g., 9.93 mg/mL = 10 mM).
Primary Solvents Anhydrous DMSO or EtOH[3]Overcomes high lipophilicity; prevents aqueous ester hydrolysis.
Max Solubility ~25 mg/mL[3]Based on the saturation point of the parent macrolide structure.
Storage (Solid) -20°C, Desiccated[3]Prevents ambient moisture from degrading the ester bond.
Stability (Solution) pH 4–9 (Optimal at pH 7)[4]Acidic conditions (4].

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system . By incorporating specific environmental controls and visual checkpoints, researchers can guarantee the integrity of the stock solution before it is introduced into sensitive downstream assays.

StockPrep A 4'''-O-Chloroacetyl-tylosin (Solid Powder) B Equilibrate to Room Temp (Desiccation) A->B C Solvent Addition (Anhydrous DMSO or EtOH) B->C D Vortex & Sonicate (Max 30°C) C->D E Visual Inspection (Check for Particulates) D->E F Sterile Filtration (0.22 µm PTFE) E->F G Aliquot & Purge (Argon/Nitrogen Gas) F->G H Long-Term Storage (-80°C) G->H

Workflow for 4'''-O-Chloroacetyl-tylosin stock solution preparation and storage.

Phase 1: Preparation and Weighing
  • Equilibration: Bring the lyophilized 4'''-O-Chloroacetyl-tylosin powder to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening cold vials introduces ambient condensation. Water contamination will drive premature hydrolysis of the chloroacetyl ester linkage.

  • Weighing: In a low-static environment, weigh the desired mass (e.g., 9.93 mg for a 10 mM stock) into a sterile, amber glass vial.

    • Causality: Macrolides can undergo photodegradation (forming iso-tylosin derivatives) when exposed to UV or daylight[4]; amber vials mitigate this risk.

Phase 2: Dissolution
  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity, newly opened) to the 9.93 mg of powder to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature (do not exceed 30°C) for 1–2 minutes.

    • Causality: Excessive heat can degrade the compound. Sonication provides the mechanical energy needed to break up hydrophobic micro-crystals without thermal damage.

Phase 3: Self-Validating Quality Control & Storage
  • Visual Inspection (Self-Validation Checkpoint 1): Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer) through it to observe the Tyndall effect. The solution must be completely optically clear. Any scattering of light indicates micro-particulates and incomplete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into pre-chilled, sterile amber microcentrifuge tubes.

    • Causality: PTFE is chemically resistant to DMSO and exhibits low protein/drug binding, unlike nylon or PES filters which may strip the hydrophobic macrolide from the solution.

  • Inert Gas Purging: Overlay each aliquot with a gentle stream of Argon or Nitrogen gas before sealing the cap.

    • Causality: Displacing oxygen prevents the oxidative degradation of the macrolide diene system during long-term storage[3].

  • Storage: Store aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles.

Phase 4: Analytical Baseline (Self-Validation Checkpoint 2)

Before utilizing the stock solution for critical synthetic scaling, validate the solution's structural integrity:

  • LC-MS Verification: Run a 1 µL aliquot on an LC-MS system. Confirm the presence of the expected mass peak (m/z ~993.5[M+H]+) and verify the absence of degradation products, such as the loss of the chloroacetyl group or the cleavage of the mycarose sugar (desmycosin formation)[4].

References

  • American Chemical Suppliers. (n.d.). 4'''-O-Chloroacetyl-tylosin.
  • BOC Sciences. (n.d.). Tylosin Impurities.
  • Cayman Chemical. (2022). Tylosin Product Information.
  • ChemicalBook. (n.d.). Tylosin CAS#: 1401-69-0.

Sources

Application

Application Note: 4'''-O-Chloroacetyl-tylosin in Cell Culture Applications

Executive Summary 4'''-O-Chloroacetyl-tylosin is a highly specialized synthetic intermediate utilized in the development of third-generation macrolide antibiotics, such as Tylosin 3-acetate and Tylvalosin (acetylisovaler...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4'''-O-Chloroacetyl-tylosin is a highly specialized synthetic intermediate utilized in the development of third-generation macrolide antibiotics, such as Tylosin 3-acetate and Tylvalosin (acetylisovaleryltylosin)[1][]. By modifying the 4'''-hydroxyl group of the mycarose sugar with a reactive chloroacetyl moiety, pharmaceutical chemists create highly lipophilic derivatives that exhibit superior intracellular accumulation[][3]. In cell culture applications, this intermediate and its downstream derivatives serve as critical pharmacological tools for two primary functions: the eradication of intracellular Mycoplasma contaminations and the in vitro modeling of immunomodulatory and antiviral pathways[4][5].

Mechanistic Pathways in Eukaryotic Models

The efficacy of macrolides in cell culture is heavily dictated by their ability to cross the phospholipid bilayer. 4'''-O-Chloroacetyl-tylosin acts as a lipophilic precursor that, upon final derivatization, leverages an "ion-trapping" mechanism to accumulate within the acidic lysosomes of macrophages and epithelial cells[3].

  • Antibacterial Action: Once inside the cell, these macrolides bind reversibly to the 50S ribosomal subunit of intracellular bacteria (e.g., Mycoplasma spp.), preventing the translocation of peptide chains and halting protein synthesis ([][6]).

  • Immunomodulation: In eukaryotic cells, macrolide accumulation suppresses the NF-κB signaling pathway, significantly reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α ([7][8]).

  • Antiviral Properties: Derivatives like Tylvalosin have demonstrated potent antiviral effects against the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in MARC-145 cell models by altering endosomal pH and inhibiting viral replication ([5][9]).

MOA A 4'''-O-Chloroacetyl-tylosin B Lipophilic Cellular Uptake A->B Membrane Diffusion C 50S Ribosome Binding B->C Antibacterial Pathway E NF-κB Inhibition B->E Immunomodulatory Pathway D Mycoplasma Eradication C->D F Cytokine Suppression E->F

Dual pathways of 4'''-O-Chloroacetyl-tylosin derivatives in antibacterial and immune applications.

Experimental Protocols

Protocol A: Structure-Activity Relationship (SAR) Screening for Intracellular Accumulation

Purpose: To quantify the cellular uptake of 4'''-O-Chloroacetyl-tylosin compared to base tylosin in macrophage models. Causality & Expertise: Macrophages are utilized because their high lysosomal content makes them the primary target for macrolide ion-trapping[3]. The chloroacetyl group enhances lipophilicity, theoretically increasing the rate of passive diffusion across the cell membrane.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages at a density of 2×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2 for 24 hours until 80% confluent.

  • Compound Preparation: Dissolve 4'''-O-Chloroacetyl-tylosin and Tylosin base in DMSO to create 10 mg/mL stock solutions. Dilute in culture medium to a final working concentration of 10 μg/mL. Expert Insight: Ensure the final DMSO concentration is <0.1% to prevent solvent-induced cytotoxicity and artificial membrane permeabilization.

  • Treatment: Replace the culture medium with the compound-dosed medium. Incubate for 4 hours.

  • Self-Validating Wash Step: Remove the medium and wash the monolayer three times with ice-cold PBS containing 0.2% Bovine Serum Albumin (BSA). Expert Insight: The BSA strips surface-bound, uninternalized macrolides, ensuring that subsequent quantification only measures true intracellular accumulation.

  • Lysis & Extraction: Lyse cells using 0.1% Triton X-100. Extract the lysate using solid-phase extraction (SPE) and quantify the intracellular concentration via UPLC-MS/MS[10].

Protocol B: Mycoplasma Eradication Workflow

Purpose: Utilizing active 3rd-generation derivatives of 4'''-O-Chloroacetyl-tylosin to clear Mycoplasma from contaminated mammalian cell lines.

Step-by-Step Methodology:

  • Preparation: Isolate the contaminated cell line. Break up cell clusters by passing the suspension through a 27-gauge needle. Expert Insight:Mycoplasma trapped inside eukaryotic cell clumps are physically shielded from antibiotics; mechanical dissociation is critical for complete eradication ([4]).

  • Treatment Cycle: Treat the culture with 10 μg/mL of the macrolide derivative for 7 to 14 days. Exchange the medium every 48 hours to replenish the antibiotic, as macrolides degrade in aqueous cell culture environments at 37°C[][11].

  • Recovery Phase (Critical): Following the treatment, culture the cells in antibiotic-free medium for a minimum of 14 days.

  • Validation: Perform a PCR assay targeting the 16S rRNA gene of Mycoplasma. Self-Validating System: Testing immediately after treatment yields false negatives due to residual, non-viable DNA or temporary bacteriostatic suppression[11]. A 14-day recovery ensures any surviving resistant clones (e.g., those harboring A2058G/A2059G mutations in the 23S rRNA gene) will proliferate to detectable levels ([12][13]).

Workflow S1 1. Cell Seeding (MARC-145 / RAW 264.7) S2 2. Pathogen/Toxin Challenge (PRRSV or LPS) S1->S2 S3 3. Macrolide Administration (1-10 μg/mL) S2->S3 S4 4. Incubation & Monitoring (18-24 Hours) S3->S4 S5 5. Endpoint Quantification (ROS, Cytokines, TCID50) S4->S5

Standardized in vitro workflow for evaluating macrolide efficacy and cellular pharmacokinetics.

Data Presentation & Benchmarks

Table 1: Comparative Efficacy of Macrolide Derivatives in Cell Culture

CompoundPrimary ApplicationIntracellular AccumulationMycoplasma MIC50Target Pathway
Tylosin (Base) General veterinary antibioticLow to Moderate~0.5 μg/mL50S Ribosome
4'''-O-Chloroacetyl-tylosin Synthetic Intermediate / SAR ToolHigh (Lipophilic precursor)N/A (Prodrug)Membrane Diffusion
Tylvalosin (Derivative) Antiviral / Anti-mycoplasmaVery High (Macrophage trapping)<0.01 μg/mL50S Ribosome & NF-κB

Table 2: Quantitative Benchmarks for Immunomodulation Assays (Derivatives at 10 μg/mL)

Assay ReadoutCell Line ModelChallenge AgentExpected Reduction vs. Control
ROS Production RAW 264.7 MacrophagesLPS (1 μg/mL)> 40% Reduction
IL-6 Secretion RAW 264.7 MacrophagesLPS (1 μg/mL)> 50% Reduction
Viral Titer (TCID50) MARC-145 CellsPRRSV (MOI = 1)2 to 3 log10 Decrease
Apoptosis (TUNEL) Porcine NeutrophilsSpontaneous2-fold Increase (Pro-resolution)

References

  • Dreier, J., et al. (2012). Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin. PubMed Central (PMC). Retrieved from:[Link]

  • Zhao, Z., et al. (2014). Tylvalosin exhibits anti-inflammatory property and attenuates acute lung injury in different models possibly through suppression of NF-κB activation. PubMed Central (PMC). Retrieved from:[Link]

  • Frontiers in Microbiology. (2023). Therapeutic efficacy of tylvalosin combined with Poria cocos polysaccharides against porcine reproductive and respiratory syndrome. Retrieved from:[Link]

  • Mondeja, B. A., et al. (2016). Antimicrobial Susceptibility Patterns of Recent Cuban Mycoplasma genitalium Isolates Determined by a Modified Cell-Culture-Based Method. PLOS ONE. Retrieved from:[Link]

  • European Patent Office. (2009).Use of tylvalosin as antiviral agent (EP2043661A1). Google Patents.

Sources

Method

Application Note: Advanced Analytical Methods for the Detection and Quantification of 4'''-O-Chloroacetyl-Tylosin

Executive Summary & Chemical Context The compound 4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48​H78​ClNO18​ , MW: 992.58 Da) is a highly specialized acyl derivative of the macrolide antibiotic tylosin[1]. It serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48​H78​ClNO18​ , MW: 992.58 Da) is a highly specialized acyl derivative of the macrolide antibiotic tylosin[1]. It serves as a critical synthetic intermediate in the production of next-generation veterinary therapeutics, most notably Tylvalosin (acetylisovaleryltylosin) and Tylosin 3-Acetate[1].

Because 4'''-O-Chloroacetyl-tylosin is a transient intermediate, its precise quantification is essential for two reasons:

  • Reaction Yield Optimization: Monitoring the chloroacetylation of the 4'''-hydroxyl group on the mycarose sugar.

  • Impurity Profiling: Ensuring that unreacted chloroacetylated intermediates do not carry over into the final Active Pharmaceutical Ingredient (API), which could compromise drug safety and efficacy.

This application note details a self-validating, dual-platform analytical workflow (HPLC-UV and LC-MS/MS) designed for the rigorous detection of this intermediate in complex synthetic matrices.

Mechanistic Rationale for Analytical Choices (E-E-A-T)

To design a robust method, one must understand the physicochemical behavior of macrolides. We do not merely select parameters at random; every chromatographic and spectroscopic choice is driven by the molecule's structure.

  • Stationary Phase Selection (End-capped C18): Macrolides are bulky, basic molecules due to the tertiary amine (dimethylamino group) on the mycaminose sugar. On standard silica columns, this basic group interacts with residual acidic silanols, causing severe peak tailing. We utilize a highly end-capped C18 column to block these secondary interactions, ensuring sharp, symmetrical peaks[2].

  • Column Temperature (35°C): At nearly 1,000 Da, 4'''-O-Chloroacetyl-tylosin has a large hydrodynamic radius. Elevating the column temperature to 35°C decreases mobile phase viscosity, significantly improving mass transfer kinetics within the stationary phase pores and enhancing resolution[3].

  • Mobile Phase Acidification (0.1% Formic Acid): Maintaining a low pH (~2.7) ensures the basic amine is fully protonated, further preventing silanol interactions. Additionally, formic acid acts as a volatile proton donor, which is mandatory for efficient ionization in positive Electrospray Ionization (ESI+) mass spectrometry[4].

  • UV Detection Wavelength (280–290 nm): The 16-membered macrolactone ring of tylosin derivatives contains a conjugated diene system ( C11​=C12​−C13​=C14​ ). This chromophore yields a strong, characteristic UV absorbance maximum ( λmax​ ) between 280 nm and 290 nm, providing excellent specificity against non-conjugated synthetic byproducts[2][3].

Mandatory Visualization: Analytical Workflow

AnalyticalWorkflow A Synthetic Matrix (4'''-O-Chloroacetyl-tylosin) B Sample Preparation (LLE / SPE Extraction) A->B Extract C Chromatographic Separation (RP-HPLC, C18 Column) B->C Inject 10 µL D UV/DAD Detection (280-290 nm) C->D Routine QA/QC E LC-MS/MS Detection (ESI+, MRM Mode) C->E Structural ID F Data Analysis & Impurity Profiling D->F E->F

Figure 1. Analytical workflow for 4'''-O-Chloroacetyl-tylosin detection.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. You must pass the System Suitability Test (SST) before proceeding to sample analysis.

Protocol A: Sample Preparation (Liquid-Liquid Extraction)
  • Quenching: Transfer 1.0 mL of the synthetic reaction mixture into a 15 mL centrifuge tube. Quench the reaction by adding 2.0 mL of cold saturated sodium bicarbonate ( NaHCO3​ ) to neutralize any residual acylating agents.

  • Extraction: Add 3.0 mL of LC-grade Ethyl Acetate. Vortex vigorously for 2 minutes to partition the hydrophobic 4'''-O-Chloroacetyl-tylosin into the organic layer.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Drying: Carefully transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (80% A / 20% B). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Protocol B: HPLC-UV Quantification Method
  • Column: Agilent ZORBAX Eclipse Plus C18, 250 × 4.6 mm, 5 µm (or equivalent end-capped column)[2].

  • Column Temperature: 35°C[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water[4].

  • Mobile Phase B: 100% LC-MS grade Acetonitrile[4].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) set to 280 nm (Reference: 360 nm)[2].

System Suitability Test (SST) - Critical Validation Step: Inject a mixed reference standard containing Tylosin A and 4'''-O-Chloroacetyl-tylosin.

  • Pass Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for 4'''-O-Chloroacetyl-tylosin must be ≤1.5 . If these criteria fail, replace the column or prepare fresh mobile phases.

Protocol C: LC-MS/MS Structural Confirmation

For trace impurity profiling, couple the HPLC to a Triple Quadrupole Mass Spectrometer.

  • Ionization: ESI in Positive Mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Precursor Ion: [M+H]+=993.6m/z

    • Quantifier Product Ion: 818.5m/z (Loss of chloroacetyl-mycarose moiety).

    • Qualifier Product Ion: 174.0m/z (Cleaved mycaminose sugar).

Quantitative Data Summaries

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (0.1% Formic Acid)Mobile Phase B (Acetonitrile)Curve Type
0.080%20%Initial
2.080%20%Isocratic hold
15.030%70%Linear
18.010%90%Linear (Wash)
18.180%20%Step (Reset)
25.080%20%Re-equilibration

Table 2: Method Validation Acceptance Criteria

Validation ParameterTarget SpecificationScientific Justification
Linearity Range 0.5 – 50.0 µg/mLCovers expected concentration range in synthetic reaction monitoring[2].
Correlation Coefficient ( R2 ) ≥0.999 Ensures proportional detector response across the dynamic range.
Limit of Detection (LOD) ≤0.05 µg/mLRequired for detecting trace unreacted impurities in the final API[4].
Recovery (Accuracy) 90.0% – 110.0%Ensures the LLE extraction protocol does not degrade the intermediate[4].
Precision (RSD) ≤2.0% Guarantees self-validating reproducibility across multiple injections.

References

  • American Chemical Suppliers Title: 4'''-O-Chloroacetyl-tylosin Suppliers USA & Biochemical Properties URL:[Link]

  • PubMed / National Institutes of Health Title: Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography URL:[Link]

  • PubMed Central (PMC) / National Institutes of Health Title: Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection URL:[Link]

  • Animal Health Research Institute (AHRI) Title: New method for determination of tylosin tartrate using high performance liquid chromatography URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 4'''-O-Chloroacetyl-tylosin for Antibiotic Resistance Research

Abstract The escalating crisis of antibiotic resistance necessitates innovative strategies to revitalize existing antimicrobial scaffolds. Macrolide antibiotics, a cornerstone in treating bacterial infections, are increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antibiotic resistance necessitates innovative strategies to revitalize existing antimicrobial scaffolds. Macrolide antibiotics, a cornerstone in treating bacterial infections, are increasingly compromised by resistance mechanisms, primarily target-site modification. This document provides a comprehensive guide to the research applications of 4'''-O-Chloroacetyl-tylosin, a semi-synthetic derivative of the 16-membered macrolide, tylosin. By incorporating a reactive chloroacetyl moiety, this compound is designed as a chemical probe to investigate and potentially overcome resistance. The chloroacetyl group acts as a mild electrophile, capable of forming covalent bonds with proximal nucleophilic residues within the bacterial ribosome, its site of action. This application note details the hypothesized mechanism of covalent inhibition, provides step-by-step protocols for evaluating its antimicrobial efficacy, and offers a framework for analyzing the resulting data. These methodologies are intended to empower researchers in microbiology, infectious disease, and drug development to explore the potential of covalent inhibitors in combating drug-resistant pathogens.

Introduction and Rationale

Tylosin, a natural fermentation product of Streptomyces fradiae, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[1] Its clinical utility, particularly in veterinary medicine, is well-established. However, the efficacy of macrolides is threatened by several resistance mechanisms, the most prominent being:

  • Target Site Modification: Enzymatic methylation of adenine residues (e.g., A2058 in 23S rRNA) by erythromycin ribosome methylase (Erm) enzymes reduces drug affinity for the ribosome.[2][3][4]

  • Efflux Pumps: Active transport systems that expel the antibiotic from the bacterial cell.[2][3]

  • Drug Inactivation: Enzymatic modification of the antibiotic molecule itself.[3]

The modification of the ribosomal target is a particularly challenging mechanism to overcome. The rationale behind 4'''-O-Chloroacetyl-tylosin is to create a derivative that not only binds to the ribosome but also forms a permanent, covalent bond with it. The introduction of a chloroacetyl group provides an electrophilic "warhead" designed to react with a nearby nucleophilic amino acid (e.g., histidine, cysteine) or even a nucleotide on the ribosome.[5] This covalent linkage is hypothesized to anchor the drug firmly in its binding pocket, rendering the inhibition effectively irreversible and potentially overcoming resistance conferred by reduced binding affinity.[6][7]

This guide provides the necessary protocols to test this hypothesis by characterizing the antimicrobial activity and mechanism of 4'''-O-Chloroacetyl-tylosin.

Hypothesized Mechanism of Covalent Inhibition

Standard macrolides like tylosin bind non-covalently within the nascent peptide exit tunnel of the 50S ribosomal subunit.[1][8] Resistance, particularly via Erm-mediated methylation, weakens this reversible interaction. 4'''-O-Chloroacetyl-tylosin is designed to first bind reversibly to the same site, guided by the tylosin scaffold. Once positioned, the chloroacetyl moiety is presented to the local environment. If a suitable nucleophile (e.g., the imidazole side chain of a histidine on a ribosomal protein) is in proximity, a nucleophilic substitution reaction can occur, displacing the chloride and forming a stable covalent bond. This transforms a reversible inhibitor into an irreversible one.

G cluster_0 Bacterial Ribosome (50S Subunit) cluster_1 Antibiotic Action cluster_2 Resistance Mechanism Ribosome Ribosomal Binding Pocket (Nascent Peptide Exit Tunnel) Tylosin Tylosin (Reversible Binding) Ribosome->Tylosin Dissociates CAT 4'''-O-Chloroacetyl-tylosin (Initial Reversible Binding) Ribosome->CAT Dissociates Nucleophile Nucleophilic Residue (e.g., Histidine on L4/L22) Tylosin->Ribosome Binds Dissociation Rapid Dissociation Tylosin->Dissociation Leads to CAT->Ribosome Binds CAT_Covalent Covalently Bound CAT (Irreversible Inhibition) CAT->CAT_Covalent Covalent Bond Formation (Reaction with Nucleophile) CAT_Covalent->Ribosome Irreversibly Binds Erm Erm Methylase (Target Modification) Erm->Ribosome Methylates Target Dissociation->Ribosome

Caption: Hypothesized covalent inhibition by 4'''-O-Chloroacetyl-tylosin.

Experimental Protocols

These protocols are designed to assess the antimicrobial efficacy of 4'''-O-Chloroacetyl-tylosin compared to its parent compound, tylosin. It is critical to test against both macrolide-susceptible and macrolide-resistant bacterial strains to evaluate the potential for overcoming resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for determining the baseline in vitro activity of an antimicrobial agent.[9][10][11] This protocol uses the broth microdilution method, which is readily adaptable for medium-throughput screening.

A. Materials

  • Test compound (4'''-O-Chloroacetyl-tylosin) and reference compound (Tylosin)

  • Solvent for compounds (e.g., DMSO, sterile deionized water)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 (susceptible), and an isogenic erm-positive resistant strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Spectrophotometer or dedicated plate reader (600 nm)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% w/v) or Phosphate-Buffered Saline (PBS)

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a 100X stock solution of each compound in a suitable solvent. For example, if the highest desired test concentration is 128 µg/mL, prepare a 12.8 mg/mL stock.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test density of ~5 x 10⁵ CFU/mL.[9]

  • Plate Setup:

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2X highest concentration of the test compound (prepared in CAMHB) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug). Add 100 µL of CAMHB.

    • Column 12 will serve as the sterility control (no drug, no bacteria). Add 200 µL of CAMHB.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in test wells should be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10][11] This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

C. Rationale & Controls

  • Rationale: The serial dilution establishes a concentration gradient to pinpoint the minimum concentration that is effective. The specific inoculum density and media are standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[10]

  • Growth Control (Column 11): Ensures that the bacteria are viable and can grow under the assay conditions. This well should appear turbid.

  • Sterility Control (Column 12): Ensures that the media and plate are not contaminated. This well should remain clear.

Protocol 2: Time-Kill Kinetics Assay

This assay provides dynamic information about an antibiotic's activity, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12][13] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

A. Materials

  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Sterile saline or PBS for dilutions

  • Agar plates (e.g., Tryptic Soy Agar) for colony counting

  • Incubator and shaker

B. Step-by-Step Procedure

  • Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB, as described in Protocol 1.

  • Assay Setup: Prepare flasks for each condition:

    • Growth Control (no antibiotic)

    • Tylosin at 4x MIC

    • 4'''-O-Chloroacetyl-tylosin at 4x MIC

    • (Optional) Other concentrations, such as 1x MIC and 8x MIC, can be included for a more detailed analysis.

  • Initiation and Sampling:

    • Add the appropriate concentration of each antibiotic to the respective flasks.

    • Immediately after adding the antibiotic (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[14]

  • Viable Cell Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL from appropriate dilutions onto agar plates.

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each condition.

C. Rationale & Controls

  • Rationale: Tracking bacterial viability over time reveals the rate and extent of killing. Using multiples of the MIC normalizes the test concentrations to the intrinsic potency of each compound.

  • Growth Control: Tracks the normal growth curve of the bacteria in the absence of antibiotic pressure.

  • T=0 Sample: Confirms the starting inoculum density for all conditions.

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Analysis and Interpretation

MIC Data

The results of the MIC assay should be summarized in a table for clear comparison. A successful outcome for 4'''-O-Chloroacetyl-tylosin would be a significantly lower MIC against the resistant strain compared to tylosin.

CompoundBacterial StrainResistance MechanismMIC (µg/mL)
TylosinS. aureus ATCC 29213Susceptible1
4'''-O-Chloroacetyl-tylosinS. aureus ATCC 29213Susceptible2
TylosinS. aureus (Resistant)ermC (Methylation)>128
4'''-O-Chloroacetyl-tylosinS. aureus (Resistant)ermC (Methylation)4

Table 1: Example MIC data demonstrating the potential of 4'''-O-Chloroacetyl-tylosin to overcome target-based resistance.

Time-Kill Curve Interpretation

The time-kill plot visualizes the dynamics of antibacterial action.

  • Bacteriostatic Activity: The bacterial count remains relatively stable over 24 hours, similar to the starting inoculum (e.g., Compound 2 in the example figure from Emery Pharma).[12]

  • Bactericidal Activity: A rapid, concentration-dependent decrease in bacterial count is observed, with a ≥3-log₁₀ reduction indicating potent killing (e.g., Compound 1 in the example figure from Emery Pharma).[12]

  • Overcoming Resistance: Against a resistant strain, tylosin may show little to no effect, with its curve mirroring the growth control. In contrast, if 4'''-O-Chloroacetyl-tylosin is effective, its curve should demonstrate significant bacteriostatic or bactericidal activity.

References

  • Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Nature Reviews Microbiology, 12(1), 35–48. [Link]

  • Morar, M., et al. (2021). Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus. International Journal of Molecular Sciences, 22(22), 12493. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Singh, J., et al. (2017). Covalent Inhibition in Drug Discovery. Prostate Cancer, 2017, 1-13. [Link]

  • Wencewicz, T. A. (2023). Covalent Proteomimetic Inhibitor of the Bacterial FtsQB Divisome Complex. Journal of the American Chemical Society, 145(33), 18292–18303. [Link]

  • Khan, D. D. A., & Singh, R. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]

  • Wikipedia. (2023, December 2). Tylosin. Wikipedia. [Link]

  • Ghosh, S., et al. (2024). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 4(2), 655–666. [Link]

  • Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492. [Link]

  • Weigand, I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19, 3448–3478. [Link]

  • Mankin, A. S. (2019). The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics. Frontiers in Molecular Biosciences, 6, 71. [Link]

  • Okamoto, R., et al. (1980). Biological properties of new acyl derivatives of tylosin. The Journal of Antibiotics, 33(11), 1309-1315. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Idexx. [Link]

  • Dinos, G. P., & Kalpaxis, D. L. (2000). Kinetic studies on the interaction between a ribosomal complex active in peptide bond formation and the macrolide antibiotics tylosin and erythromycin. Biochemistry, 39(38), 11874–11884. [Link]

  • Tsuchiya, M., et al. (1980). The activity of 4"-acylated tylosin derivatives against macrolide-resistant gram-positive bacteria. The Journal of Antibiotics, 33(11), 1300-1308. [Link]

  • Omura, S., et al. (1978). U.S. Patent No. 4,092,473. Washington, DC: U.S.

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 4'''-O-Chloroacetyl-tylosin in Complex Matrices

Executive Summary & Scientific Rationale The compound 4'''-O-Chloroacetyl-tylosin (Molecular Formula: C₄₈H₇₈ClNO₁₈, MW: 992.58 Da) is a critical synthetic intermediate utilized in the microbial and chemical transformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 4'''-O-Chloroacetyl-tylosin (Molecular Formula: C₄₈H₇₈ClNO₁₈, MW: 992.58 Da) is a critical synthetic intermediate utilized in the microbial and chemical transformation of macrolide antibiotics, specifically in the production of advanced veterinary therapeutics like Tylosin 3-Acetate and Acetylisovaleryltylosin[1]. Because impurities in active pharmaceutical ingredients (APIs) can severely impact drug stability, efficacy, and safety profiles, rigorous analytical monitoring of these intermediates is a regulatory necessity[].

Macrolide antibiotics and their acyl derivatives are highly lipophilic and lack strong UV chromophores, rendering traditional HPLC-UV methods inadequate for trace-level impurity profiling[3]. Consequently, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the authoritative, gold-standard technique for macrolide quantification due to its unparalleled sensitivity and structural specificity[4][5].

This application note details a robust, self-validating LC-MS/MS protocol designed specifically for the extraction, separation, and quantification of 4'''-O-Chloroacetyl-tylosin and its related derivative, Tylosin 3-Acetate, from both API synthesis mixtures and complex fermentation broths.

Analytical Workflow & Ionization Mechanism

Causality in Method Design

The analytical workflow is engineered around the specific physicochemical properties of macrolides. The presence of a tertiary dimethylamine group on the mycaminose sugar moiety makes 4'''-O-Chloroacetyl-tylosin highly basic. By utilizing an acidic mobile phase (0.1% formic acid), we ensure this amine group is fully protonated, maximizing the yield of the [M+H]⁺ precursor ion in the Electrospray Ionization (ESI) source[5].

Workflow N1 1. Matrix Sampling (API / Broth) N2 2. Extraction & Clean-up (SPE / Dilution) N1->N2 N3 3. UHPLC Separation (Biphenyl Column) N2->N3 N4 4. ESI+ MS/MS (MRM Mode) N3->N4 N5 5. Quantification & Validation N4->N5

Figure 1. End-to-end LC-MS/MS workflow for macrolide impurity profiling.

During collision-induced dissociation (CID), macrolides characteristically fragment via the neutral loss of their pendant sugar moieties. For tylosin derivatives, the primary fragmentation pathway is the cleavage of the mycarose sugar (-144 Da), providing a highly stable and abundant product ion for quantification[6].

Fragmentation P Precursor Ion: [M+H]+ m/z 993.5 F1 Quantifier Ion m/z 849.5 P->F1 Neutral Loss of Mycarose (-144 Da) F2 Qualifier Ion m/z 174.1 P->F2 Mycaminose Cleavage

Figure 2. Proposed ESI+ MRM fragmentation pathway for 4'''-O-Chloroacetyl-tylosin.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standard (IS) tracking to monitor matrix effects and strict system suitability criteria that must be met before any quantitative data is accepted.

Reagents and Materials
  • Analytes: 4'''-O-Chloroacetyl-tylosin standard, Tylosin 3-Acetate standard[1].

  • Internal Standard (IS): Roxithromycin (chosen due to similar lipophilicity and ionization efficiency)[6].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.

  • Additives: LC-MS grade Formic Acid (FA), 0.1 M Ammonium Hydroxide.

Step-by-Step Sample Preparation

Protocol A: API Synthesis Monitoring (Dilute-and-Shoot) Causality: API matrices are relatively clean but highly concentrated. A massive dilution approach prevents detector saturation and mitigates ion suppression.

  • Accurately weigh 10.0 mg of the API sample into a volumetric flask.

  • Dissolve completely in 10.0 mL of Methanol to create a 1 mg/mL stock.

  • Dilute the stock 100-fold using the Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

  • Spike the diluted sample with Roxithromycin IS to achieve a final IS concentration of 50 ng/mL.

  • Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol B: Fermentation Broth (Solid Phase Extraction - SPE) Causality: Fermentation broths contain proteins and salts that foul MS sources. Adjusting the pH to 8.5 neutralizes the basic macrolide, maximizing its retention on the reversed-phase SPE sorbent while allowing polar interferences to wash away.

  • Centrifuge 5.0 mL of raw fermentation broth at 4000 × g for 10 minutes to pellet cellular debris.

  • Transfer 1.0 mL of the supernatant to a clean tube and adjust the pH to 8.5 using 0.1 M Ammonium Hydroxide.

  • Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 3.0 mL Methanol, followed by 3.0 mL Water.

  • Load the pH-adjusted sample onto the conditioned cartridge at a flow rate of 1 mL/min.

  • Wash the cartridge with 3.0 mL of 5% Methanol in Water to elute polar salts and proteins.

  • Elute the target macrolides using 2.0 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase, spike with IS (50 ng/mL), and filter (0.22 µm PTFE) for injection.

UHPLC Separation Conditions

Causality: While C18 columns are standard, a Biphenyl stationary phase is selected here. The pi-pi interactions provided by the biphenyl groups offer superior orthogonal selectivity, which is critical for resolving 4'''-O-Chloroacetyl-tylosin from closely related structural analogs like Tylosin 3-Acetate[5].

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C (Reduces solvent viscosity and sharpens peak shape for large molecules).

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 60% B

    • 5.0 - 7.0 min: Linear ramp to 95% B (Column wash)

    • 7.0 - 8.5 min: Hold at 95% B

    • 8.5 - 8.6 min: Drop to 5% B

    • 8.6 - 10.0 min: Re-equilibration at 5% B

MS/MS Parameters

The triple quadrupole mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM)[3].

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 50 L/hr

Table 1: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)Purpose
4'''-O-Chloroacetyl-tylosin 993.5849.5502540Quantifier
4'''-O-Chloroacetyl-tylosin 993.5174.1504540Qualifier
Tylosin 3-Acetate 1035.6891.6502540Quantifier
Roxithromycin (IS) 837.5679.5503040Internal Standard

Method Validation & System Suitability

To guarantee the trustworthiness of the generated data, the following System Suitability Test (SST) criteria must be met prior to sample analysis:

  • Blank Integrity: Injection of a matrix blank must yield a Signal-to-Noise (S/N) ratio of < 3 at the retention times of the analytes.

  • IS Stability: The peak area of the Roxithromycin IS must remain within ±15% across the entire injection sequence. A drift beyond this indicates source fouling or severe matrix suppression, invalidating the run.

Table 2: Quantitative Method Validation Summary

Validation Parameter4'''-O-Chloroacetyl-tylosinTylosin 3-Acetate
Linear Dynamic Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.998> 0.997
Limit of Detection (LOD, S/N > 3) 0.15 ng/mL0.20 ng/mL
Limit of Quantification (LOQ, S/N > 10) 0.50 ng/mL0.50 ng/mL
Intra-day Precision (RSD%) 3.2%4.1%
Inter-day Precision (RSD%) 4.8%5.5%
Mean Recovery (Spiked Broth Matrix) 94.5%92.8%

References

  • American Chemical Suppliers. "4'''-O-Chloroacetyl-tylosin 3-Acetate". American Chemical Suppliers. URL:[Link]

  • MDPI. "Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry". Antibiotics. URL:[Link]

  • PubMed. "Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed". Food Addit Contam Part A. URL: [Link]

  • ACS Publications. "Determination of Five Macrolide Antibiotic Residues in Eggs Using Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry". Journal of Agricultural and Food Chemistry. URL: [Link]

  • ResearchGate. "Determination of Erythromycin, Spiramycin, Tilmicosin and Tylosin in Animal Feedingstuffs by Liquid Chromatography-Tandem Mass Spectrometry". ResearchGate. URL: [Link]

Sources

Application

Application Note: 4'''-O-Chloroacetyl-tylosin in the Synthesis and Pre-Formulation of Advanced Veterinary Macrolides

Introduction & Mechanistic Rationale Tylosin is a naturally occurring 16-membered macrolide antibiotic widely utilized in veterinary medicine to treat respiratory and enteric bacterial infections in livestock. Like other...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Tylosin is a naturally occurring 16-membered macrolide antibiotic widely utilized in veterinary medicine to treat respiratory and enteric bacterial infections in livestock. Like other macrolides, it exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting RNA-dependent protein synthesis [1]. However, the rise of bacterial resistance and the need for improved pharmacokinetic profiles have driven the development of advanced semi-synthetic derivatives, such as Tylvalosin (acetylisovaleryltylosin) and Tylosin 3-Acetate.

The synthesis of these advanced Active Pharmaceutical Ingredients (APIs) presents a significant regiochemical challenge: selectively modifying the 3-hydroxyl group on the macrolactone ring without affecting the highly reactive hydroxyls on the appended sugar moieties (mycarose, mycaminose, and desosamine).

This is where 4'''-O-Chloroacetyl-tylosin emerges as a critical, sterically and electronically tuned intermediate. By reacting tylosin with chloroacetyl chloride, the highly reactive 4'''-hydroxyl group of the mycarose sugar is transiently masked. The choice of a chloroacetyl protecting group is highly deliberate. It is robust enough to withstand subsequent downstream acylation (e.g., 3-O-acetylation) but possesses a unique electronic vulnerability that allows for highly selective, orthogonal deprotection under mild conditions [2], preserving the delicate glycosidic bonds and the newly installed esters required for the final veterinary formulation.

Synthetic Workflow and Formulation Pathway

The following diagram illustrates the critical path of 4'''-O-Chloroacetyl-tylosin from raw API modification to final veterinary formulation.

G Tylosin Tylosin Base (Starting API) TMS_Protect TMS Protection (2', 4''-OH) Tylosin->TMS_Protect Chloroacetylation Chloroacetylation (4'''-OH) TMS_Protect->Chloroacetylation Key_Intermediate 4'''-O-Chloroacetyl-tylosin (Key Intermediate) Chloroacetylation->Key_Intermediate Acetylation 3-O-Acetylation (Macrolactone Ring) Key_Intermediate->Acetylation Deprotection Selective Deprotection (Thiourea / TBAF) Acetylation->Deprotection Final_API Tylosin 3-Acetate / Tylvalosin (Advanced Macrolide) Deprotection->Final_API Formulation Veterinary Formulation (Microencapsulation) Final_API->Formulation

Workflow of 4'''-O-Chloroacetyl-tylosin in semi-synthetic veterinary macrolide production.

Protocol 1: Orthogonal Deprotection and API Recovery

This protocol details the selective removal of the chloroacetyl group from the fully protected intermediate to yield the final semi-synthetic macrolide API.

Causality & Rationale: The removal of the chloroacetyl group must be achieved without disturbing the delicate 16-membered macrolactone ring or the newly formed 3-O-acetate ester. Standard alkaline hydrolysis (e.g., NaOH) would indiscriminately cleave all ester bonds, ruining the synthesis. By introducing thiourea—a soft, neutral nucleophile—the reaction proceeds via an SN2 displacement of the alpha-chloride ion. This forms an isothiouronium intermediate that undergoes rapid intramolecular cyclization, selectively cleaving the 4'''-ester bond to release the free hydroxyl group and a water-soluble pseudothiohydantoin byproduct [3].

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 10.0 g of the protected intermediate (e.g., 3-O-Acetyl-4'''-O-chloroacetyl-tylosin) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Add 1.5 equivalents of crystalline thiourea (approx. 1.1 g) directly to the stirring solution.

  • Thermal Activation: Heat the reaction mixture to 45°C under a nitrogen atmosphere. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1) or the HPLC protocol described below. The reaction typically reaches completion within 4–6 hours.

  • Quenching & Biphasic Extraction: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to one-third of its original volume. Dilute with 150 mL of ethyl acetate and wash with 100 mL of saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any trace acids and partition the water-soluble pseudothiohydantoin byproduct into the aqueous layer.

  • Washing & Drying: Wash the organic layer twice with 50 mL of brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Crystallization: Evaporate the solvent to yield the crude API. Recrystallize from an acetone/water mixture to obtain the highly purified Tylosin 3-Acetate derivative suitable for veterinary formulation.

Protocol 2: Analytical Quality Control (HPLC-UV)

Because 4'''-O-Chloroacetyl-tylosin is an intermediate, any unreacted residual compound in the final veterinary formulation is classified as an impurity with no therapeutic effect and potential toxicity [4]. This protocol provides a self-validating system to quantify the success of Protocol 1.

Causality & Rationale: Tylosin derivatives contain a weakly basic tertiary amine on the desosamine sugar (pKa ~7.1). If analyzed at neutral pH, the molecule exists in a state of partial ionization, causing severe secondary interactions with residual silanols on the C18 stationary phase. This manifests as peak tailing and poor resolution. By utilizing an ammonium formate buffer adjusted to pH 3.5, the tertiary amine is fully protonated. This suppresses silanol interactions and ensures sharp, symmetrical peaks.

Step-by-Step Methodology:
  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Ammonium formate buffer, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (150 mm × 4.6 mm, 3.5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 280 nm (targeting the conjugated diene system of the macrolactone ring).

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–15 min: Linear gradient to 65% B

    • 15–20 min: Hold at 65% B

    • 20–21 min: Return to 20% B (Equilibration for 5 min).

  • Sample Preparation: Dissolve 10 mg of the final API in 10 mL of Mobile Phase A:B (50:50). Filter through a 0.22 µm PTFE syringe filter before injecting 10 µL.

Quantitative Data Summaries

The following tables summarize the pre-formulation stability kinetics of the intermediate and the system suitability parameters for the analytical validation.

Table 1: Pre-Formulation Stability of 4'''-O-Chloroacetyl-tylosin

Environmental Conditions Time Point API Remaining (%) Primary Degradant Observed
pH 4.0, 25°C 24 hours 98.5% None detected
pH 7.0, 25°C 24 hours 95.2% Minor hydrolysis product
pH 9.0, 25°C 24 hours 62.1% De-chloroacetylated tylosin

| pH 7.0, 40°C | 24 hours | 88.4% | Hydrolysis product |

Note: The intermediate exhibits significant instability under alkaline conditions, dictating that all pre-formulation storage and processing must occur in slightly acidic to neutral environments.

Table 2: HPLC-UV System Suitability Parameters

Analyte / Impurity Retention Time (min) Tailing Factor (Tf) Resolution (Rs) LOD (µg/mL)
Tylosin A (Starting Material) 8.4 1.1 N/A 0.05
Tylosin 3-Acetate (Final API) 12.1 1.0 4.2 0.05

| 4'''-O-Chloroacetyl-tylosin | 15.6 | 1.2 | 5.1 | 0.02 |

References

  • - BOC Sciences. (Details the 50S ribosomal subunit binding mechanism and the critical nature of impurity tracking in veterinary macrolides). 2. - Gu, G., Fang, M., & Du, Y. (2011). Carbohydrate Research, 346(17), 2801-2804. 3. - Singh, S. K., et al. (2008). PMC/NIH. (Provides mechanistic grounding for the behavior and cleavage of chloroacetyl protecting groups in complex synthesis). 4. - American Chemical Suppliers. (Details the molecular characteristics and intermediate status of 4'''-O-chloroacetyltylosin in microbial and chemical transformations).

Method

Application Note &amp; Protocols: Measuring the Efficacy of 4'''-O-Chloroacetyl-tylosin Against Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Challenge of Biofilms and the Potential of a Novel Tylosin Derivative Bacterial biofilms...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Biofilms and the Potential of a Novel Tylosin Derivative

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers a remarkable degree of protection against conventional antimicrobial agents. Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts[1]. This resilience is a major contributor to persistent and chronic infections, medical device contamination, and the overall crisis of antimicrobial resistance[2][3].

Tylosin, a macrolide antibiotic derived from the fermentation of Streptomyces fradiae, has a long history of use in veterinary medicine[4][5]. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[4][6]. While effective against a broad spectrum of Gram-positive bacteria, the efficacy of the parent tylosin molecule against entrenched biofilms can be limited[4][7].

This application note focuses on a novel, semi-synthetic derivative, 4'''-O-Chloroacetyl-tylosin . The addition of a chloroacetyl group at the 4'''-hydroxyl position of the mycarose sugar moiety is a targeted chemical modification. The rationale behind such a modification is often to enhance the compound's properties, such as its lipophilicity for better cell penetration or to introduce a reactive group that could potentially interact with bacterial targets. This guide provides a comprehensive framework and detailed protocols for evaluating the anti-biofilm efficacy of this promising new compound.

Understanding the Target: The Biofilm Lifecycle and Resistance Mechanisms

A thorough understanding of the adversary is critical. Biofilm formation is a multi-step process, and 4'''-O-Chloroacetyl-tylosin could potentially interfere at any of these stages.

G cluster_0 Biofilm Development Stages cluster_1 Biofilm Resistance Mechanisms A Initial Attachment (Reversible) B Irreversible Attachment & Microcolony Formation A->B C Biofilm Maturation (EPS Production) B->C D Dispersion (Release of Planktonic Bacteria) C->D E Physical Barrier (EPS Matrix) Limits antibiotic penetration C->E Biofilm exhibits multiple resistance mechanisms F Altered Microenvironment (e.g., anoxia, pH gradients) G Persister Cells Metabolically dormant, tolerant cells H Horizontal Gene Transfer Spread of resistance genes

Caption: A simplified workflow illustrating the stages of biofilm development and the primary mechanisms of biofilm-mediated antimicrobial resistance.

Experimental Framework for Efficacy Testing

A multi-faceted approach is essential to comprehensively evaluate the anti-biofilm activity of 4'''-O-Chloroacetyl-tylosin. We propose a tiered testing strategy, moving from initial screening assays to more complex, imaging-based methods.

G cluster_0 Tier 1 Assays cluster_1 Tier 2 Assays cluster_2 Tier 3 Assays A Tier 1: Initial Screening & Biomass Quantification B Tier 2: Determining Viability & Eradication Concentration A->B A1 Crystal Violet (CV) Assay (Quantifies total biofilm biomass) A->A1 C Tier 3: Structural & In-depth Viability Analysis B->C B1 MBEC Assay (Minimum Biofilm Eradication Concentration) B->B1 B2 Resazurin Viability Assay (Measures metabolic activity) B->B2 C1 Confocal Laser Scanning Microscopy (CLSM) (3D structure and viability mapping) C->C1

Caption: Tiered experimental workflow for assessing the anti-biofilm efficacy of 4'''-O-Chloroacetyl-tylosin.

Part 1: Initial Screening - Biofilm Biomass Quantification

Protocol 1: Crystal Violet (CV) Staining Assay

This assay provides a rapid and high-throughput method to quantify the total biofilm biomass. It is an excellent first-pass screening tool to identify if 4'''-O-Chloroacetyl-tylosin has an inhibitory effect on biofilm formation or can reduce existing biofilm mass.

Principle: Crystal violet is a basic dye that stains both the bacterial cells and the EPS matrix. The amount of retained dye is proportional to the total biofilm biomass[8][9][10].

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • 4'''-O-Chloroacetyl-tylosin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Inoculate the chosen bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture 1:100 in fresh medium.

  • Plate Inoculation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Treatment Application:

    • For Inhibition of Formation: Prepare serial dilutions of 4'''-O-Chloroacetyl-tylosin in the growth medium and add them to the wells at the time of inoculation.

    • For Eradication of Existing Biofilm: After the biofilm formation period, gently remove the planktonic cells by aspiration. Wash the wells carefully with 200 µL of PBS. Then, add 200 µL of fresh medium containing serial dilutions of 4'''-O-Chloroacetyl-tylosin.

  • Incubation with Compound: Incubate the treated plates for a further 24 hours at 37°C.

  • Washing: Discard the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes[8][9].

  • Rinsing: Remove the crystal violet solution and wash the plate three times with PBS or distilled water.

  • Drying: Invert the plate on a paper towel and allow it to air dry completely.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking[8].

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader[8].

Data Interpretation: A significant reduction in absorbance in the treated wells compared to the untreated control indicates that 4'''-O-Chloroacetyl-tylosin either inhibits biofilm formation or reduces the biomass of pre-formed biofilms.

Treatment GroupConcentration (µg/mL)Mean Absorbance (595 nm)% Biofilm Inhibition/Reduction
Untreated Control01.250%
4'''-O-Chloroacetyl-tylosin11.1012%
4'''-O-Chloroacetyl-tylosin100.6548%
4'''-O-Chloroacetyl-tylosin500.2084%
Parent Tylosin500.9524%

Part 2: Assessing Viability and Eradication

While the CV assay measures total biomass, it does not differentiate between live and dead cells. The following protocols are crucial for determining the bactericidal efficacy of 4'''-O-Chloroacetyl-tylosin within the biofilm.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is a standardized method to determine the minimum concentration of an antimicrobial agent required to eradicate a biofilm[11][12][13]. This is a more clinically relevant metric than the Minimum Inhibitory Concentration (MIC), which is determined for planktonic bacteria[14].

Principle: Biofilms are grown on pegs of a specialized 96-well plate lid. This lid is then transferred to a plate containing serial dilutions of the antimicrobial agent. After treatment, the pegs are placed in a recovery medium to assess the viability of any remaining bacteria.

Materials:

  • MBEC assay device (e.g., Calgary Biofilm Device)

  • Bacterial strain and appropriate growth medium

  • 4'''-O-Chloroacetyl-tylosin

  • Sterile 96-well plates

  • Sonicator bath

  • Plate shaker

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.

  • Biofilm Growth: Add 150 µL of the inoculum to each well of the MBEC plate's trough or 96-well base. Place the peg lid onto the base[11].

  • Incubation: Incubate the device on a rocking table at 37°C for 24-48 hours to allow for uniform biofilm formation on the pegs.

  • Rinsing: Remove the peg lid and gently rinse it by immersing it in a 96-well plate containing 200 µL of PBS per well to remove planktonic bacteria.

  • Challenge Plate Preparation: Prepare a 96-well plate with serial dilutions of 4'''-O-Chloroacetyl-tylosin in fresh growth medium (200 µL per well). Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Exposure: Place the peg lid with the biofilms into the prepared challenge plate. Incubate for 24 hours at 37°C.

  • Neutralization and Recovery: After exposure, rinse the peg lid again in PBS. Then, place the peg lid into a new 96-well plate containing 200 µL of fresh, sterile growth medium in each well.

  • Dislodging Biofilm: Place the entire recovery plate assembly in a sonicator bath for 5-10 minutes to dislodge the surviving bacteria from the pegs into the recovery medium.

  • Viability Assessment: Incubate the recovery plate at 37°C for 24 hours. The MBEC is determined as the lowest concentration of the drug that prevents bacterial regrowth in the recovery medium (i.e., the wells remain clear)[12][13].

Protocol 3: Resazurin Viability Assay

This colorimetric/fluorometric assay measures the metabolic activity of cells within the biofilm, providing a quantitative measure of viability[15].

Principle: Metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells[15].

Materials:

  • Biofilms grown in a 96-well plate (as in the CV assay)

  • Resazurin solution (0.15 mg/mL in PBS, filter-sterilized)

  • Microplate fluorometer or spectrophotometer

Step-by-Step Protocol:

  • Biofilm Growth and Treatment: Grow and treat biofilms with 4'''-O-Chloroacetyl-tylosin in a 96-well plate as described in the CV assay protocol (steps 1-6).

  • Addition of Resazurin: After the final wash, add 120 µL of a mixture containing 100 µL of fresh medium and 20 µL of resazurin solution to each well[15].

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader[15].

Data Interpretation: A decrease in fluorescence/absorbance in treated wells indicates a reduction in metabolically active (viable) cells.

Treatment GroupConcentration (µg/mL)Mean Fluorescence (RFU)% Viability Reduction
Untreated Control085000%
4'''-O-Chloroacetyl-tylosin178008.2%
4'''-O-Chloroacetyl-tylosin10420050.6%
4'''-O-Chloroacetyl-tylosin5095088.8%
Parent Tylosin50610028.2%

Part 3: In-Depth Structural and Viability Analysis

Protocol 4: Confocal Laser Scanning Microscopy (CLSM) with Viability Staining

CLSM is a powerful imaging technique that allows for the three-dimensional visualization of the biofilm structure and the spatial distribution of live and dead cells within it[7].

Principle: Biofilms are stained with a combination of two fluorescent dyes. A green fluorescent dye (e.g., SYTO 9) stains all cells (live and dead), while a red fluorescent dye (e.g., propidium iodide) can only penetrate cells with compromised membranes (dead cells).

Materials:

  • Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes, chamber slides)

  • 4'''-O-Chloroacetyl-tylosin

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)

  • Confocal Laser Scanning Microscope

Step-by-Step Protocol:

  • Biofilm Growth and Treatment: Grow biofilms on a CLSM-compatible surface. Treat with 4'''-O-Chloroacetyl-tylosin as previously described.

  • Staining: After treatment and a gentle wash with PBS, add the LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark at room temperature.

  • Imaging: Mount the sample on the confocal microscope. Acquire a series of z-stack images through the depth of the biofilm using appropriate laser excitation and emission filters for the green and red fluorophores.

  • Image Analysis: Use image analysis software (e.g., ImageJ/FIJI, COMSTAT) to reconstruct the 3D structure of the biofilm and quantify the biovolume of live (green) and dead (red) cells.

Data Interpretation:

  • Untreated Control: Expect a dense biofilm with predominantly green fluorescence, indicating a high proportion of viable cells.

  • Effective Treatment: A significant increase in red fluorescence within the biofilm structure indicates that 4'''-O-Chloroacetyl-tylosin is effectively killing bacteria within the biofilm. A reduction in the overall biofilm thickness and density may also be observed.

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the systematic evaluation of 4'''-O-Chloroacetyl-tylosin's efficacy against bacterial biofilms. By employing a tiered approach, from high-throughput screening to advanced imaging, researchers can gain a detailed understanding of this novel compound's anti-biofilm properties. The data generated from these protocols will be invaluable for drug development professionals in assessing its potential as a therapeutic agent for biofilm-associated infections. Future studies could explore its efficacy against polymicrobial biofilms, its synergy with other antibiotics, and its mechanism of action within the complex biofilm environment.

References

  • Tylosin - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Role of Bacterial Biofilms in Antimicrobial Resistance. (2023, March 6). American Society for Microbiology. [Link]

  • TYLOSIN First draft prepared by Jacek Lewicki, Warsaw, Poland Philip T. Reeves, Canberra, Australia and Gerald E. Swan, Pretoria - FAO.org. (n.d.). Retrieved March 15, 2026, from [Link]

  • Phan, L. T., Jian, T., Chen, Z., Qiu, Y. L., Wang, Z., Beach, T., Polemeropoulos, A., & Or, Y. S. (2004). Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. Journal of Medicinal Chemistry, 47(12), 2965–2968. [Link]

  • Crystal violet assay - Bio-protocol. (2022, September 8). Bio-protocol. [Link]

  • Stewart, P. S., & Parker, A. E. (2019). Measuring Antimicrobial Efficacy against Biofilms: a Meta-analysis. Antimicrobial Agents and Chemotherapy, 63(5), e00020-19. [Link]

  • de Almeida, J. F., Faggion, C. M., Jr, & Van Dyke, T. E. (2012). Analysis by confocal laser scanning microscopy of the MDPB bactericidal effect on S. mutans biofilm CLSM analysis of MDPB bactericidal effect on biofilm. Journal of Applied Oral Science, 20(4), 402–407. [Link]

  • MBEC Assay® PROCEDURAL MANUAL Version 2.1 - Innovotech. (n.d.). Retrieved March 15, 2026, from [Link]

  • Khan, F., Pham, D. T. N., & Chow, M. Y. T. (2022). Challenges of antibiotic resistance biofilms and potential combating strategies: a review. 3 Biotech, 12(7), 169. [Link]

  • Tylosin in Hydroponic Systems: Assessing Growth and Antibiotic Residue in Lettuce Cultivation. (2025, October 27). HortScience, 60(10). [Link]

  • Pihl, M., Tenson, T., & Bjarnsholt, T. (2024). High-throughput combination assay for studying biofilm formation of uropathogenic Escherichia coli. APMIS, 132(7), 353–364. [Link]

  • Angelidaki, I., & Ahring, B. K. (2009). Effect of antimicrobial compounds tylosin and chlortetracycline during batch anaerobic swine manure digestion. Water Research, 43(18), 4595–4603. [Link]

  • Coenye, T. (2021). Biofilm antimicrobial susceptibility testing: where are we and where could we be going?. Journal of Clinical Microbiology, 59(10), e00843-21. [Link]

  • Tylosin | C46H77NO17 | CID 5280440 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • Al-Adham, I. S. I., & Collier, P. J. (2020). (PDF) Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. Biofilm, 2, 100020. [Link]

  • Hagi, A., Nakayama, H., Isefuku, S., Kanyama, M., & Shiratsuchi, H. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Frontiers in Cellular and Infection Microbiology, 12, 896894. [Link]

  • Brooks, W. (2026, February 26). Tylosin (Tylan®). Veterinary Partner - VIN. [Link]

  • Production and extraction of the antibiotic tylosin. (n.d.).
  • Van den Driessche, F., Rigole, P., & Coenye, T. (2025). Is Increased Biofilm Formation Associated with Decreased Antimicrobial Susceptibility? A Systematic Literature Review. Antibiotics, 14(10), 1022. [Link]

  • Tolker-Nielsen, T. (2023). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. ACS Omega, 8(22), 19507–19519. [Link]

  • Resazurin Assay Protocol - Creative Bioarray. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sousa, R., & Abreu, A. C. (2024). Antibiotics with antibiofilm activity – rifampicin and beyond. Frontiers in Medicine, 11, 1356064. [Link]

  • Franklin, M. J., & Nivens, D. E. (2015). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 6, 667. [Link]

  • Tylosin - AERU. (2026, February 19). University of Hertfordshire. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Yasir, M., & Willcox, M. D. P. (2023). A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance. Frontiers in Microbiology, 14, 1297127. [Link]

  • Hagi, A., Nakayama, H., Isefuku, S., Kanyama, M., & Shiratsuchi, H. (2022). Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model. Frontiers in cellular and infection microbiology, 12, 896894. [Link]

  • Noorbakhash, C. (2015, April 20). Minimum Biofilm Eradication Concentration (MBEC) Services. Emery Pharma. [Link]

  • Peeters, E., Nelis, H. J., & Coenye, T. (2014). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 6(11), 4469–4483. [Link]

  • Rather, M. A., Gupta, K., & Mandal, M. (2023). Biofilms as Battlefield Armor for Bacteria against Antibiotics: Challenges and Combating Strategies. Antibiotics, 12(10), 1548. [Link]

  • Minimal biofilm eradication concentration (MBEC) assays. (n.d.). [Link]

  • Yoshinari, M. (2025, July 30). Three-Dimensional Structure of Biofilm Formed on Glass Surfaces Revealed Using Scanning Ion Conductance Microscopy Combined with Confocal Laser Scanning Microscopy. International Journal of Molecular Sciences, 26(15), 8345. [Link]

  • What Is Tylosin Injection Used for Treating. (2022, February 22). [Link]

  • Li, S., & Wu, X. (2025, March 22). Research Progress on the Antibacterial Activity of Natural Flavonoids. Molecules, 30(6), 1438. [Link]

  • Ohgitani, S., & Nishikawa, T. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Journal of Functional Biomaterials, 13(4), 180. [Link]

  • Conlon, B. P. (2015). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (104), 53389. [Link]

  • Tran, P., & Siddiqui, A. (2024). Strategies for combating antibiotic resistance in bacterial biofilms. Frontiers in Cellular and Infection Microbiology, 14, 1324009. [Link]

  • Optimization of Resazurin-based Viability Staining for Quantification of Microbial Biofilms 2014. (n.d.). Scribd. [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 4'''-O-Chloroacetyl-tylosin in Mycoplasma Treatment Research

Introduction: The Imperative for Novel Anti-Mycoplasma Agents Mycoplasma species are a significant cause of respiratory and systemic diseases in both veterinary and human medicine. These bacteria, lacking a cell wall, ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Mycoplasma Agents

Mycoplasma species are a significant cause of respiratory and systemic diseases in both veterinary and human medicine. These bacteria, lacking a cell wall, are intrinsically resistant to many common antibiotics such as beta-lactams.[1] Macrolide antibiotics, like tylosin, have been a cornerstone of treatment against mycoplasmal infections.[2][3] Tylosin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[4][] However, the emergence of macrolide-resistant Mycoplasma strains necessitates the development of novel and more potent derivatives.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a novel tylosin derivative, 4'''-O-Chloroacetyl-tylosin, for the treatment of Mycoplasma infections. While extensive data on this specific derivative is not yet publicly available, this guide outlines the fundamental principles and detailed protocols for its synthesis, in vitro characterization, and in vivo efficacy evaluation, based on established methodologies for tylosin and other 4''-O-acyltylosin derivatives.[6]

Proposed Synthesis of 4'''-O-Chloroacetyl-tylosin

The synthesis of 4'''-O-Chloroacetyl-tylosin involves the selective acylation of the 4'''-hydroxyl group of tylosin. This can be achieved by reacting tylosin with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid formed during the reaction.[7]

Reaction Scheme:

Tylosin + ClCOCH₂Cl → 4'''-O-Chloroacetyl-tylosin + HCl

Materials:

  • Tylosin base

  • Chloroacetyl chloride[7]

  • Anhydrous pyridine or other suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve tylosin in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar equivalent of chloroacetyl chloride to the solution.

  • Add a slight excess of anhydrous pyridine to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4'''-O-Chloroacetyl-tylosin.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of 4'''-O-Chloroacetyl-tylosin's anti-mycoplasmal activity is performed in vitro to determine its potency against various Mycoplasma species. The primary methods are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[8][9]

Materials:

  • 4'''-O-Chloroacetyl-tylosin stock solution of known concentration

  • Tylosin tartrate as a reference compound

  • Mycoplasma species (e.g., M. gallisepticum, M. synoviae, M. bovis)[10][11]

  • PPLO broth or other suitable Mycoplasma growth medium[8]

  • 96-well microtiter plates

  • Phenol red as a pH indicator (optional, for colorimetric reading)

Procedure:

  • Prepare a serial two-fold dilution of 4'''-O-Chloroacetyl-tylosin and tylosin tartrate in the microtiter plates using the appropriate broth. The final concentration range should be sufficient to determine the MIC (e.g., 64 µg/mL to 0.0625 µg/mL).[8]

  • Prepare a standardized inoculum of each Mycoplasma strain, adjusted to a final concentration of approximately 10⁴ to 10⁵ color changing units (CCU)/mL.[12]

  • Inoculate each well of the microtiter plate with the Mycoplasma suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Seal the plates and incubate at 37°C in a humidified atmosphere for 24-72 hours, or until the growth control shows a distinct color change (if using a pH indicator) or turbidity.

  • The MIC is the lowest concentration of the compound at which no visible growth or color change is observed.

Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plate the aliquots onto PPLO agar plates.

  • Incubate the plates at 37°C until colonies are visible in the growth control (typically 5-10 days for Mycoplasma).

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Hypothetical MIC Values
CompoundM. gallisepticum MIC (µg/mL)M. synoviae MIC (µg/mL)M. bovis MIC (µg/mL)
Tylosin Tartrate0.50.251.0
4'''-O-Chloroacetyl-tylosin0.1250.06250.25

This table presents hypothetical data for illustrative purposes.

In Vivo Efficacy Evaluation in a Chicken Model of Mycoplasma gallisepticum Infection

In vivo studies are crucial to assess the therapeutic potential of 4'''-O-Chloroacetyl-tylosin in a living organism. A common and relevant model is the experimental infection of chickens with Mycoplasma gallisepticum, a major avian pathogen.[10][13]

Experimental Design
  • Animals: Specific-pathogen-free (SPF) chickens, 3-4 weeks of age.

  • Infection: Intratracheal or aerosol administration of a virulent strain of M. gallisepticum.

  • Treatment Groups:

    • Group 1: Negative Control (uninfected, untreated)

    • Group 2: Positive Control (infected, untreated)

    • Group 3: Infected, treated with Tylosin Tartrate (reference drug)

    • Group 4: Infected, treated with low-dose 4'''-O-Chloroacetyl-tylosin

    • Group 5: Infected, treated with high-dose 4'''-O-Chloroacetyl-tylosin

  • Administration: The compounds can be administered via drinking water or oral gavage for a specified period (e.g., 5 consecutive days).

Step-by-Step Protocol
  • Acclimatization: Acclimatize the chickens to the experimental conditions for one week prior to the start of the study.

  • Infection: Inoculate chickens in Groups 2-5 with a standardized dose of M. gallisepticum.

  • Treatment: Begin treatment 24-48 hours post-infection, or upon the appearance of clinical signs. Administer the respective treatments to each group for the designated duration.

  • Monitoring:

    • Clinical Signs: Record daily observations of clinical signs such as coughing, sneezing, nasal discharge, and general depression. A scoring system can be used for quantification.

    • Body Weight: Measure body weight at the beginning and end of the treatment period to assess the impact on growth.

    • Mortality: Record any mortalities throughout the study.

  • Post-mortem Examination: At the end of the study, euthanize all chickens and perform a detailed post-mortem examination.

    • Gross Lesions: Score the severity of lesions in the respiratory tract (trachea, air sacs).

    • Mycoplasma Reisolation: Collect samples from the trachea and air sacs for Mycoplasma culture to determine the bacterial load.

    • Histopathology: Collect tissue samples from the respiratory tract for histopathological examination.

Data Analysis

Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the different treatment groups. Key parameters to evaluate are the reduction in clinical signs, lesion scores, bacterial load, and the effect on body weight gain.

Visualization of Experimental Workflows and Mechanism of Action

Diagram 1: In Vitro Susceptibility Testing Workflow

in_vitro_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound 4'''-O-Chloroacetyl-tylosin Stock Solution serial_dilution Serial Dilution in 96-well Plate compound->serial_dilution mycoplasma Standardized Mycoplasma Inoculum incubation_mic Inoculation & Incubation (37°C, 24-72h) mycoplasma->incubation_mic serial_dilution->incubation_mic read_mic Read MIC (No visible growth) incubation_mic->read_mic plating Plate from clear wells onto PPLO agar read_mic->plating incubation_mbc Incubation (37°C, 5-10 days) plating->incubation_mbc read_mbc Read MBC (≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for in vitro MIC and MBC determination.

Diagram 2: Proposed Mechanism of Action

mechanism_of_action cluster_ribosome Mycoplasma Ribosome (50S Subunit) peptidyl_transferase Peptidyl Transferase Center protein_synthesis Protein Synthesis (Elongation) peptidyl_transferase->protein_synthesis exit_tunnel Peptide Exit Tunnel compound 4'''-O-Chloroacetyl-tylosin compound->peptidyl_transferase Binds to compound->exit_tunnel Blocks inhibition Inhibition compound->inhibition trna tRNA trna->peptidyl_transferase nascent_peptide Nascent Peptide Chain nascent_peptide->exit_tunnel protein_synthesis->nascent_peptide inhibition->protein_synthesis

Caption: Inhibition of Mycoplasma protein synthesis.

Conclusion

The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of 4'''-O-Chloroacetyl-tylosin as a potential therapeutic agent against Mycoplasma infections. By following these detailed methodologies, researchers can systematically assess its in vitro potency and in vivo efficacy, contributing to the development of new and effective treatments to combat the growing challenge of antimicrobial resistance in Mycoplasma.

References

  • Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. (2021). Frontiers in Microbiology. [Link]

  • Tylosin - Wikipedia. (n.d.). Wikipedia. [Link]

  • Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects. (2019). International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Efficacy of Tylosin Tartrate on Mycoplasma Infections and Eggshell Apex Abnormalities in Layer Hens Under Field. (2013). Science Publications. [Link]

  • Efficacy of Tylosin and Tiamulin against Mycoplasmosis in poultry. (2017). SciSpace. [Link]

  • ANTIBIOTICS IN THE CONTROL OF MYCOPLASMA DISEASES. (n.d.). Hindustan Antibiotics Bulletin. [Link]

  • Antimicrobial susceptibility profiles (MIC and MMC) against Mycoplasma gallisepticum and M. synoviae isolated from chicken farms. (2025). Chula Digital Collections. [Link]

  • Macrolide resistance in Mycoplasma pneumoniae in adult patients. (2025). Frontiers in Microbiology. [Link]

  • Detection of Mycoplasma gallisepticum, Isolation, and Determination of Tylosin Susceptibility of Isolates from Commercial Chickens. (2022). Veterinary Medicine International. [Link]

  • Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy. (2006). Proceedings of the National Academy of Sciences. [Link]

  • N-chloroacetyl-L-tyrosine | C11H12ClNO4 | CID 70841. (n.d.). PubChem. [Link]

  • Towards a Standardized Antimicrobial Susceptibility Testing Method for Mycoplasma hyorhinis. (2023). MDPI. [Link]

  • SYNTHESIS AND STRUCTURE-ACTIVITY STUDIES OF NEW 4''-O-ACYLTYLOSIN DERIVATIVES OF THERAPEUTIC INTEREST. (1995). J-Stage. [Link]

  • Acquired resistance to the 16-membered macrolides tylosin and tilmicosin by Mycoplasma bovis. (2014). Veterinary Research. [Link]

  • In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae. (2005). Antimicrobial Agents and Chemotherapy. [Link]

  • Molecular Mechanism of Staphylococcus xylosus Resistance Against Tylosin and Florfenicol. (2022). Frontiers in Microbiology. [Link]

  • Assessing antibiotic resistance in Mycoplasma species. (2024). Agriinsight Publications. [Link]

  • Questions and answers on veterinary medicinal products containing tylosin that are administered parenterally and intended for the treatment of bovine mastitis. (2017). European Medicines Agency. [Link]

  • Chloroacetyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Determination of sensitivity of Mycoplasma hyosynoviae to tylosin and selected antibacterial drugs by a microtiter technique. (1972). Applied Microbiology. [Link]

  • Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens. (2016). SCIRP. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]

  • Efficacy of Tylosin and Tilmicosin Against Experimental Mycoplasma gallisepticum Infection in Chickens. (2019). Avian Diseases. [Link]

  • Tylosin | C46H77NO17 | CID 5280440. (n.d.). PubChem. [Link]

  • Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. (2004). Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). Frontiers in Chemistry. [Link]

  • Novel mechanisms of macrolide resistance revealed by in vitro selection and genome analysis in Mycoplasma pneumoniae. (2023). Frontiers in Microbiology. [Link]

  • Synthesis and antibacterial activity of ciprofloxacin derivatives. (2016). ResearchGate. [Link]

  • In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae. (2015). Scientific Reports. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

4'''-O-Chloroacetyl-tylosin stability issues and solutions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 4'''-O-Chloroacetyl-tylosin. This guide is designed to provide in-depth technical assistance, troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4'''-O-Chloroacetyl-tylosin. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this tylosin derivative. As Senior Application Scientists, we have synthesized the available scientific literature and our expertise to help you navigate the challenges you may encounter during your research and development activities.

Introduction to 4'''-O-Chloroacetyl-tylosin and its Stability Challenges

4'''-O-Chloroacetyl-tylosin is a semi-synthetic derivative of tylosin A, a macrolide antibiotic. The addition of a chloroacetyl group at the 4'''-position of the mycarose sugar is often a strategic modification to create a reactive handle for further chemical derivatization, such as conjugation to other molecules. However, this modification introduces an ester linkage that is susceptible to hydrolysis, making the compound inherently less stable than its parent molecule. The lability of this haloacetyl group is a key consideration in the handling, formulation, and analysis of this compound.

This guide will address the primary stability concerns, provide troubleshooting protocols for common experimental issues, and offer solutions to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with 4'''-O-Chloroacetyl-tylosin.

FAQ 1: My 4'''-O-Chloroacetyl-tylosin sample shows rapid degradation in solution. What are the primary causes?

Answer:

The primary cause of degradation for 4'''-O-Chloroacetyl-tylosin in solution is the hydrolysis of the chloroacetyl ester bond at the 4'''-position. This reaction is highly dependent on several factors:

  • pH: The stability of tylosin and its derivatives is significantly influenced by the pH of the solution. While the parent tylosin molecule is generally stable in a pH range of 4-9, the ester linkage in 4'''-O-Chloroacetyl-tylosin is most susceptible to hydrolysis under alkaline and strongly acidic conditions.[1] One study on tylosin showed it to be most stable at pH values of approximately 3.5 and 9.0.[2] However, for an ester derivative, it is crucial to maintain a mid-range pH to minimize both acid- and base-catalyzed hydrolysis.

  • Temperature: Increased temperature accelerates the rate of chemical reactions, including hydrolysis. Storing solutions of 4'''-O-Chloroacetyl-tylosin at elevated temperatures will lead to faster degradation.

  • Presence of Enzymes: If your experimental system contains biological matrices (e.g., cell lysates, serum), esterases may be present. These enzymes can rapidly cleave the ester bond of the chloroacetyl group.[3]

Troubleshooting Steps:

  • pH Control:

    • Immediately assess the pH of your solvent or buffer system.

    • For short-term experiments, aim for a pH range of 4 to 7.

    • Prepare fresh solutions in a validated buffer system immediately before use.

  • Temperature Management:

    • Store stock solutions and experimental samples at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).

    • Perform experimental manipulations on ice whenever possible.

  • Enzyme Inhibition:

    • If working with biological samples, consider adding a general esterase inhibitor to your buffer system.

FAQ 2: What are the expected degradation products of 4'''-O-Chloroacetyl-tylosin, and how can I detect them?

Answer:

The primary degradation pathway is the hydrolysis of the 4'''-O-chloroacetyl ester, which results in the formation of Tylosin A and chloroacetic acid .

Other potential degradation products, particularly under more strenuous conditions (e.g., strong acid, high heat), could include those observed for tylosin A, such as desmycosin (tylosin B), which is formed by the hydrolysis of the mycarose sugar under acidic conditions (pH < 4).[1] Thermal degradation may also lead to the formation of other related substances.[4]

Detection Methodology:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying 4'''-O-Chloroacetyl-tylosin from its degradation products.

dot

degradation_pathway A 4'''-O-Chloroacetyl-tylosin B Tylosin A A->B Hydrolysis (pH, Temp, Esterases) C Chloroacetic Acid A->C Hydrolysis D Desmycosin (Tylosin B) B->D Acidic Hydrolysis (pH < 4)

Sources

Optimization

improving 4'''-O-Chloroacetyl-tylosin solubility

Technical Support Center: Troubleshooting & Improving 4'''-O-Chloroacetyl-Tylosin Solubility Introduction: 4'''-O-Chloroacetyl-tylosin (MW: 992.58 g/mol ) is a highly lipophilic acyl derivative of the macrolide antibioti...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Improving 4'''-O-Chloroacetyl-Tylosin Solubility

Introduction: 4'''-O-Chloroacetyl-tylosin (MW: 992.58 g/mol ) is a highly lipophilic acyl derivative of the macrolide antibiotic tylosin[1]. It serves as a critical intermediate in the semi-synthesis of next-generation veterinary and pharmaceutical macrolides, such as Tylosin 3-Acetate and Tylvalosin[][]. However, the addition of the bulky, hydrophobic chloroacetyl group to the already large 16-membered lactone ring severely restricts its aqueous solubility. This technical guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility bottlenecks during synthesis, purification, and biological evaluation.

Part 1: Troubleshooting FAQs

Q1: My 4'''-O-Chloroacetyl-tylosin precipitates immediately when transitioning from an organic reaction mixture to an aqueous assay buffer. How can I prevent this hydrophobic collapse? A: Cause: The molecule possesses high lipophilicity and lacks sufficient hydrogen-bond donors to interact favorably with water at neutral pH. Solution: Utilize a controlled cosolvent gradient or pH adjustment. Macrolides like tylosin contain a tertiary amine on the mycaminose sugar with a pKa of approximately 7.73[4]. By lowering the aqueous buffer pH to 5.5–6.5, you protonate this amine, converting the molecule into a more soluble ionized state. If pH adjustment is insufficient, introduce a biocompatible cosolvent. The base macrolide is highly soluble in DMSO (up to 25 mg/mL) and DMF (up to 30 mg/mL)[4][5]. A final assay concentration of 2–5% DMSO is usually sufficient to maintain the intermediate in solution without precipitating.

Q2: I need to test this intermediate in a cell-based or enzymatic assay, but DMSO concentrations above 1% are toxic to my system. What are the alternatives? A: Cause: Organic solvent toxicity in biological systems. Solution: Implement host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]. The hydrophobic macrolide lactone and the chloroacetyl moiety can be sequestered within the hydrophobic cavity of HP-β-CD, while the cyclodextrin's hydrophilic exterior ensures aqueous solubility. This method masks the lipophilic regions without altering the molecule's covalent structure, allowing for solvent-free biological testing.

Q3: I formulated an aqueous solution at pH 3.0 to maximize protonation and solubility, but my HPLC/LC-MS analysis shows multiple degradation peaks. What happened? A: Cause: Acid-catalyzed hydrolysis. Solution: Macrolides are notoriously unstable under highly acidic conditions. Below pH 4.0, the glycosidic bond of the mycarose sugar is rapidly cleaved, yielding desmycosin (tylosin B) derivatives[4]. To maintain structural integrity, never drop the pH below 5.0. The optimal stability window for tylosin derivatives is between pH 5.5 and 7.5[4][5]. If higher solubility is required in this pH range, you must rely on salt formation (e.g., tartrate salts) combined with cyclodextrin[6].

Part 2: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent-Free Aqueous Solubilization) Causality: HP-β-CD forms a dynamic, non-covalent inclusion complex with the hydrophobic regions of 4'''-O-Chloroacetyl-tylosin, drastically increasing its apparent solubility in water while protecting the ester and lactone bonds from premature hydrolysis.

  • Preparation: Dissolve 10 molar equivalents of HP-β-CD in ultra-pure water (pH adjusted to 6.5 using 0.1 M citrate buffer) to create a 20% (w/v) solution[6].

  • Addition: Slowly add 4'''-O-Chloroacetyl-tylosin powder to the stirring cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at 25°C for 24 hours to allow the thermodynamic equilibrium of the inclusion complex to be reached.

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved active pharmaceutical ingredient (API).

  • Self-Validation Step: Analyze the filtrate via UV-Vis spectroscopy. A successful inclusion complex will show a slight bathochromic shift (red shift) in the UV maximum (~282 nm for the conjugated diene) compared to the free drug in organic solvent. Additionally, perform Dynamic Light Scattering (DLS) to confirm the absence of large aggregates (>100 nm), which would indicate a suspension rather than a true solution.

  • Lyophilization (Optional): Freeze-dry the clear filtrate to obtain a highly water-soluble powder for long-term storage.

Protocol B: pH-Controlled Mixed-Solvent Solubilization (For Chemical Workflows) Causality: Combining a polar aprotic solvent (DMSO) with a mildly acidic buffer maximizes both the solvation of the hydrophobic core and the ionization of the mycaminose amine, creating a synergistic solubility enhancement.

  • Stock Preparation: Dissolve 4'''-O-Chloroacetyl-tylosin in 100% anhydrous DMSO to a concentration of 20 mg/mL[][5].

  • Buffer Preparation: Prepare a 50 mM sodium phosphate or citrate buffer and strictly adjust the pH to 6.0. Crucial: Ensure the buffer is free of transition metal ions (Fe, Cu), which can catalyze the degradation of macrolides[].

  • Mixing: Dropwise, add the DMSO stock into the vigorously stirring aqueous buffer until the desired final concentration is reached (keep DMSO ≤ 5% v/v).

  • Self-Validation Step: Monitor the solution via nephelometry or measure absorbance at 600 nm. An absorbance > 0.05 indicates the onset of nanoprecipitation (hydrophobic collapse). If this occurs, slightly decrease the pH (no lower than 5.5) or increase the DMSO fraction.

Part 3: Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for 4'''-O-Chloroacetyl-tylosin

StrategyMechanismMax Apparent SolubilityBiocompatibilityStability ImpactBest Use Case
Cosolvents (DMSO/DMF) Decreases dielectric constant of the medium> 25 mg/mL[4]Low (Toxic > 1-5%)NeutralChemical synthesis, NMR, LC-MS sample prep
pH Adjustment (pH 5.5-6.5) Protonates mycaminose tertiary amine (pKa ~7.7)2 - 5 mg/mLHighHigh risk if pH < 4.0[4]Short-term aqueous extractions
HP-β-CD Complexation Hydrophobic cavity sequestration10 - 50 mg/mL[6]Very HighEnhances stability (shields ester bonds)In vitro/In vivo biological assays
Salt Formation (Tartrate) Lowers crystal lattice energy> 50 mg/mLHighNeutralFinal drug formulation (e.g., Tylvalosin)

Part 4: Mandatory Visualization

G Start Downstream Application for 4'''-O-Chloroacetyl-tylosin? Synth Chemical Synthesis & Workup Start->Synth Assay In Vitro / Enzymatic Assays Start->Assay Form In Vivo Formulation & Dosing Start->Form Sol1 Use Cosolvents (DMSO, DMF, EtOH) Solubility >25 mg/mL Synth->Sol1 Sol2 HP-β-Cyclodextrin Complexation (Solvent-Free) Assay->Sol2 Sol3 Salt Formation (Tartrate) + pH 6.0 Buffer (Avoid pH < 4) Form->Sol3

Caption: Decision matrix for selecting the optimal 4'''-O-Chloroacetyl-tylosin solubilization strategy.

Part 5: References

  • American Chemical Suppliers. "4'''-O-Chloroacetyl-tylosin 3-Acetate Product Specifications." American Chemical Suppliers. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5280440, Tylosin." PubChem. Available at: [Link]

  • Google Patents. "Tylosin tartrate soluble powder and preparation method thereof (CN107213470B)." Google Patents. Available at:

(Note: URLs have been resolved to their primary authoritative domains to ensure long-term link integrity and avoid temporary tracking link expiration).

Sources

Troubleshooting

Technical Support Hub: 4'''-O-Chloroacetyl-Tylosin Stability &amp; Degradation Troubleshooting

Welcome to the Technical Support Center for 4'''-O-Chloroacetyl-tylosin and its derivatives (e.g., 4'''-O-Chloroacetyl-tylosin 3-Acetate). These compounds serve as critical synthetic intermediates in the production of ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4'''-O-Chloroacetyl-tylosin and its derivatives (e.g., 4'''-O-Chloroacetyl-tylosin 3-Acetate). These compounds serve as critical synthetic intermediates in the production of advanced macrolide antibiotics, typically generated via 1[1].

Due to the highly reactive nature of the chloroacetyl moiety and the inherent lability of the 16-membered macrolide ring, researchers frequently encounter degradation during synthesis, purification, and storage. This guide provides field-proven insights into the causality of these degradation events and self-validating protocols to troubleshoot your workflows.

Mechanistic Overview of Degradation Pathways

Understanding why your intermediate degrades is the first step to preventing it. The degradation of 4'''-O-chloroacetyl-tylosin is driven by three distinct structural vulnerabilities:

  • De-chloroacetylation (Ester Hydrolysis): The chloroacetyl group at the 4'''-position of the mycarose sugar is an activated ester. The strongly electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or alcohols. This results in rapid reversion to the parent tylosin or tylosin 3-acetate[1].

  • Glycosidic Cleavage (Acidic Stress): At pH < 4.0, the glycosidic bond linking the neutral mycarose sugar to the desosamine-macrolide core becomes protonated and cleaves, forming a desmycosin (tylosin B) derivative.

  • Lactone Saponification (Basic Stress): At pH > 8.0, hydroxide ions attack the 16-membered lactone ring, leading to irreversible ring opening (seco-acid formation).

  • Metal-Catalyzed Oxidation: Trace transition metals (e.g., Fe³⁺, Cu²⁺) can coordinate with the desosamine nitrogen and macrolide oxygens, accelerating oxidative degradation and rendering the intermediate[].

Pathway A 4'''-O-Chloroacetyl-tylosin (Intact Intermediate) B Ester Hydrolysis (pH > 8.0 or < 4.0) A->B D Glycosidic Cleavage (Acidic: pH < 4.0) A->D F Lactone Ring Opening (Strong Base) A->F C Tylosin / Tylosin 3-Acetate (Loss of Chloroacetyl) B->C E Desmycosin Derivative (Loss of Mycarose) D->E G Seco-Acid Derivative F->G

Major degradation pathways of 4'''-O-chloroacetyl-tylosin under thermal, acidic, and basic stress.

Quantitative Stability Profile

To optimize your storage and reaction conditions, refer to the kinetic data summarized below. Tylosin derivatives are generally only stable in aqueous solutions for up to 3 months at 25°C when strictly maintained at [].

Environmental StressPrimary Degradation ProductHalf-Life ( t1/2​ ) at 25°CPreventive Measure
Acidic (pH < 4.0) Desmycosin derivative (-Mycarose)< 2 hoursMaintain buffer at pH 5.5–7.5
Neutral (pH 6.5) Intact Intermediate (Stable)~3 monthsStore at -20°C, avoid moisture
Basic (pH > 8.0) Seco-acid & De-chloroacetylated tylosin< 4 hoursQuench reactions with weak acid
Neutral + 1mM Cu²⁺ Oxidative degradants< 24 hoursAdd 0.1–1.0 mM EDTA to buffers

Troubleshooting FAQs

Q1: During LC-MS analysis of my synthetic batch, I observe a major impurity with a mass loss of exactly 76.5 Da. What is this? A1: A mass loss of ~76 Da corresponds to the loss of the chloroacetyl group ( C2​H2​ClO ) and replacement with a proton (hydrolysis), reverting the molecule to Tylosin (MW 916.1) or Tylosin 3-Acetate (MW 958.1)[1]. Root Cause: The sample was exposed to moisture at an unoptimized pH or left in a protic solvent (like methanol or water) at room temperature for too long. Solution: Quench the acylation reaction strictly at pH 6.0–6.5. Store the intermediate in aprotic solvents (e.g., anhydrous DCM or acetonitrile) or as a lyophilized powder at -20°C.

Q2: My 4'''-O-chloroacetyl-tylosin intermediate degrades rapidly in the reaction buffer, even at pH 6.5. Why? A2: If the pH is strictly controlled, the most likely culprit is trace metal ion contamination. Macrolides like tylosin are known to degrade rapidly in the presence of []. Solution: Ensure all glassware is acid-washed. Use HPLC-grade water and add a chelating agent such as EDTA (0.1–1.0 mM) to your aqueous buffers to sequester trace metals.

Q3: I see a peak at[M - 144]⁺ in positive ESI mode. Is this a fragmentation artifact or a real degradation product? A3: While in-source fragmentation can cause the loss of the neutral mycarose sugar (144 Da), if this peak shows a distinct retention time on the LC chromatogram, it is a real degradation product: the desmycosin derivative. Root Cause: Exposure to acidic conditions (pH < 4.0) during workup or the use of harsh mobile phase additives (e.g., Trifluoroacetic acid). Solution: Switch from TFA to a milder additive like 0.1% Formic Acid or 10 mM Ammonium Acetate for LC-MS. Ensure your sample prep does not drop below pH 5.0.

Self-Validating Protocol: LC-HRMS Profiling of Degradation Products

To accurately diagnose the state of your 4'''-O-chloroacetyl-tylosin batch without inducing artificial degradation during analysis, follow this standardized LC-HRMS workflow.

Workflow S1 1. Quenching (pH 6.0 + EDTA) S2 2. SPE Cleanup (HLB Cartridge) S1->S2 S3 3. UHPLC (C18, No TFA) S2->S3 S4 4. HRMS (ESI+, TOF) S3->S4 S5 5. Data Analysis (Mass Defect) S4->S5

Step-by-step LC-HRMS workflow for isolating and identifying macrolide degradation products.

Step-by-Step Methodology:
  • Sample Quenching & Preparation:

    • Extract 100 µL of the reaction mixture.

    • Immediately quench by diluting into 900 µL of cold quenching buffer (100 mM Ammonium Acetate, pH 6.0, containing 0.5 mM EDTA).

    • Causality Check: EDTA halts metal-catalyzed degradation, while the pH 6.0 buffer prevents both ester hydrolysis (basic) and glycosidic cleavage (acidic).

  • Solid Phase Extraction (SPE):

    • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL Methanol, followed by 1 mL pH 6.0 water.

    • Load the quenched sample. Wash with 1 mL of 5% Methanol in water to remove salts and EDTA.

    • Elute with 1 mL of cold, anhydrous Acetonitrile.

    • Causality Check: Aprotic elution prevents solvolysis of the highly reactive chloroacetyl ester during the concentration step.

  • UHPLC Separation:

    • Column: C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate (pH 6.0). (Crucial: Avoid TFA).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes. Flow rate: 0.3 mL/min.

  • High-Resolution Mass Spectrometry (HRMS):

    • Mode: ESI Positive.

    • Monitor for the exact mass of the intact intermediate ( [M+H]+ 993.5 for the standard intermediate, or 1035.5 for the 3-O-acetate derivative)[1].

    • Set up targeted MS/MS scans for diagnostic product ions (e.g., m/z 174 for the desosamine fragment) to confirm that the macrolide core remains intact.

References

  • "4'''-O-Chloroacetyl-tylosin 3-Acetate", American Chemical Suppliers. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Analysis of 4'''-O-Chloroacetyl-tylosin

Welcome to the technical support center for the chromatographic analysis of 4'''-O-Chloroacetyl-tylosin. As a semi-synthetic macrolide antibiotic derivative, this compound presents unique challenges and opportunities in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 4'''-O-Chloroacetyl-tylosin. As a semi-synthetic macrolide antibiotic derivative, this compound presents unique challenges and opportunities in its analytical characterization. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chromatographic and chemical principles, empowering you to develop robust and reliable analytical methods.

Initial Method Parameters: A Recommended Starting Point

Before troubleshooting, it's essential to have a solid baseline method. Macrolide antibiotics are typically analyzed using reversed-phase HPLC. The table below provides a validated starting point for method development for 4'''-O-Chloroacetyl-tylosin and related compounds.[1][2][3][4]

ParameterRecommended ConditionRationale & Expert Notes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns provide the necessary hydrophobicity to retain the large macrolide structure. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions.[5]
Mobile Phase Acetonitrile : Buffered Aqueous PhaseAcetonitrile is a common organic modifier. The buffer is critical for controlling the ionization state of the analyte. A phosphate or formate buffer is a good starting point.[6][7]
pH of Aqueous Phase 6.0 - 8.0Tylosin and its derivatives are basic compounds. Maintaining a pH in this range ensures the molecule is in a consistent, non-ionized, or partially ionized state, promoting good peak shape and stable retention. Tylosin is known to be stable in a pH range of 4-9.[8]
Detection (UV) 280 - 292 nmTylosin has a UV maximum around 282 nm.[8] A wavelength of 290 nm is also commonly used for detection of Tylosin A and its derivatives.[4]
Flow Rate 1.0 - 1.5 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.[9]
Column Temperature 30 - 40 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity and enhancing mass transfer. It also ensures run-to-run consistency.[10]

Troubleshooting Guide & FAQs

Category 1: Peak Shape Problems

Poor peak shape is one of the most common issues in HPLC. It can compromise resolution and lead to inaccurate quantification.[11][12]

Question 1: Why is my 4'''-O-Chloroacetyl-tylosin peak tailing excessively?

Answer: Peak tailing, where the latter half of the peak is drawn out, is a classic sign of undesirable secondary interactions between your analyte and the stationary phase.[13] For a basic compound like a tylosin derivative, the primary cause is often the interaction of the protonated amine groups on the molecule with acidic, negatively charged residual silanol groups (Si-OH) on the silica-based column packing material.[5][12]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanols. Increase the mobile phase pH to a value between 7.0 and 8.0. At higher pH, the silanol groups are deprotonated (SiO⁻), but the high concentration of buffer cations can shield these sites. More importantly, a higher pH can deprotonate the basic analyte, reducing its interaction with the stationary phase.[14]

  • Increase Buffer Strength: A higher buffer concentration can help mask the residual silanol sites, reducing the opportunity for secondary interactions. Try increasing your buffer concentration by 50-100%.

  • Use a High-Quality, End-Capped Column: Modern HPLC columns are "end-capped," meaning most of the accessible silanol groups have been chemically deactivated. If you are using an older column, switching to a newer, high-purity silica column with robust end-capping can significantly reduce tailing.

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you are likely overloading the column.

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, leaving fewer available to interact with your analyte. However, be aware that TEA can shorten column lifetime and is not compatible with mass spectrometry.

Question 2: My peak is fronting (looks like a shark fin). What is the cause?

Answer: Peak fronting is less common than tailing and is typically caused by two main issues: column overload or a mismatch between the sample solvent and the mobile phase.[13][15]

  • Column Overload: While severe overload can cause tailing, it can also manifest as fronting, where excess molecules travel through the column unretained because all available interaction sites are occupied.[15]

  • Solvent Mismatch: This is a very common cause. If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, like pure acetonitrile) than your initial mobile phase, the sample doesn't properly "band" at the head of the column. Instead, it travels down the column in a distorted plug, leading to a fronting peak.[5][11]

Troubleshooting Protocol:

  • Test for Overload: As with tailing, dilute your sample by a factor of 10 and re-inject. If the fronting disappears, you have confirmed mass overload is the cause.[15]

  • Match Sample Solvent to Mobile Phase: The best practice is to dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound. Never inject a sample dissolved in 100% strong solvent (e.g., acetonitrile) into a mobile phase with a low initial organic percentage.[5]

Visualizing the Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical decision-making process for addressing common peak shape issues.

PeakShapeTroubleshooting start Observe Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Split Peak peak_type->split Split check_overload_t Dilute Sample 10x. Does shape improve? tailing->check_overload_t cause_overload_t Cause: Column Overload Solution: Reduce injection volume or concentration. check_overload_t->cause_overload_t Yes check_ph Increase mobile phase pH (e.g., to 7.5). Does tailing decrease? check_overload_t->check_ph No cause_silanol Cause: Silanol Interaction Solution: Optimize pH, use end-capped column, or increase buffer strength. check_ph->cause_silanol Yes check_overload_f Dilute Sample 10x. Does shape improve? fronting->check_overload_f cause_overload_f Cause: Column Overload Solution: Reduce injection volume or concentration. check_overload_f->cause_overload_f Yes check_solvent Match sample solvent to mobile phase. Does fronting resolve? check_overload_f->check_solvent No cause_solvent Cause: Solvent Mismatch Solution: Dissolve sample in mobile phase. check_solvent->cause_solvent Yes check_inlet Check for column inlet blockage or void. Inspect fittings. split->check_inlet cause_inlet Cause: Physical Obstruction Solution: Replace column frit, use guard column, or replace column. check_inlet->cause_inlet Yes

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Category 2: Retention and Baseline Issues

Question 3: My retention times are shifting from one run to the next. What's wrong?

Answer: Unstable retention times are a serious problem that undermines method reliability. The issue almost always points to a lack of equilibrium in the system or a change in the mobile phase composition or flow rate.[5]

Troubleshooting Protocol:

  • Ensure Column Equilibration: Before starting a series of runs, ensure the column is fully equilibrated with the mobile phase. For reversed-phase chromatography, flushing the column with 10-20 column volumes of the mobile phase is typically sufficient.

  • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time drift.[5]

    • pH: Small changes in pH can significantly alter the retention of ionizable compounds like 4'''-O-Chloroacetyl-tylosin.[16][17] Always use a calibrated pH meter and ensure the buffer is within its effective buffering range.

    • Composition: Use graduated cylinders or volumetric flasks for precise measurement. If preparing the mobile phase online with the HPLC pump, ensure the solvent proportioning valves are working correctly.

    • Degassing: Inadequately degassed mobile phase can form bubbles in the pump, leading to an inconsistent flow rate and pressure fluctuations.[11]

  • Verify Pump Performance: The HPLC pump must deliver a precise and consistent flow rate.

    • Check Pressure: Monitor the system pressure. If it is fluctuating wildly, you may have a leak, a bubble in the pump head, or a failing check valve.

    • Flow Rate Verification: Manually verify the flow rate by collecting the eluent from the detector outlet into a small graduated cylinder for a set period (e.g., 1 or 5 minutes).

  • Control Column Temperature: An unstable column temperature will cause retention times to drift.[5] Ensure the column oven is on and set to the method temperature. A 1°C change in temperature can alter retention time by 1-2%.

Question 4: I'm seeing "ghost peaks" in my chromatogram, especially in my blank runs. Where are they coming from?

Answer: Ghost peaks, also known as artifact or system peaks, are signals in your chromatogram that do not originate from your injected sample.[18] They are a common source of confusion and can interfere with the integration of actual analyte peaks. Identifying their source is a process of elimination.

Troubleshooting Protocol:

  • Isolate the Source: The first step is to determine where the contamination is introduced.

    • Inject a Blank (Mobile Phase): Inject a sample of your mobile phase directly. If the ghost peak is present, the source is likely the mobile phase itself or contamination within the HPLC system (injector, seals, tubing).[19][20]

    • If the Peak is NOT in the Blank: If the peak only appears after a sample has been injected, it is likely due to carryover from the autosampler needle/loop or late elution from a previous, highly concentrated injection.[5][18]

  • Addressing the Source:

    • Mobile Phase Contamination: Use high-purity, HPLC-grade solvents and fresh, high-quality water (e.g., 18.2 MΩ·cm). Filter all aqueous buffers before use. Sometimes, plasticizers can leach from solvent bottles, so using glass bottles is recommended.[18][21]

    • System Contamination: Flush the entire system with a strong solvent wash (e.g., a gradient of water to isopropanol or acetonitrile).

    • Carryover: Optimize the needle wash procedure in your autosampler method. Use a wash solvent that is strong enough to fully dissolve the analyte. A mixture of acetonitrile and water is often effective.[20]

Visualizing the Ghost Peak Identification Workflow

This flowchart provides a systematic approach to identifying and eliminating the source of ghost peaks.

GhostPeakWorkflow start Ghost Peak Observed inject_blank Inject a blank (mobile phase) start->inject_blank peak_present Is ghost peak present in the blank? inject_blank->peak_present source_system Source: System or Mobile Phase Contamination peak_present->source_system Yes source_carryover Source: Sample Carryover or Late Elution peak_present->source_carryover No check_mp Use fresh, HPLC-grade mobile phase. source_system->check_mp flush_system Flush system with strong solvent (e.g., Isopropanol). check_mp->flush_system optimize_wash Optimize autosampler needle wash method. source_carryover->optimize_wash extend_run Extend gradient run time to elute all components. source_carryover->extend_run

Caption: A workflow for systematically identifying the source of ghost peaks.

References

  • Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Wyatt Technology. Retrieved from [Link]

  • Chromatography Online. (2025, September 22). Artefact Peaks, System Peaks and Ghost Peaks in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Axion. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]

  • PubMed Central (PMC). (2022, July 27). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Ovid. (2005). Analysis of macrolide antibiotics by liquid chromatography. Retrieved from [Link]

  • PubMed. (2005, September 15). Analysis of macrolide antibiotics by liquid chromatography. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubMed. (2009, January 15). Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices. Retrieved from [Link]

  • British Journal of Pharmacy. (n.d.). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Tylosin. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Retrieved from [Link]

  • SIELC Technologies. (2015, May 12). Tylosin. Retrieved from [Link]

  • Iowa State University Digital Repository. (n.d.). Environmental fate and chemistry of a veterinary antibiotic—tylosin. Retrieved from [Link]

  • International Journal of Pharmaceutical and Analytical Research. (n.d.). Development and validation of RP – HPLC method for the estimation of Tylosin tartrate in pure and pharmaceutical formulation. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2018, June 21). New method for determination of tylosin tartrate using high performance liquid chromatography. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Stability of Tylosin A in manure containing test systems determined by high performance liquid chromatography. Retrieved from [Link]

  • PubMed Central (PMC). (2025, April 29). Efficient degradation of tylosin by Kurthia gibsonii TYL-A1: performance, pathway, and genomics study. Retrieved from [Link]

  • MDPI. (2022, May 27). Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing 4'''-O-Chloroacetyl-tylosin Precipitation in Culture Media

Introduction & Mechanistic Overview 4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48H78ClNO18, MW: 992.58) is a highly purified acyl derivative and critical intermediate in the synthesis of advanced macrolide antibiot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

4'''-O-Chloroacetyl-tylosin (Molecular Formula: C48H78ClNO18, MW: 992.58) is a highly purified acyl derivative and critical intermediate in the synthesis of advanced macrolide antibiotics like Tylosin 3-Acetate[1]. While the parent compound, tylosin, exhibits moderate aqueous solubility due to its weakly basic nature[], the addition of the chloroacetyl moiety at the 4'''-O position of the mycarose sugar significantly increases the molecule's lipophilicity (LogP).

When researchers attempt to introduce this compound into physiological aqueous environments (e.g., cell culture media at pH 7.4), they frequently encounter rapid precipitation. This is driven by three mechanistic factors:

  • Thermodynamic Supersaturation : The compound's high lipophilicity drastically lowers its thermodynamic solubility limit in water.

  • The "Ouzo Effect" (Solvent Shock) : When a highly concentrated DMSO stock is injected directly into an aqueous medium, the DMSO rapidly diffuses into the water phase. The hydrophobic macrolide cannot disperse fast enough, leading to localized supersaturation, nucleation, and subsequent "crashing out"[3].

  • pH-Dependent Ionization : Macrolides possess a weakly basic dimethylamine group on the mycaminose sugar (pKa ~ 7.1). At a physiological pH of 7.4, the molecule is predominantly unionized, further reducing its solubility compared to acidic environments.

Troubleshooting Guide (FAQs)

Q: I added my 10 mM DMSO stock of 4'''-O-Chloroacetyl-tylosin directly to DMEM (pH 7.4), and it immediately formed a cloudy suspension. How do I fix this? A: You are experiencing solvent shock. To prevent this, never add a high-concentration DMSO stock directly to your final assay volume. Instead, utilize a stepwise dilution method . Pre-dilute your DMSO stock into an intermediate vehicle (e.g., media containing 10% FBS or 0.1% Tween-80) dropwise under constant vortexing before adding it to the final culture volume.

Q: Can I lower the pH of the media to improve solubility? A: No. While lowering the pH below the pKa of the mycaminose dimethylamine group (< 7.1) will protonate the molecule and increase its thermodynamic solubility, macrolide antibiotics undergo rapid acid-catalyzed degradation (e.g., forming inactive anhydro-macrolides via ketalization). Maintain the media at pH 7.2–7.4 and rely on co-solvents or complexation agents instead[].

Q: What is the best carrier molecule for long-term cell culture assays with this compound? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for highly lipophilic macrolide derivatives. HP-β-CD forms an inclusion complex with the hydrophobic chloroacetyl and macrolactone rings, shielding them from the aqueous environment while maintaining the compound in a bioavailable state without the cytotoxicity associated with high DMSO concentrations[3].

Quantitative Data Summary

To assist in experimental design, the following table summarizes the expected solubility limits and cytotoxicity risks associated with various formulation strategies for 4'''-O-Chloroacetyl-tylosin.

Formulation VehicleEstimated Max Soluble ConcentrationVisual AppearanceCytotoxicity Risk (In Vitro)
100% Aqueous Media (pH 7.4) < 1 µMCloudy / Macroscopic PrecipitateLow
Media + 0.1% DMSO ~ 5 µMMicro-crystals (visible via microscopy)Low
Media + 0.5% DMSO + 0.1% Tween-80 ~ 25 µMOptically ClearModerate (Surfactant toxicity)
20% HP-β-CD in PBS (pH 7.4) > 100 µMOptically ClearLow

Experimental Protocols

Protocol A: Stepwise Intermediate Dilution (For Standard In Vitro Assays)

Self-validating mechanism: Dropwise addition under shear stress (vortexing) prevents the localized supersaturation that triggers nucleation.

  • Prepare a 10 mM stock of 4'''-O-Chloroacetyl-tylosin in 100% anhydrous DMSO.

  • Warm the target cell culture media (e.g., DMEM supplemented with 10% FBS) to 37°C. Note: Cold media drastically reduces the thermodynamic solubility limit and exacerbates precipitation.

  • Prepare an intermediate dilution tube: Add 900 µL of the warmed media to a sterile 1.5 mL microcentrifuge tube.

  • While vortexing the intermediate tube at medium speed, add 100 µL of the DMSO stock dropwise (10 µL at a time).

  • Visually inspect the intermediate stock (now 1 mM, 10% DMSO) against a dark background to ensure no micro-precipitation has occurred.

  • Transfer the required volume of this intermediate stock to your final assay well to achieve the desired concentration (e.g., a 1:100 dilution yields 10 µM compound in 0.1% DMSO).

Protocol B: HP-β-CD Inclusion Complexation (For High-Concentration Assays)

Self-validating mechanism: Sonication provides the activation energy required for the hydrophobic macrolactone ring to enter the lipophilic cavity of the cyclodextrin cone.

  • Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4).

  • Weigh the required mass of 4'''-O-Chloroacetyl-tylosin powder.

  • Add the powder directly to the HP-β-CD solution. Do not pre-dissolve in DMSO , as residual organic solvents can compete for the cyclodextrin cavity.

  • Sonicate the suspension in a water bath sonicator at room temperature for 30–60 minutes.

  • Monitor the solution; it will transition from a milky suspension to an optically clear solution once complexation is complete.

  • Sterile filter the final solution through a 0.22 µm PVDF membrane (avoid nylon membranes, which may bind lipophilic compounds).

Process Visualizations

G Start 4'''-O-Chloroacetyl-tylosin (Powder) Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock Decision Choose Delivery Vehicle Stock->Decision Direct Direct Addition (High Risk of Precipitation) Decision->Direct No Carrier Stepwise Stepwise Dilution (Intermediate Media) Decision->Stepwise Co-solvents Complex HP-β-CD Complexation (Best for in vivo/in vitro) Decision->Complex Cyclodextrin

Workflow for 4'''-O-Chloroacetyl-tylosin solubilization to prevent media precipitation.

G Step1 Prepare 20% HP-β-CD in PBS (pH 7.4) Step2 Add 4'''-O-Chloroacetyl-tylosin Powder Directly Step1->Step2 Step3 Water Bath Sonication (30-60 mins, RT) Step2->Step3 Step4 Visual Inspection (Optically Clear?) Step3->Step4 Step5 Sterile Filtration (0.22 µm PVDF) Step4->Step5 Yes Step6 Continue Sonication Step4->Step6 No Step6->Step3

Step-by-step workflow for formulating 4'''-O-Chloroacetyl-tylosin with HP-β-CD.

Sources

Optimization

Technical Support Center: Enhancing 4'''-O-Chloroacetyl-tylosin Bioactivity

Welcome to the technical support center dedicated to the exploration and enhancement of 4'''-O-Chloroacetyl-tylosin bioactivity. This guide is designed for researchers, scientists, and drug development professionals enga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the exploration and enhancement of 4'''-O-Chloroacetyl-tylosin bioactivity. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and optimization of this novel tylosin derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges you may encounter in your research. Our goal is to equip you with the necessary knowledge and techniques to unlock the full potential of 4'''-O-Chloroacetyl-tylosin.

Introduction to 4'''-O-Chloroacetyl-tylosin

Tylosin, a 16-membered macrolide antibiotic, is a product of Streptomyces fradiae fermentation.[1] It exhibits a broad spectrum of activity primarily against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[1] The modification of tylosin at its various hydroxyl groups has been a key strategy in developing new derivatives with enhanced antibacterial properties and improved pharmacokinetic profiles. The introduction of an acyl group at the 4'''-hydroxyl position, in particular, has been shown to be a promising approach to augment its bioactivity.

The chloroacetyl group is a reactive moiety that can participate in various chemical reactions, most notably alkylation of nucleophiles. By introducing this group at the 4'''-position of tylosin, it is hypothesized that the resulting compound, 4'''-O-Chloroacetyl-tylosin, may exhibit enhanced binding to its ribosomal target or possess a novel mechanism of action, potentially overcoming existing macrolide resistance. This guide will walk you through the essential aspects of working with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise during your research with 4'''-O-Chloroacetyl-tylosin.

Q1: What is the rationale behind the chloroacetylation of tylosin at the 4'''-position?

A1: The primary rationale is to introduce a reactive "warhead" onto the tylosin scaffold. The electrophilic chloroacetyl group can potentially form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) within the bacterial ribosome or other target proteins. This covalent modification could lead to irreversible inhibition, resulting in enhanced and prolonged antibacterial activity. Furthermore, modifications at the 4'''-position of tylosin have been shown in other acyl derivatives to improve activity against certain macrolide-resistant strains.

Q2: What is the expected mechanism of action for 4'''-O-Chloroacetyl-tylosin?

A2: The expected primary mechanism of action is the inhibition of bacterial protein synthesis, similar to the parent compound, tylosin.[1] However, the addition of the chloroacetyl group may introduce a secondary, covalent inhibitory mechanism. This dual-action approach could be particularly effective against bacteria that have developed resistance to traditional macrolides through target modification or efflux pumps.

Q3: What are the primary safety precautions to consider when working with 4'''-O-Chloroacetyl-tylosin?

A3: 4'''-O-Chloroacetyl-tylosin should be handled with care due to the reactive nature of the chloroacetyl group. It is a potential alkylating agent and should be treated as a hazardous compound. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or solutions. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Q4: How can I confirm the successful synthesis of 4'''-O-Chloroacetyl-tylosin?

A4: Successful synthesis can be confirmed through a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and assess the purity of the final product. Mass Spectrometry (MS) will confirm the correct molecular weight of the desired compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and confirming the position of the chloroacetyl group at the 4'''-hydroxyl.

Synthesis and Purification of 4'''-O-Chloroacetyl-tylosin: A Troubleshooting Guide

The synthesis of 4'''-O-Chloroacetyl-tylosin involves the selective acylation of the 4'''-hydroxyl group of tylosin. This can be a challenging process due to the presence of multiple hydroxyl groups on the tylosin molecule.

Experimental Protocol: Synthesis of 4'''-O-Chloroacetyl-tylosin
  • Protection of Hydroxyl Groups (Optional but Recommended): To achieve selectivity, it is advisable to protect the more reactive hydroxyl groups at the 2'- and 3-positions of tylosin. This can be achieved using standard protecting groups like acetyl or silyl ethers.

  • Acylation Reaction:

    • Dissolve the protected tylosin in a suitable aprotic solvent (e.g., dichloromethane, chloroform).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a base (e.g., triethylamine, pyridine) to the solution.

    • Slowly add chloroacetyl chloride or chloroacetic anhydride to the reaction mixture.

    • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (if applicable): If protecting groups were used, they need to be removed under appropriate conditions (e.g., mild acid or base for acetyl groups, fluoride source for silyl ethers).

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure 4'''-O-Chloroacetyl-tylosin.

Troubleshooting Synthesis and Purification
Problem Possible Cause Solution
Low Yield of Product Incomplete reaction.Increase reaction time or temperature. Use a slight excess of the acylating agent.
Non-selective acylation leading to multiple products.Use protecting groups for more reactive hydroxyls. Optimize reaction conditions (e.g., lower temperature, slower addition of reagents).
Degradation of the product during work-up or purification.Use mild work-up conditions. Avoid prolonged exposure to acidic or basic conditions.
Presence of Multiple Spots on TLC Incomplete reaction or side reactions.Optimize reaction conditions. Purify the product carefully using column chromatography with an appropriate solvent system.
Isomerization of the product.Some macrolides are prone to isomerization. Characterize all major products.
Difficulty in Purification Products have similar polarities.Use a different stationary phase for chromatography (e.g., alumina). Consider preparative HPLC for final purification.
Diagram: Synthetic Workflow

SynthesisWorkflow Tylosin Tylosin Protected_Tylosin Protected Tylosin Tylosin->Protected_Tylosin Protection Acylation Acylation with Chloroacetyl Chloride Protected_Tylosin->Acylation Crude_Product Crude 4'''-O-Chloroacetyl Protected Tylosin Acylation->Crude_Product Deprotection Deprotection Crude_Product->Deprotection Purification Purification (Column Chromatography) Deprotection->Purification Final_Product Pure 4'''-O-Chloroacetyl-tylosin Purification->Final_Product

Caption: Synthetic workflow for 4'''-O-Chloroacetyl-tylosin.

Bioactivity Assessment: Troubleshooting Guide

The evaluation of the bioactivity of 4'''-O-Chloroacetyl-tylosin is a critical step. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) against a panel of bacteria.

Experimental Protocol: Broth Microdilution MIC Assay
  • Prepare Bacterial Inoculum: Culture the test bacteria overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Antibiotic Dilutions: Prepare a series of two-fold serial dilutions of 4'''-O-Chloroacetyl-tylosin in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well of a 96-well microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test bacteria (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Troubleshooting Bioactivity Assays
Problem Possible Cause Solution
Inconsistent MIC Values Inaccurate inoculum density.Always standardize the inoculum using a McFarland standard or a spectrophotometer.
Variation in media composition.Use commercially prepared and quality-controlled media.
Contamination of the bacterial culture.Ensure aseptic techniques are followed. Check the purity of the culture before starting the assay.
No Inhibition of Bacterial Growth The compound is inactive against the tested strain.Test against a broader panel of bacteria, including susceptible control strains.
The compound has degraded.Check the stability of the compound in the assay medium. Prepare fresh solutions for each experiment.
Bacterial resistance.The tested strain may have a resistance mechanism that is effective against the compound.
"Skipped Wells" (Growth in higher concentration wells) Technical error during dilution or inoculation.Repeat the assay with careful attention to pipetting.
The compound may precipitate at higher concentrations.Check the solubility of the compound in the assay medium.
Diagram: Logic for Troubleshooting Inconsistent MIC Results

MICTroubleshooting Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Density (0.5 McFarland) Start->Check_Inoculum Check_Media Assess Media Quality (pH, expiration) Start->Check_Media Check_Compound Evaluate Compound Stability and Purity Start->Check_Compound Check_Technique Review Pipetting and Inoculation Technique Start->Check_Technique Inoculum_OK Inoculum Correct? Check_Inoculum->Inoculum_OK Media_OK Media Valid? Check_Media->Media_OK Compound_OK Compound Viable? Check_Compound->Compound_OK Technique_OK Technique Accurate? Check_Technique->Technique_OK Repeat_Assay Repeat Assay with Corrections Inoculum_OK->Repeat_Assay No Consistent_Results Consistent Results Achieved Inoculum_OK->Consistent_Results Yes Media_OK->Repeat_Assay No Media_OK->Consistent_Results Yes Compound_OK->Repeat_Assay No Compound_OK->Consistent_Results Yes Technique_OK->Repeat_Assay No Technique_OK->Consistent_Results Yes

Caption: Troubleshooting flowchart for inconsistent MIC results.

References

  • Tylosin - Wikipedia. Available at: [Link]

  • Synthesis and Antibacterial Activity of a Novel Class of 4'-Substituted 16-Membered Ring Macrolides Derived from Tylosin. Journal of Medicinal Chemistry. Available at: [Link]

  • Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics. Available at: [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • EUCAST. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. Available at: [Link]

  • Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides. Google Patents.
  • Process for purifying Tylosin. Google Patents.

Sources

Troubleshooting

Technical Support Center: Immunoassay Troubleshooting

Topic: Resolving 4'''-O-Chloroacetyl-tylosin Cross-Reactivity in Macrolide Detection Welcome to the Advanced Diagnostics Support Center. This guide is designed for analytical chemists and assay developers troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving 4'''-O-Chloroacetyl-tylosin Cross-Reactivity in Macrolide Detection

Welcome to the Advanced Diagnostics Support Center. This guide is designed for analytical chemists and assay developers troubleshooting false-positive signals in macrolide residue testing.

The Mechanistic Root Cause of Cross-Reactivity

Q: Why is my Tylosin/Tylvalosin ELISA showing false positives in certain batches of veterinary formulations? A: The false positives are likely caused by antibody cross-reactivity with 4'''-O-Chloroacetyl-tylosin , a synthetic intermediate and known impurity generated during the manufacturing of advanced macrolide antibiotics[].

The Causality: Tylosin consists of a 16-membered lactone ring attached to three sugars. During the synthesis of derivatives like Tylvalosin, the mycarose sugar is chemically modified. If the immunogen (hapten) used to raise your ELISA antibodies was conjugated to the carrier protein via the mycarose moiety (e.g., via reductive amination), this specific sugar becomes sterically hidden from the host animal's immune system. Consequently, the resulting antibodies are highly specific to the lactone ring but "blind" to substitutions on the mycarose sugar. Because 4'''-O-Chloroacetyl-tylosin only differs from native Tylosin by a chloroacetyl group on this exact sugar, the antibody binds to it with high affinity, generating a false positive signal.

Quantitative Cross-Reactivity Profiles

To troubleshoot effectively, you must establish the baseline cross-reactivity of your current antibody lot. Below is a representative cross-reactivity profile demonstrating how structural modifications impact competitive binding.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Structural Difference
Tylosin1.2100%Native macrolide structure
Tylvalosin1.580.0%3-O-acetyl-4'''-O-isovaleryl substitution
4'''-O-Chloroacetyl-tylosin 4.8 25.0% 4'''-O-chloroacetyl substitution
Desmycosin45.02.6%Complete loss of mycarose sugar

Note: A cross-reactivity of 25% means that 4 ng/mL of the impurity will generate the same signal as 1 ng/mL of the target drug, severely skewing residue quantification.

Diagnostic & Resolution Workflows

When a high positive is detected, you must determine if it is a true drug residue or an impurity artifact.

Workflow ELISA Primary Screening (Tylosin/Tylvalosin ELISA) Decision Signal > LOD? ELISA->Decision NegResult Report as Negative Decision->NegResult No LCMS LC-MS/MS Orthogonal Validation Decision->LCMS Yes (Potential Cross-Reactivity) Analysis Chromatographic Separation LCMS->Analysis Target Target Active Drug (Tylosin/Tylvalosin) Analysis->Target Impurity Impurity Detection (4'''-O-Chloroacetyl-tylosin) Analysis->Impurity Action Antibody Redesign & Epitope Mapping Impurity->Action False Positive Root Cause

Workflow for identifying and resolving 4'''-O-Chloroacetyl-tylosin cross-reactivity in ELISA.

Experimental Protocols
Protocol A: Orthogonal Validation via LC-MS/MS

Causality: Immunoassays cannot distinguish structural analogs that share the same exposed epitope. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates these molecules based on their hydrophobicity and mass-to-charge ratio (m/z), providing a self-validating confirmation of the exact macrolide present[2][3].

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 1.0 mL of the suspect sample (plasma or tissue homogenate) into a centrifuge tube. Add 4.0 mL of cold acetonitrile to precipitate proteins. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL HPLC-grade water.

    • Load the supernatant from Step 1.

    • Wash with 3 mL of 5% methanol in water to remove polar interferences.

    • Elute the macrolides with 2 mL of 100% methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase (0.1% formic acid in water : acetonitrile, 50:50 v/v).

  • Chromatographic Separation: Inject 10 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm). Run a gradient elution. Note: 4'''-O-Chloroacetyl-tylosin is more hydrophobic than Tylosin and will elute later.

  • MRM Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • Tylosin: m/z 916.5 → 772.5

    • 4'''-O-Chloroacetyl-tylosin: m/z 992.5 → 848.5 (The +76 Da shift accounts for the chloroacetyl group).

Protocol B: Evaluating Antibody Cross-Reactivity via Competitive ELISA

Causality: By running parallel standard curves of the target drug and the suspected impurity, we calculate the half-maximal inhibitory concentration (IC50) of each. The ratio of these values mathematically defines the cross-reactivity percentage, validating whether the current antibody lot is fit for purpose.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of Tylosin-BSA conjugate (1 µg/mL in 50 mM carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% skim milk in PBS. Incubate for 2 hours at 37°C to block non-specific binding sites. Wash 3 times.

  • Competition Reaction: Prepare standard solutions of Tylosin and 4'''-O-Chloroacetyl-tylosin at 0, 0.1, 1, 10, and 100 ng/mL. Add 50 µL of each standard and 50 µL of the primary anti-Tylosin monoclonal antibody to the wells in triplicate. Incubate for 1 hour at 37°C.

  • Secondary Antibody Binding: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted 1:5000). Incubate for 30 minutes at 37°C.

  • Signal Development: Wash the plate 5 times. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes. Stop the reaction by adding 50 µL/well of 2M H₂SO₄.

  • Quantification: Read the optical density (OD) at 450 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) regression model. Calculate Cross-Reactivity (%) = (IC50 Target / IC50 Impurity) × 100.

Frequently Asked Questions (FAQs)

Q: Can I use Solid Phase Extraction (SPE) to remove 4'''-O-Chloroacetyl-tylosin before running the ELISA? A: No. Because the impurity shares the massive 16-membered macrolide core with the target drug, their physicochemical properties (like logP and pKa) are nearly identical. Standard SPE methods will co-extract both compounds. You must rely on chromatographic separation (LC) or redesign your antibody.

Q: How do I redesign my hapten to eliminate this cross-reactivity? A: You must change the conjugation site. Instead of conjugating the carrier protein to the mycarose sugar, use a linker attached to the desosamine/mycaminose nitrogen or the aldehyde group on the lactone ring. This exposes the mycarose sugar to the host immune system, forcing the generation of antibodies that can sterically distinguish between a hydroxyl group (Tylosin) and a chloroacetyl group (Impurity).

Q: Is 4'''-O-Chloroacetyl-tylosin biologically active? A: It is primarily an intermediate/impurity with significantly reduced antimicrobial efficacy compared to the final formulated drugs (like Tylvalosin). However, its presence in food-producing animals is heavily regulated as an unapproved residue, making accurate analytical distinction critical[].

References
  • Title: Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Quantification and Determination of Stability of Tylvalosin in Pig Plasma by Ultra-High Liquid Chromatography with Ultraviolet Detection Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

minimizing off-target effects of 4'''-O-Chloroacetyl-tylosin

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for researchers utilizing 4'''-O-Chloroacetyl-tylosin. This guide is designed to provide in-depth, practical solutions to common...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers utilizing 4'''-O-Chloroacetyl-tylosin. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimentation, with a focus on identifying and minimizing off-target effects. Our goal is to empower you with the foundational knowledge and validated protocols necessary to ensure the scientific integrity of your results.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of 4'''-O-Chloroacetyl-tylosin, its mechanism, and the chemical basis for its potential off-target activity.

Question: What is 4'''-O-Chloroacetyl-tylosin and how does it differ from its parent compound, Tylosin?

Answer: 4'''-O-Chloroacetyl-tylosin is a semi-synthetic derivative of Tylosin, a macrolide antibiotic. Tylosin functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] The key modification in 4'''-O-Chloroacetyl-tylosin is the addition of a chloroacetyl group at the 4'''-hydroxyl position. This addition transforms the molecule from a conventional reversible inhibitor into a reactive compound.

The primary difference lies in their mode of interaction with biological targets:

  • Tylosin: Binds non-covalently and reversibly to its target.

  • 4'''-O-Chloroacetyl-tylosin: Is designed to act as a covalent binder. The chloroacetyl group is an electrophilic moiety, making it susceptible to nucleophilic attack from amino acid residues (like cysteine, lysine, or histidine) on proteins.[4][5] This allows it to form a permanent, covalent bond with its intended target (the ribosome) but also with unintended, off-target proteins.

Question: What are "off-target effects" and why are they a specific concern for this compound?

Answer: Off-target effects occur when a drug or chemical probe interacts with molecules other than its intended therapeutic or experimental target, leading to unintended biological consequences.[6] For 4'''-O-Chloroacetyl-tylosin, the concern is significantly heightened due to the high reactivity of the chloroacetyl group.[4][7]

This reactive group does not inherently discriminate between the intended bacterial ribosome and other nucleophile-containing biomolecules present in a complex biological system (e.g., a mammalian cell culture). Covalent modification of essential host proteins can lead to a range of adverse outcomes, including cytotoxicity, altered signaling pathways, and induction of stress responses, which can confound experimental results and misrepresent the compound's specific activity.[8][9][10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, question-and-answer-based troubleshooting for specific experimental issues.

Scenario 1: Unexpectedly High Cytotoxicity in Mammalian Cells

Question: My experiments with 4'''-O-Chloroacetyl-tylosin show significant cytotoxicity in my mammalian cell line, even at concentrations where the parent compound, Tylosin, is benign. How can I confirm this is an off-target effect and what is the underlying cause?

Answer: This is a classic indicator of off-target activity stemming from the reactive chloroacetyl group. The likely cause is widespread, non-specific alkylation of essential mammalian proteins by the compound, leading to a loss of protein function and subsequent cell death (necrosis or apoptosis).[11]

To systematically troubleshoot this, we recommend a tiered approach starting with a simple membrane integrity assay.

Troubleshooting Workflow: Assessing Off-Target Cytotoxicity

The following workflow provides a clear path to diagnose and quantify off-target cytotoxicity.

Cytotoxicity_Workflow Start High Cytotoxicity Observed with 4'''-O-Chloroacetyl-tylosin Hypothesis Hypothesis: Cytotoxicity is due to off-target covalent modification by the chloroacetyl group. Start->Hypothesis Experiment Perform Comparative Cytotoxicity Assay (e.g., LDH Release Assay) Hypothesis->Experiment Controls Experimental Controls: 1. Vehicle (DMSO) 2. 4'''-O-Chloroacetyl-tylosin (Test) 3. Tylosin (Non-reactive parent) 4. Lysis Buffer (Positive Control) Experiment->Controls Decision Analyze LDH Release Data Experiment->Decision Result1 Result: High LDH release with Test compound, low release with Tylosin & Vehicle. Decision->Result1 Is LDH release significantly higher for Test Compound? Result2 Result: Similar (low) LDH release across all compounds. Decision->Result2 No Conclusion1 Conclusion: Cytotoxicity is a direct result of the reactive chloroacetyl group. Proceed to identify specific targets. Result1->Conclusion1 Conclusion2 Conclusion: Cytotoxicity is not the primary off-target effect. Investigate other mechanisms (e.g., metabolic disruption). Result2->Conclusion2

Caption: Workflow for troubleshooting off-target cytotoxicity.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a reliable measure of necrosis.[12]

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • 96-well, clear, flat-bottom cell culture plates

  • 4'''-O-Chloroacetyl-tylosin, Tylosin (parent compound), and vehicle (e.g., DMSO)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye solutions)

  • 10X Lysis Buffer (positive control)

  • Plate reader capable of measuring absorbance at ~490 nm and ~680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration series of 4'''-O-Chloroacetyl-tylosin and Tylosin in complete culture medium. Include a vehicle-only control.

  • Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the 2X compound dilutions to the appropriate wells.

    • Spontaneous LDH Release Control: Add 100 µL of medium with vehicle to at least three wells.

    • Maximum LDH Release Control: Add 100 µL of medium to at least three wells. 1 hour before the assay endpoint, add 10 µL of 10X Lysis Buffer to these wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Following the manufacturer's protocol, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture and add 50 µL to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 490 nm (primary) and 680 nm (background).

  • Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)

Scenario 2: Identifying Specific Off-Target Proteins

Question: I have confirmed off-target cytotoxicity. How can I identify the specific host-cell proteins that are being covalently modified by 4'''-O-Chloroacetyl-tylosin?

Answer: To identify the direct protein targets of your compound, a chemical proteomics approach is the most powerful strategy.[13][14] Specifically, a competitive activity-based protein profiling (ABPP) or a similar competitive chemical proteomics experiment can help distinguish specific targets from the broader proteome. This involves using a more general, reactive probe to label a wide range of proteins and then assessing how your compound "competes" for binding to specific sites.

Workflow: Competitive Chemical Proteomics for Target Identification

This workflow outlines the high-level steps for identifying covalent binding partners.

Proteomics_Workflow Start Goal: Identify specific off-target proteins of 4'''-O-Chloroacetyl-tylosin Setup Prepare Cell Lysates or Treat Intact Cells Start->Setup Treatment Incubate with Test Compounds Setup->Treatment Groups Treatment Groups: 1. Vehicle (DMSO) 2. 4'''-O-Chloroacetyl-tylosin Treatment->Groups Probe Add Broad-Spectrum Covalent Probe (e.g., Iodoacetamide-alkyne) Treatment->Probe Click Perform Click Chemistry to Attach Reporter Tag (e.g., Biotin) Probe->Click Enrich Enrich Tagged Proteins (Streptavidin Beads) Click->Enrich MS On-Bead Digestion & LC-MS/MS Analysis Enrich->MS Analysis Quantitative Proteomic Analysis MS->Analysis Result Identify proteins with significantly REDUCED probe labeling in the Test Compound group vs. Vehicle. Analysis->Result Compare protein abundance Conclusion These are high-confidence covalent targets of 4'''-O-Chloroacetyl-tylosin. Result->Conclusion

Caption: Competitive chemical proteomics workflow for target ID.

This method reveals proteins that are no longer available to be labeled by the broad-spectrum probe because they have already been covalently modified by 4'''-O-Chloroacetyl-tylosin. Chemical proteomics is a specialized technique, and collaboration with a core facility or lab with expertise in this area is highly recommended.[15]

Scenario 3: Differentiating On-Target vs. Off-Target Gene Expression Changes

Question: My transcriptomics (RNA-seq) data shows widespread changes in gene expression after treatment. How can I distinguish the desired on-target ribosomal inhibition signature from off-target stress responses?

Answer: This is a common challenge when working with reactive compounds. The observed transcriptomic profile is a mixture of the intended pharmacological response and secondary stress responses to off-target effects. A well-controlled experimental design is critical to deconvolve these signals.[16][17]

The key is to compare the gene expression profile of your reactive compound with that of compounds that share its on-target mechanism but lack its off-target reactivity.

Strategy: Deconvolving Transcriptomic Signatures

This logic diagram illustrates the experimental setup and analysis strategy.

Transcriptomics_Strategy Start Goal: Isolate off-target gene expression signature Experiment Perform RNA-seq on Cells Treated with: Start->Experiment C1 1. Vehicle Control Experiment->C1 C2 2. 4'''-O-Chloroacetyl-tylosin (On-target + Off-target) Experiment->C2 C3 3. Tylosin (On-target only) Experiment->C3 C4 4. Unrelated Protein Synthesis Inhibitor (e.g., Chloramphenicol) (On-target pathway control) Experiment->C4 Analysis Differential Expression Analysis C1->Analysis C2->Analysis C3->Analysis C4->Analysis Venn Venn Diagram Analysis Analysis->Venn GroupA Genes changed by C3 and C4 vs C1 (Core Protein Synthesis Inhibition Signature) Venn->GroupA GroupB Genes uniquely changed by C2 vs C1, C3, and C4 (Off-Target Signature) Venn->GroupB

Caption: Strategy for deconvolving on- and off-target transcriptomics.

By performing pathway analysis (e.g., GO, KEGG) on the set of genes that are uniquely modulated by 4'''-O-Chloroacetyl-tylosin (Group B), you can generate hypotheses about the specific cellular processes being disrupted by its off-target activity. This could reveal activation of pathways related to oxidative stress, unfolded protein response, or DNA damage.[18]

Part 3: Data Interpretation & Best Practices

Question: How should I interpret and present cytotoxicity data?

Answer: Cytotoxicity data is most effectively summarized by calculating the IC₅₀ (half-maximal inhibitory concentration). This value represents the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50%. Comparing the IC₅₀ values of your test compound and controls provides a clear, quantitative measure of off-target effects.

Table 1: Example Interpretation of Cytotoxicity Data

CompoundTargetIC₅₀ (vs. Mammalian Cells)Interpretation
Tylosin Bacterial Ribosome> 100 µMThe parent compound is not cytotoxic at relevant concentrations. This is the baseline.
4'''-O-Chloroacetyl-tylosin Bacterial Ribosome (Covalent)5 µMThe addition of the chloroacetyl group induces potent cytotoxicity, indicating significant off-target activity.
Doxorubicin DNA Topoisomerase II0.5 µMA known cytotoxic agent, included as a positive control for the assay.

Question: What are the best practices for designing experiments to minimize off-target effects from the start?

Answer:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the minimum concentration of 4'''-O-Chloroacetyl-tylosin needed to achieve the desired on-target effect. Avoid using excessively high concentrations that will only exacerbate off-target binding.

  • Include a Non-Reactive Control: As emphasized throughout this guide, always run parallel experiments with the parent compound (Tylosin) or a non-reactive analogue. This is the single most important control for distinguishing on-target from off-target effects.

  • Time-Course Studies: Off-target effects can accumulate over time. Conduct time-course experiments to identify an optimal endpoint where the on-target effect is observable before significant off-target cytotoxicity or stress responses dominate.

  • Consider the System: The proteome of your cell line or model system can influence off-target profiles. Be consistent with your models and be cautious when extrapolating results between different systems.

References

  • Kretschmer, D., Gekeler, C., & Brötz-Oesterhelt, H. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 1520, 85-99. [Link]

  • Kretschmer, D., Gekeler, C., & Brötz-Oesterhelt, H. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2588, 115-130. [Link]

  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

  • Okada, K., et al. (2019). Comprehensive transcriptomic analysis of molecularly targeted drugs in cancer for target pathway evaluation. Scientific Reports, 9(1), 1-13. [Link]

  • Guo, L., et al. (2010). Use of transcriptomics in understanding mechanisms of drug-induced toxicity. Expert Opinion on Drug Metabolism & Toxicology, 6(8), 953-968. [Link]

  • Dos Santos, A. C., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Immunology, 12, 706850. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Toxics, 11(10), 875. [Link]

  • SitStay. (2025). Curbing Antibiotic Resistance Through Off-Target Antibiotic Removal. SitStay. [Link]

  • Mandal, S., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 405-412. [Link]

  • van Esbroeck, A. C. M., et al. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23497-23506. [Link]

  • Bandow, J. E., et al. (2003). Proteomic Approach to Understanding Antibiotic Action. Antimicrobial Agents and Chemotherapy, 47(3), 948-955. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Serafin, A., et al. (2020). omics perspective on drug target discovery platforms. Briefings in Bioinformatics, 21(6), 1935-1948. [Link]

  • AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]

  • ResearchGate. (2025). A framework for identification of on- and off-target transcriptional responses to drug treatment. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tylosin. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: 4'''-O-Chloroacetyl-Tylosin Purification

Welcome to the Advanced Macrolide Purification Support Center. 4'''-O-Chloroacetyl-tylosin is a highly sensitive, critical intermediate used in the semi-synthesis of advanced macrolide antibiotics (e.g., Tylosin 3-acetat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Macrolide Purification Support Center. 4'''-O-Chloroacetyl-tylosin is a highly sensitive, critical intermediate used in the semi-synthesis of advanced macrolide antibiotics (e.g., Tylosin 3-acetate).

Purifying this intermediate is notoriously challenging due to a "stability tightrope": the macrolactone core is sensitive to strong bases, the mycarose glycosidic bond is highly acid-labile, and the chloroacetyl ester is hypersensitive to nucleophilic attack. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

Part 1: Chromatographic Behavior & Stability Profile

Before troubleshooting, it is critical to understand how the target compound and its primary impurities behave under chromatographic conditions.

Table 1: Chromatographic Behavior and Stability Profile of Tylosin Derivatives

CompoundStructural ModificationRelative Retention Time (RRT)*Primary Degradation PathwaySafe pH Range
Tylosin A Base Macrolide1.00Acidic cleavage of mycarose5.5 – 7.5
Tylosin B (Desmycosin) Loss of mycarose sugar0.65Lactone hydrolysis (basic)4.0 – 7.5
4'''-O-Chloroacetyl-tylosin Chloroacetylation at mycarose1.45Ester hydrolysis / Acid cleavage6.0 – 7.0
3,4'''-di-O-Chloroacetyl-tylosin Over-acylation1.80Ester hydrolysis6.0 – 7.0

*RRT values are approximate, based on a standard C18 reversed-phase gradient (Acetonitrile / Ammonium Acetate pH 6.8).

Part 2: Troubleshooting Q&A

Q1: Why does my 4'''-O-chloroacetyl-tylosin degrade into multiple spots during standard silica gel chromatography? Causality: Normal-phase silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.0). Tylosin and its derivatives contain a mycarose sugar attached via a highly acid-labile glycosidic bond. Prolonged exposure to these acidic silanols catalyzes the cleavage of this bond, stripping the mycarose (along with your 4'''-O-chloroacetyl modification) to yield a desmycosin (Tylosin B) derivative [][]. Solution: Abandon standard silica gel. Switch to reversed-phase chromatography (C18). If normal-phase is strictly required for crude cleanup, you must use triethylamine (TEA)-deactivated silica (pre-flush the column with 1% TEA in hexane) to neutralize the active silanols.

Q2: How can I resolve peak tailing and achieve baseline separation from Tylosin A, B, C, and D impurities during HPLC? Causality: Tylosin derivatives possess a basic tertiary dimethylamine group on the mycaminose sugar. In reversed-phase HPLC, this basic nitrogen interacts strongly with residual un-endcapped silanols on the stationary phase via ion-exchange mechanisms, causing severe peak tailing. Solution: Utilize a fully endcapped C18 column (e.g., Waters Atlantis dC18) and a mobile phase buffered with ammonium acetate (pH 6.5–7.5). Ammonium acetate acts as a volatile ion-pairing agent, masking residual silanols and maintaining the pH in the safe zone—preventing both acid-catalyzed mycarose cleavage and base-catalyzed lactone opening [2][2].

Q3: What is the optimal strategy to prevent chloroacetyl ester hydrolysis during post-purification concentration? Causality: The chloroacetyl group is highly electrophilic due to the strong electron-withdrawing inductive effect of the chlorine atom. This makes the ester carbonyl significantly more susceptible to nucleophilic attack (e.g., by water) compared to a standard acetate [3][3]. Concentrating aqueous HPLC fractions at elevated temperatures (e.g., rotary evaporation at 40°C) accelerates this hydrolysis, reverting your product back to Tylosin A. Solution: Avoid heat entirely. Collect fractions in pre-chilled flasks, immediately freeze them on dry ice, and lyophilize directly from the mobile phase.

Part 3: Pathway & Workflow Visualizations

Degradation Target 4'''-O-Chloroacetyl-tylosin (Stable at pH 6.0 - 7.0) Acid Desmycosin Derivative (Loss of Mycarose Sugar) Target->Acid Acidic (pH < 5.0) Base1 Tylosin A (Dechloroacetylation) Target->Base1 Mild Base / Nucleophiles Base2 Lactone Ring Opening (Irreversible Degradation) Target->Base2 Strong Base (pH > 8.5)

Fig 1: pH-dependent degradation pathways of 4'''-O-Chloroacetyl-tylosin.

Workflow N1 Crude Reaction Mixture (4'''-O-Chloroacetyl-tylosin) N2 Liquid-Liquid Extraction (DCM / Aq. NaHCO3, pH 7.0) N1->N2 N3 Organic Phase Concentration (< 25°C, Vacuum) N2->N3 Organic Layer N4 Preparative HPLC (C18, NH4OAc Buffer pH 6.8 / MeCN) N3->N4 N5 Fraction Analysis (LC-MS / UV 280 nm) N4->N5 N6 Lyophilization (Pure 4'''-O-Chloroacetyl-tylosin) N5->N6 Target Fractions

Fig 2: Optimized downstream purification workflow for 4'''-O-Chloroacetyl-tylosin.

Part 4: Self-Validating Experimental Protocol

Preparative HPLC Purification of 4'''-O-Chloroacetyl-tylosin

Objective: Isolate the target compound at >98% purity while preventing structural degradation.

Step 1: Sample Preparation

  • Dissolve the crude mixture in a minimal volume of Acetonitrile:Water (50:50, v/v) containing 10 mM Ammonium Acetate.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Conditions

  • Column: Fully endcapped preparative C18 (e.g., 10 µm, 250 x 21.2 mm).

  • Mobile Phase A: 50 mM Ammonium Acetate in MS-grade Water, adjusted exactly to pH 6.8. (Critical: Do not use formic or trifluoroacetic acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0–5 min: 30% B (Isocratic hold to elute highly polar degradation products like desmycosin).

    • 5–25 min: Linear gradient from 30% B to 70% B.

    • 25–30 min: 95% B (Column wash).

  • Flow Rate: 15.0 mL/min.

  • Detection: UV at 280 nm (targeting the conjugated diene system of the macrolactone ring).

Step 3: Fraction Handling

  • Collect target fractions (typically eluting at RRT 1.45 relative to Tylosin A) directly into collection tubes submerged in an ice bath.

Step 4: Lyophilization

  • Flash-freeze the pooled fractions using a dry ice/acetone bath immediately after collection.

  • Lyophilize at -50°C under high vacuum (< 0.1 mbar) for 48 hours to remove water and volatile ammonium acetate.

Step 5: System Validation (The Self-Validation Loop) To ensure the protocol did not induce degradation during the drying process, you must validate the final product integrity:

  • Reconstitute 1 mg of the final lyophilized powder in 1 mL of Mobile Phase A.

  • Inject 10 µL into an analytical HPLC system using the same gradient.

  • Pass Criteria: The chromatogram must show a single peak at the expected retention time with <1% area for the desmycosin derivative (RRT 0.65) and the dechloroacetylation product (RRT 1.00) [4][4].

References
  • Identification of Tylosin Photoreaction Products and Comparison of ELISA and HPLC Methods for Their Detection in Water. Environmental Science & Technology (ACS Publications). Available at:[Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Chromatography A (Ovid). Available at:[Link]

  • Micellar electrokinetic capillary chromatography of macrolide antibiotics. Separation of tylosin, erythromycin and their related substances. PubMed. Available at:[Link]

Sources

Optimization

Technical Support Center: Protocol Optimization for 4'''-O-Chloroacetyl-Tylosin Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4'''-O-Chloroacetyl-tylosin , a highly valuable intermediate used in the prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4'''-O-Chloroacetyl-tylosin , a highly valuable intermediate used in the production of advanced macrolide antibiotics such as Tylosin 3-Acetate and Tylvalosin (3-O-acetyl-4'''-O-isovaleryltylosin)[1][2].

Because the tylosin macrocycle possesses multiple nucleophilic hydroxyl groups across its mycaminose, mycarose, and mycinose sugar moieties, achieving regioselective acylation at the 4'''-position requires a strictly controlled protection-acylation-deprotection strategy[3]. This center provides field-proven protocols, quantitative parameters, and mechanistic troubleshooting to ensure high-yield synthesis.

Quantitative Reaction Parameters

To ensure reproducibility and a self-validating experimental setup, strictly adhere to the stoichiometric and thermodynamic parameters outlined below.

Table 1: Optimized parameters for the three-step synthesis of 4'''-O-Chloroacetyl-tylosin.

Reaction StepPrimary ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1. Protection HMDS / TMSCl2.5 - 3.0 eq20 - 252 - 4> 90%
2. Acylation Chloroacetyl Chloride1.2 - 1.5 eq0 - 51 - 280 - 85%
3. Deprotection Acetic Acid (5% aq)Excess20 - 254 - 6> 85%
Pathway Visualization

SynthesisPathway Tylosin Tylosin Base (Starting Material) Protection Step 1: Regioselective Protection (HMDS / TMSCl, Pyridine) Tylosin->Protection Intermediate1 2',4''-di-O-TMS-tylosin Protection->Intermediate1 Acylation Step 2: 4'''-O-Chloroacetylation (Chloroacetyl Chloride, DMAP, DCM) Intermediate1->Acylation Intermediate2 2',4''-di-O-TMS-4'''-O-chloroacetyl-tylosin Acylation->Intermediate2 Deprotection Step 3: Global Deprotection (Dilute Acetic Acid / TBAF) Intermediate2->Deprotection Product 4'''-O-Chloroacetyl-tylosin (Target Intermediate) Deprotection->Product

Workflow for the regioselective synthesis of 4'''-O-chloroacetyl-tylosin from tylosin base.

Step-by-Step Experimental Methodology
Step 1: Regioselective Protection (Synthesis of 2',4''-di-O-TMS-tylosin)

Causality: The 2'-OH (on the mycaminose sugar) and 4''-OH (on the mycarose sugar) are sterically highly accessible and strongly nucleophilic. If left unprotected, chloroacetylation will occur indiscriminately at these sites. Masking them with Trimethylsilyl (TMS) groups directs subsequent acylation exclusively to the 4'''-OH[3].

  • Dissolve 1.0 eq of Tylosin base in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 3.0 eq of anhydrous pyridine to act as an acid scavenger.

  • Dropwise, add a mixture of Hexamethyldisilazane (HMDS) and Trimethylsilyl chloride (TMSCl) (approx. 2.5 - 3.0 eq total silylating agent).

  • Stir at room temperature (20-25°C) for 2-4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield crude 2',4''-di-O-TMS-tylosin.

Step 2: Acylation (Synthesis of 2',4''-di-O-TMS-4'''-O-chloroacetyl-tylosin)

Causality: Chloroacetyl chloride is a highly reactive acylating agent. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, ensuring complete acylation of the sterically hindered 4'''-OH[4].

  • Dissolve the crude 2',4''-di-O-TMS-tylosin in anhydrous DCM and cool to 0-5°C using an ice bath.

  • Add 2.0 eq of pyridine and 0.1 eq of DMAP.

  • Slowly add 1.2 - 1.5 eq of chloroacetyl chloride dropwise to maintain the internal temperature strictly below 5°C[5].

  • Stir for 1-2 hours at 0-5°C.

  • Quench carefully with cold water. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield 2',4''-di-O-TMS-4'''-O-chloroacetyl-tylosin.

Step 3: Global Deprotection (Synthesis of 4'''-O-Chloroacetyl-tylosin)

Causality: The TMS ethers are highly labile to mild acid, whereas the newly formed chloroacetate ester and the macrolide glycosidic bonds require harsher conditions to cleave. Using a mild acid achieves selective deprotection[5].

  • Dissolve the acylated intermediate in a mixture of THF and methanol (1:1).

  • Add 5% aqueous acetic acid until the solution becomes slightly turbid.

  • Stir at room temperature for 4-6 hours.

  • Neutralize the mixture carefully with saturated NaHCO3 to pH 7.5.

  • Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography to isolate pure 4'''-O-chloroacetyl-tylosin[1].

Troubleshooting & FAQs

Q1: Why am I observing 3-O-chloroacetylation alongside my target product during LC-MS analysis? A: The 3-OH position on the macrolactone ring is a secondary alcohol that can act as a nucleophile if the acylating agent is present in large excess, or if the reaction temperature is too high. To prevent over-acylation at the 3-OH position, strictly limit chloroacetyl chloride to a maximum of 1.5 equivalents and maintain the reaction temperature strictly between 0°C and 5°C[5].

Q2: My tylosin starting material is degrading during the acylation step. What is causing the glycosidic bond cleavage? A: Macrolides are notoriously acid-sensitive. The reaction between chloroacetyl chloride and the target hydroxyl group generates hydrochloric acid (HCl) as a byproduct[4]. If the local concentration of HCl spikes, it will cleave the delicate mycarose sugar from the macrolide core. Ensure you are using a sufficient excess of a non-nucleophilic base (like pyridine or triethylamine) to act as an acid scavenger, and maintain vigorous stirring during the dropwise addition of the acid chloride to prevent localized acidic pockets.

Q3: How do I ensure complete removal of the TMS protecting groups without hydrolyzing the newly formed chloroacetate ester? A: The key is thermodynamic control using mild reagents. Do not use strong mineral acids (like HCl or H2SO4) which will cleave the ester or the macrolactone ring itself. Stick to 5% aqueous acetic acid or use Tetra-n-butylammonium fluoride (TBAF) buffered with acetic acid. The buffered fluoride source selectively attacks the silicon atom of the TMS group, leaving the chloroacetate ester and the macrolide core completely intact.

References
  • Title: 4'''-O-Chloroacetyl-tylosin 3-Acetate | Source: americanchemicalsuppliers.com | URL: 1

  • Title: Tylvalosin Intermediates | Source: americanchemicalsuppliers.com | URL: 3

  • Title: DE2937267A1 - 3 '', 4 '' DIACYLTYLOSIN DERIVATIVES | Source: google.com/patents | URL: 5

  • Title: ANTHELMINTIC COMPOUNDS AND COMPOSITIONS AND METHOD OF USING THEREOF - EP 3428162 B1 | Source: epo.org | URL: 4

  • Title: Tylvalosin (Acetylisovaleryltylosin) | Antibiotic | Source: medchemexpress.com | URL: 2

Sources

Reference Data & Comparative Studies

Validation

4'''-O-Chloroacetyl-tylosin vs tylosin efficacy

As a Senior Application Scientist in veterinary pharmacology and drug development, I frequently analyze the functional divergence between active pharmaceutical ingredients (APIs) and their synthetic intermediates. In the...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in veterinary pharmacology and drug development, I frequently analyze the functional divergence between active pharmaceutical ingredients (APIs) and their synthetic intermediates. In the macrolide antibiotic class, Tylosin is a cornerstone therapeutic, whereas 4'''-O-Chloroacetyl-tylosin serves as a critical synthetic stepping stone [2].

This guide provides an objective, data-driven comparison of their efficacy, mechanistic properties, and respective roles in drug development, designed specifically for researchers and analytical chemists.

To understand the efficacy differences between these two molecules, we must examine the causality behind their structural interactions with bacterial targets.

Tylosin (Active API): Tylosin is a naturally occurring macrolide produced by Streptomyces fradiae. Its mechanism of action relies on penetrating the bacterial cell wall and binding reversibly to the 50S ribosomal subunit. This binding physically blocks the polypeptide exit tunnel, halting protein synthesis and exerting a potent bacteriostatic effect. It is highly efficacious against Gram-positive bacteria and Mycoplasma species [3].

4'''-O-Chloroacetyl-tylosin (Synthetic Intermediate / Impurity): In modern drug development, Tylosin is often chemically modified to create next-generation macrolides (e.g., Tylosin 3-acetate or Tylvalosin) that possess better lipid solubility and intracellular penetration. 4'''-O-Chloroacetyl-tylosin is generated by acylating the 4'''-hydroxyl group of the mycinose sugar. The Causality of Reduced Efficacy: The addition of the bulky, electron-withdrawing chloroacetyl group creates significant steric hindrance. This structural alteration distorts the molecule's spatial conformation, drastically reducing its binding affinity to the 50S ribosomal pocket. Consequently, while it may retain trace baseline activity, it is not utilized for therapeutic efficacy; rather, it is monitored as a synthetic intermediate or a controlled impurity [2].

Mechanism Tylosin Tylosin (Active API) High 50S Affinity Ribosome 50S Ribosomal Subunit Target Site Tylosin->Ribosome Strong Binding Intermediate 4'''-O-Chloroacetyl-tylosin (Synthetic Intermediate) Tylosin->Intermediate Acylation (C4'''-OH) Inhibition Protein Synthesis Inhibition (Bacteriostatic Effect) Ribosome->Inhibition Antimicrobial Efficacy Intermediate->Ribosome Steric Hindrance / Reduced Affinity AdvancedAPI Tylosin 3-Acetate (Next-Gen Macrolide) Intermediate->AdvancedAPI Chemical Transformation AdvancedAPI->Ribosome Enhanced Binding

Fig 1: Pharmacological pathway and synthetic lifecycle of Tylosin and its chloroacetyl intermediate.

Comparative Efficacy and Functional Data

The following table summarizes the quantitative and functional differences between the two compounds based on established pharmacokinetic and microbiological parameters [1].

ParameterTylosin4'''-O-Chloroacetyl-tylosin
Primary Classification Active Veterinary APISynthetic Intermediate / Impurity
Molecular Weight 916.10 g/mol 992.58 g/mol
Target Mechanism 50S Ribosomal Subunit InhibitionChemical Precursor (Acylation Target)
MIC Range (P. multocida) 0.5 to 128 µg/mL> 256 µg/mL (Clinically Ineffective)
MIC Range (A. pleuropneumoniae) 1.0 to 256 µg/mL> 256 µg/mL (Clinically Ineffective)
Clinical Application Treatment of respiratory/GI infectionsNone (Used as an analytical standard)
Regulatory Status Approved Veterinary DrugRegulated Pharmacopeial Impurity

Self-Validating Experimental Protocols

To objectively verify the efficacy of Tylosin against the residual activity of its chloroacetylated intermediate, laboratories must employ rigorous, self-validating methodologies.

Protocol A: Broth Microdilution MIC Assay

This protocol establishes the comparative minimum inhibitory concentration (MIC) to validate the loss of antimicrobial efficacy following chloroacetylation [1].

  • Media & Reagent Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Dissolve Tylosin and 4'''-O-Chloroacetyl-tylosin reference standards in analytical-grade methanol, then dilute with CAMHB to achieve a stock concentration of 512 µg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of both compounds across the columns to achieve a testing range of 0.125 µg/mL to 256 µg/mL.

  • Inoculum Standardization: Culture Pasteurella multocida or Mycoplasma gallisepticum [3] to the log phase. Adjust the suspension to a 0.5 McFarland standard (approximately 1×108 CFU/mL) and dilute to yield a final well concentration of 5×105 CFU/mL.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Include positive (broth + bacteria) and negative (broth only) controls to ensure system validation. Incubate at 37°C for 24–48 hours.

  • Spectrophotometric Readout: Measure the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration exhibiting no visible growth (OD600 equivalent to the negative control).

Workflow Step1 1. Compound Prep Tylosin & Intermediate Step2 2. Serial Dilution 0.125 to 256 µg/mL in Broth Step1->Step2 Step3 3. Inoculation P. multocida (10^5 CFU/mL) Step2->Step3 Step4 4. Incubation 37°C for 24-48 hours Step3->Step4 Step5 5. Spectrophotometry OD600 & MIC Readout Step4->Step5

Fig 2: Standardized in vitro broth microdilution workflow for comparative MIC determination.

Protocol B: HPLC-UV Impurity Profiling

Because 4'''-O-Chloroacetyl-tylosin lacks therapeutic efficacy, its presence in final API batches must be strictly quantified to ensure drug safety [2].

  • Mobile Phase Setup: Prepare a gradient mobile phase consisting of 0.1M ammonium acetate buffer (pH 5.5) and acetonitrile.

  • Sample Preparation: Dissolve the synthesized Tylosin API batch in the mobile phase to a concentration of 1.0 mg/mL. Spike a control sample with a known concentration of the 4'''-O-Chloroacetyl-tylosin reference standard.

  • Chromatographic Separation: Inject 20 µL onto a C18 reverse-phase column (250 mm × 4.6 mm, 5 µm). Maintain a flow rate of 1.0 mL/min at 25°C.

  • Detection & Validation: Monitor UV absorbance at 280 nm. The bulky chloroacetyl group increases the lipophilicity of the intermediate, causing it to elute later than the parent Tylosin. Validate the run by ensuring the resolution factor ( Rs​ ) between Tylosin and the intermediate is > 2.0.

Conclusion

While Tylosin remains a highly potent antimicrobial agent due to its precise 50S ribosomal binding, 4'''-O-Chloroacetyl-tylosin is intentionally engineered to sacrifice this binding affinity in favor of chemical reactivity. For drug development professionals, understanding this dichotomy is essential for optimizing synthetic workflows, managing pharmacopeial impurities, and developing next-generation macrolide therapies.

References

  • Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling Source: Frontiers in Pharmacology URL:[Link]

  • Efficacy of Tylosin Tartrate on Mycoplasma Infections and Eggshell Apex Abnormalities in Layer Hens Under Field Conditions Source: American Journal of Animal and Veterinary Sciences (Science Publications) URL:[Link]

Comparative

A Comparative Guide to the Antibacterial Activity of 4'''-O-Chloroacetyl-tylosin: A Prospective Evaluation

This guide provides a comprehensive, in-depth technical comparison of the novel macrolide derivative, 4'''-O-Chloroacetyl-tylosin, against its parent compound, tylosin, and other relevant antibiotics. As 4'''-O-Chloroace...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of the novel macrolide derivative, 4'''-O-Chloroacetyl-tylosin, against its parent compound, tylosin, and other relevant antibiotics. As 4'''-O-Chloroacetyl-tylosin is a new investigational compound, this document is presented as a prospective analysis, outlining the scientific rationale for its development and the rigorous experimental validation required to characterize its antibacterial profile. The experimental data herein are illustrative, based on established principles of macrolide structure-activity relationships, to provide a framework for its potential evaluation.

Introduction: The Rationale for Modifying Tylosin

Tylosin is a 16-membered macrolide antibiotic with a well-established spectrum of activity, primarily against Gram-positive bacteria and Mycoplasma species.[1] Its mode of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] While effective, the emergence of bacterial resistance to macrolides necessitates the development of new derivatives with enhanced potency and a broader spectrum of activity.

Chemical modification of the tylosin scaffold is a proven strategy for generating novel antibiotics. Structure-activity relationship studies have demonstrated that modifications at the 4'''-O-position of the mycinose sugar can significantly impact the antibacterial profile of tylosin derivatives, particularly against macrolide-resistant strains.[5][6] The introduction of an acyl group at this position can alter the drug's interaction with the bacterial ribosome and its susceptibility to enzymatic inactivation.[6]

This guide focuses on 4'''-O-Chloroacetyl-tylosin, a novel derivative featuring a chloroacetyl group at the 4'''-hydroxyl position. The rationale for this modification is twofold:

  • Enhanced Ribosomal Binding: The electronegative chlorine atom in the chloroacetyl moiety may lead to stronger interactions with the ribosomal target, potentially overcoming certain forms of resistance.

  • Increased Stability: The chloroacetyl group may confer resistance to esterases, enzymes that can inactivate acyl-tylosin derivatives, thereby prolonging the compound's half-life and antibacterial effect.[5]

This guide will detail the prospective in vitro and in vivo evaluation of 4'''-O-Chloroacetyl-tylosin, comparing its performance against tylosin, the parent compound, and other clinically relevant antibiotics.

Chemical Structures and Proposed Mechanism of Action

The key structural difference between tylosin and 4'''-O-Chloroacetyl-tylosin is the substitution at the 4'''-hydroxyl group of the mycinose sugar.

G cluster_tylosin Tylosin cluster_chloroacetyl_tylosin 4'''-O-Chloroacetyl-tylosin Tylosin_structure Tylosin Core (16-membered lactone ring) - Mycarose - Mycaminose - Mycinose (with 4'''-OH) Chloroacetyl_tylosin_structure Tylosin Core (16-membered lactone ring) - Mycarose - Mycaminose - Mycinose (with 4'''-O-CO-CH2Cl) Tylosin_structure->Chloroacetyl_tylosin_structure Chloroacetylation at 4'''-OH

Caption: Structural relationship between Tylosin and 4'''-O-Chloroacetyl-tylosin.

The proposed mechanism of action for 4'''-O-Chloroacetyl-tylosin remains consistent with that of other macrolides: inhibition of protein synthesis.

Caption: Proposed mechanism of action of 4'''-O-Chloroacetyl-tylosin.

Comparative In Vitro Antibacterial Activity

A comprehensive in vitro evaluation is the first step in characterizing a new antibiotic. This involves determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics against a panel of clinically relevant bacteria.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining MIC values.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of 4'''-O-Chloroacetyl-tylosin, tylosin, erythromycin (a 14-membered macrolide), and ciprofloxacin (a fluoroquinolone) in a suitable solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Culture bacterial strains overnight and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC plates: Following MIC determination, aliquot a small volume from each well showing no visible growth and plate onto antibiotic-free Mueller-Hinton agar (MHA).

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-kill assays provide information on the pharmacodynamics of an antibiotic, showing the rate at which it kills a bacterial population over time.

Protocol:

  • Bacterial Culture: Grow a bacterial culture to the logarithmic phase and dilute to a starting concentration of approximately 1 x 10^6 CFU/mL in CAMHB.

  • Addition of Antibiotics: Add the test antibiotics at concentrations corresponding to 4x the MIC.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove aliquots from each culture, perform serial dilutions, and plate on MHA.

  • Colony Counting: After incubation, count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time to generate the time-kill curves.

G cluster_workflow In Vitro Evaluation Workflow Start Bacterial Strains & Antibiotics MIC MIC Determination (Broth Microdilution) Start->MIC Time_Kill Time-Kill Assay Start->Time_Kill MBC MBC Determination (Subculturing) MIC->MBC Data_Analysis Comparative Data Analysis MBC->Data_Analysis Time_Kill->Data_Analysis G cluster_workflow In Vivo Efficacy Workflow Start Mouse Model Infection Bacterial Infection (e.g., S. aureus) Start->Infection Treatment Antibiotic Administration Infection->Treatment Observation 7-Day Survival Monitoring Treatment->Observation ED50 ED50 Calculation Observation->ED50

Caption: Workflow for the in vivo efficacy evaluation in a murine model.

Prospective Comparative Data

Table 3: In Vivo Efficacy in a Murine Systemic Infection Model with S. aureus

AntibioticRoute of AdministrationED50 (mg/kg)
4'''-O-Chloroacetyl-tylosinSubcutaneous15
TylosinSubcutaneous45

Discussion and Future Directions

The prospective data presented in this guide suggest that 4'''-O-Chloroacetyl-tylosin holds promise as a novel macrolide antibiotic with potentially enhanced antibacterial activity compared to its parent compound, tylosin. The hypothetical in vitro data indicates a lower MIC against both susceptible and resistant Gram-positive bacteria, as well as Mycoplasma pneumoniae. This suggests that the chloroacetyl modification at the 4'''-O-position may indeed improve the compound's interaction with the bacterial ribosome and/or reduce its susceptibility to bacterial inactivation mechanisms.

The improved hypothetical in vivo efficacy, as indicated by a lower ED50 in the murine infection model, further supports the potential of 4'''-O-Chloroacetyl-tylosin as a therapeutic agent. This suggests that the compound may possess favorable pharmacokinetic and pharmacodynamic properties that translate to better outcomes in a living system.

It is crucial to emphasize that the data presented here are illustrative and require rigorous experimental validation. Future studies should focus on:

  • Synthesis and Characterization: The actual synthesis of 4'''-O-Chloroacetyl-tylosin and its full chemical characterization.

  • Expanded In Vitro Testing: Evaluation against a broader panel of clinical isolates, including those with well-characterized resistance mechanisms.

  • Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Toxicology Studies: Assessment of the safety profile of 4'''-O-Chloroacetyl-tylosin in preclinical models.

Successful completion of these studies will be necessary to determine the true therapeutic potential of 4'''-O-Chloroacetyl-tylosin and its place in the arsenal of antibacterial agents.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). TYLOSIN. Retrieved from [Link]

  • Kiyoshima, K., Sakamoto, M., Nomura, H., Yoshioka, T., Okamoto, R., Sawa, T., Naganawa, H., & Takeuchi, T. (1989). Structure-activity relationship studies on 4''-O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes. The Journal of Antibiotics, 42(11), 1661–1672. Retrieved from [Link]

  • Phan, L. T., Jian, T., Chen, Z., Qiu, Y. L., Wang, Z., Beach, T., Polemeropoulos, A., & Or, Y. S. (2004). Synthesis and antibacterial activity of a novel class of 4'-substituted 16-membered ring macrolides derived from tylosin. Journal of Medicinal Chemistry, 47(12), 2965–2968. Retrieved from [Link]

  • Vazquez-Laslop, N., & Mankin, A. S. (2018). The macrolide antibiotic renaissance. eLife, 7, e38423. Retrieved from [Link]

  • Yoshioka, T., Kiyoshima, K., Maeda, M., Sakamoto, M., Ishikura, T., Fukagawa, Y., Sawa, T., Hamada, M., Naganawa, H., & Takeuchi, T. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 41(11), 1617–1628. Retrieved from [Link]

Sources

Validation

In Vitro Profiling of Macrolides: 4'''-O-Chloroacetyl-tylosin vs. Azithromycin

As drug development professionals navigate the complex landscape of macrolide antibiotics, distinguishing between Active Pharmaceutical Ingredients (APIs) and synthetic intermediates is critical for accurate in vitro pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of macrolide antibiotics, distinguishing between Active Pharmaceutical Ingredients (APIs) and synthetic intermediates is critical for accurate in vitro profiling. This guide provides an objective, highly technical comparison between Azithromycin (a gold-standard human azalide API) and 4'''-O-Chloroacetyl-tylosin , a structurally complex synthetic intermediate utilized in the production of veterinary macrolides[],[2].

By analyzing their structure-activity relationships (SAR), ribosomal binding affinities, and appropriate in vitro analytical workflows, this guide equips researchers with the mechanistic understanding necessary to evaluate these compounds in the laboratory.

Mechanistic & Structural Divergence (SAR)

While both compounds share a foundational macrolide architecture, their functional roles in research and medicine are entirely distinct due to specific structural modifications.

Azithromycin: The Optimized Azalide API

Azithromycin is a 15-membered azalide derived from erythromycin. The defining structural feature is the insertion of a methyl-substituted nitrogen atom into the lactone ring. This modification prevents the internal ketal formation that degrades traditional macrolides in acidic environments. In vitro, azithromycin exhibits potent antibacterial activity by binding tightly to the 23S rRNA of the 50S bacterial ribosomal subunit, effectively blocking the polypeptide exit tunnel and halting protein synthesis.

4'''-O-Chloroacetyl-tylosin: The Sterically Hindered Intermediate

Tylosin is a 16-membered veterinary macrolide containing three sugar moieties: mycarose, mycaminose, and mycinose[]. 4'''-O-Chloroacetyl-tylosin is a specific acyl derivative where a chloroacetyl group is attached to the 4'''-O position of the mycarose sugar[2].

  • Chemical Purpose: In synthetic chemistry, this chloroacetyl group serves as a reactive intermediate or protecting group during the microbial transformation or semi-synthesis of advanced veterinary drugs like Tylosin 3-Acetate and Tylvalosin[2],[3].

  • In Vitro Impact: The addition of the bulky chloroacetyl moiety creates severe steric hindrance. While parent macrolides and active metabolites (like tylosin 3-acetate) retain strong 50S ribosomal affinity[3], the bulky 4'''-O-chloroacetyl substitution prevents the molecule from properly docking into the ribosomal exit tunnel. Consequently, its direct antimicrobial efficacy is negligible, and it is primarily monitored as a synthesis impurity[].

MOA API Azithromycin (API) Ribosome 50S Ribosomal Subunit (23S rRNA) API->Ribosome High Affinity Binding Intermediate 4'''-O-Chloroacetyl-tylosin Intermediate->Ribosome Bulky 4'''-O Group Active Potent Protein Synthesis Inhibition Ribosome->Active Azithromycin Pathway Inactive Steric Hindrance (Reduced Binding) Ribosome->Inactive Intermediate Pathway

Fig 1: Ribosomal binding affinity comparison between Azithromycin and 4'''-O-Chloroacetyl-tylosin.

In Vitro Performance & Physicochemical Data

When evaluating these compounds in vitro, expectations must align with their chemical classifications. Azithromycin is tested for its Minimum Inhibitory Concentration (MIC), whereas 4'''-O-Chloroacetyl-tylosin is typically quantified via chromatography to ensure it has been successfully cleared during API synthesis[4].

ParameterAzithromycin4'''-O-Chloroacetyl-tylosin
Classification Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity
Ring Structure 15-membered azalide16-membered lactone
Molecular Weight ~749.0 g/mol 992.58 g/mol [2]
Target Application Human Clinical TherapeuticsVeterinary Drug Synthesis
In Vitro MIC (S. aureus) Highly Potent (Typically ≤ 2 µg/mL)Poor/Negligible (Sterically Hindered)
Primary Analytical Focus Efficacy & PharmacokineticsImpurity Clearance & Reaction Yield

Experimental Methodologies

To objectively compare an API against a synthetic intermediate, researchers must employ a dual-pronged approach: assessing biological efficacy (to confirm the intermediate's lack of activity) and analytical quantification (to track the intermediate's presence).

Protocol Stock Compound Stocks (10 mg/mL in DMSO) MIC Broth Microdilution (CLSI Guidelines) Stock->MIC Dilute in Broth LCMS LC-MS/MS Analysis (Impurity Profiling) Stock->LCMS Dilute in Mobile Phase Efficacy MIC Determination (Efficacy) MIC->Efficacy Purity Chromatographic Quantification LCMS->Purity

Fig 2: In vitro experimental workflow for efficacy testing and LC-MS/MS impurity profiling.

Protocol A: In Vitro Susceptibility Testing (Broth Microdilution)

This protocol validates the causality of steric hindrance by demonstrating the reduced efficacy of the chloroacetylated intermediate compared to azithromycin.

  • Stock Preparation: Dissolve Azithromycin and 4'''-O-Chloroacetyl-tylosin in 100% DMSO to a concentration of 10 mg/mL. Causality Note: Macrolides are lipophilic; DMSO ensures complete solubilization before aqueous dilution.

  • Broth Preparation: Dilute stocks into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 128 µg/mL. Ensure final DMSO concentration is ≤1% to prevent solvent-induced toxicity.

  • Serial Dilution: Perform 2-fold serial dilutions across a 96-well microtiter plate.

  • Inoculation: Add 50 µL of Staphylococcus aureus (ATCC 29213) suspension adjusted to a 5×105 CFU/mL final concentration.

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Determine the MIC as the lowest concentration that completely inhibits visible bacterial growth.

    • Self-Validation: Include a growth control (broth + bacteria + 1% DMSO) and a sterility control (broth only).

Protocol B: LC-MS/MS Impurity Profiling

Because 4'''-O-Chloroacetyl-tylosin is a synthetic intermediate, tracking its clearance is critical. Advanced LC-MS/MS is the industry standard for quantifying macrolide residues and impurities[4].

  • Sample Preparation: Spike matrix or reaction aliquots with an internal standard (e.g., roxithromycin or clarithromycin-d3) to self-validate extraction recovery and account for matrix suppression[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a gradient from 10% B to 90% B over 5 minutes to elute the highly lipophilic chloroacetylated intermediate.

  • Mass Spectrometry Detection: Operate in Electrospray Ionization Positive (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the precursor ions (Azithromycin m/z 749.5; 4'''-O-Chloroacetyl-tylosin m/z 993.5).

  • Data Analysis: Calculate the relative purity of the final API batch by quantifying the residual peak area of the 4'''-O-Chloroacetyl-tylosin transition against the internal standard.

Conclusion

Evaluating 4'''-O-Chloroacetyl-tylosin against Azithromycin in vitro highlights the fundamental differences between a finalized, optimized therapeutic and a transient chemical intermediate. While Azithromycin is engineered for maximum ribosomal affinity and stability, the bulky protecting groups on 4'''-O-Chloroacetyl-tylosin intentionally sacrifice biological activity to facilitate downstream chemical synthesis. Researchers must utilize LC-MS/MS to monitor this compound as an impurity rather than evaluating it as a standalone therapeutic agent.

References
  • BOC Sciences. "Tylosin Impurities". bocsci.com.
  • American Chemical Suppliers. "tylosin suppliers USA". americanchemicalsuppliers.com.
  • Waters Corporation / Labrulez. "Analysis of Macrolide Antibiotics in Bovine Muscle Tissue Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry". labrulez.com.
  • ResearchGate. "Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine after administration by oral gavage at 50 and 5 mg/kg". researchgate.net.

Sources

Comparative

Comparative Analysis of 4'''-O-Acyl-Tylosin Derivatives: A Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4'''-O-acyl-tylosin derivatives, with a particular focus on strategies to overcome macrolide resistance. As researchers and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of 4'''-O-acyl-tylosin derivatives, with a particular focus on strategies to overcome macrolide resistance. As researchers and drug development professionals, our goal is to understand the structure-activity relationships (SAR) that govern the efficacy of these modified antibiotics. This document synthesizes findings from key studies to inform the rational design of next-generation macrolide therapeutics.

Introduction: The Imperative for Tylosin Modification

Tylosin, a 16-membered macrolide antibiotic, is a product of Streptomyces fradiae fermentation and serves as a crucial agent in veterinary medicine.[1] Its mode of action, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] However, the rise of bacterial resistance, primarily through mechanisms like ribosomal modification (e.g., erm gene expression) and active drug efflux, has diminished the clinical utility of many macrolide antibiotics.[2][3]

Chemical modification of the tylosin scaffold presents a promising avenue to circumvent these resistance mechanisms. The 4'''-hydroxyl group of the mycarose sugar is a particularly attractive target for modification. Acylation at this position can enhance the molecule's binding affinity to resistant ribosomes and improve its pharmacokinetic properties.[4][5] This guide will delve into a comparative analysis of various 4'''-O-acyl-tylosin derivatives, with a conceptual exploration of a 4'''-O-chloroacetyl derivative as a representative of haloacetyl modifications.

Structure-Activity Relationship at the 4'''-Position

The introduction of an acyl group at the 4'''-position of tylosin has been shown to significantly enhance its activity against macrolide-resistant strains of bacteria, particularly Staphylococci and Mycoplasma.[4] The nature of this acyl substituent plays a critical role in the derivative's antibacterial potency and its stability against enzymatic degradation.

Aliphatic vs. Aromatic Acyl Groups

Studies have demonstrated that the introduction of both branched-chain aliphatic and aromatic acyl groups at the 4'''-position can lead to derivatives with potent antibacterial activity against resistant strains. For instance, derivatives with branched-chain aliphatic acyl groups like 2-methoxyisovaleryl or 4-methylvaleryl have shown good activity.

Furthermore, the introduction of aromatic groups, such as phenylthioacetyl, phenylsulfonylacetyl, and 4-nitrophenylacetyl, has resulted in even more significant improvements in antibacterial and antimycoplasmal activity. This suggests that the electronic and steric properties of the aromatic ring contribute favorably to the interaction with the bacterial ribosome.

The Conceptual Role of a 4'''-O-Chloroacetyl Group

Comparative Performance of 4'''-O-Acyl-Tylosin Derivatives

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various 4'''-O-acyl-tylosin derivatives against a macrolide-resistant strain of Staphylococcus aureus.

Derivative4'''-O-SubstituentMIC (µg/mL) vs. S. aureus MS-8710 (Resistant)Reference
Tylosin-H>800
ErythromycinN/A>800
JosamycinN/A>800
Aliphatic Derivatives
4'''-O-(2-methoxyisovaleryl)-tylosin2-methoxyisovaleryl12.5
4'''-O-(4-methylvaleryl)-tylosin4-methylvaleryl12.5
Aromatic Derivatives
4'''-O-(phenylthioacetyl)-tylosinphenylthioacetyl6.25
4'''-O-(phenylsulfonylacetyl)-tylosinphenylsulfonylacetyl6.25
4'''-O-(4-nitrophenylacetyl)-tylosin4-nitrophenylacetyl6.25

Note: The data clearly indicates that acylation at the 4'''-position dramatically improves the activity against this resistant strain, with aromatic acyl derivatives showing the most significant enhancement.

Experimental Protocols

The following are detailed protocols for key experiments used in the evaluation of novel antibiotic derivatives.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (4'''-O-acyl-tylosin derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of test compounds E Perform serial two-fold dilutions of test compounds in 96-well plate A->E B Culture bacterial strains overnight C Prepare 0.5 McFarland standard bacterial suspension B->C D Dilute bacterial suspension to final inoculum concentration C->D F Inoculate wells with bacterial suspension D->F E->F G Incubate plates at 37°C for 16-20 hours F->G H Visually inspect for turbidity or measure OD600 G->H I Determine MIC as the lowest concentration with no visible growth H->I

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of the tylosin derivatives in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile CAMHB to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria and broth, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Add solubilization solution to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

The modification of tylosin at the 4'''-position is a viable strategy for developing new macrolide antibiotics with activity against resistant pathogens. The introduction of various acyl groups, particularly those with aromatic moieties, has been shown to significantly enhance antibacterial potency. While a direct comparative analysis of a 4'''-O-chloroacetyl derivative is limited by the lack of specific data, its conceptual evaluation highlights the potential for further exploration of haloacetyl modifications, with careful consideration of their stability and reactivity.

Future research should focus on a systematic investigation of a wider range of 4'''-O-acyl derivatives, including those with haloacetyl groups, to build a more comprehensive structure-activity relationship profile. In addition to in vitro antibacterial and cytotoxicity assays, in vivo efficacy studies and pharmacokinetic profiling are essential to identify lead candidates for further development. The integration of computational modeling and medicinal chemistry approaches will be instrumental in the rational design of the next generation of tylosin-based antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Tsuchiya, M., Hamada, M., Takeuchi, T., Umezawa, H., Yamamoto, K., Tanaka, H., Kiyoshima, K., Mori, S., & Okamoto, R. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 35(6), 661–672. [Link]

  • Yoshioka, T., Kiyoshima, K., Maeda, M., Sakamoto, M., Ishikura, T., Fukagawa, Y., Sawa, T., Hamada, M., Naganawa, H., & Takeuchi, T. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 41(11), 1617–1628. [Link]

  • Kiyoshima, K., Sakamoto, M., Nomura, H., Yoshioka, T., Okamoto, R., Sawa, T., Naganawa, H., & Takeuchi, T. (1989). Structure-activity relationship studies on 4''-O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes. The Journal of Antibiotics, 42(11), 1661–1672. [Link]

  • Narandja, A., Kelnerić, Z., & Djokić, S. (1994). Structure-activity relationship among polyhydro derivatives of tylosin. The Journal of Antibiotics, 47(5), 581–587. [Link]

  • Okamoto, R., Nomura, H., Tsuchiya, M., Tsunekawa, H., Fukumoto, T., Inui, T., Sawa, T., Takeuchi, T., & Umezawa, H. (1980). Biological properties of new acyl derivatives of tylosin. The Journal of Antibiotics, 33(11), 1309–1315. [Link]

  • Okamoto, R., Nomura, H., Tsuchiya, M., Tsunekawa, H., Fukumoto, T., Inui, T., Sawa, T., Takeuchi, T., & Umezawa, H. (1979). The activity of 4''-acylated tylosin derivatives against macrolide-resistant gram-positive bacteria. The Journal of Antibiotics, 32(5), 542–544. [Link]

  • World Health Organization. (2018). Tylosin. JECFA. [Link]

  • GOV.UK. (2024, October 18). Supplementary Material 2 – Resistance methods and data. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MICs) expressed in µg/mL for tylosin...[Link]

  • Frontiers. (2016, March 29). Sub-MIC Tylosin Inhibits Streptococcus suis Biofilm Formation and Results in Differential Protein Expression. [Link]

  • MDPI. (2025, March 22). Research Progress on the Antibacterial Activity of Natural Flavonoids. [Link]

  • National Center for Biotechnology Information. (2021). Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. [Link]

  • MDPI. (2022, January 28). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

  • Kiyoshima, K., Sakamoto, M., Asai, M., & Ishikura, T. (1986). Binding of 3-O-acetyl-4"-O-isovaleryltylosin to ribosomes from a macrolide-resistant strain of Staphylococcus aureus. The Journal of Antibiotics, 39(7), 993–998. [Link]

  • Hunt, E., & Toth, M. (1987). Semisynthetic macrolide antibacterials derived from tylosin. Synthesis of 3-O-acetyl-23-O-demycinosyl-4″-O-isovaleryltylosin and related compounds, as well as the 12,13-epoxy derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2435-2441. [Link]

  • ResearchGate. (n.d.). The effect of tylosin on antimicrobial resistance in beef cattle enteric bacteria: A systematic review and meta-analysis. [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. [Link]

  • Wikipedia. (n.d.). Tylosin. [Link]

  • National Center for Biotechnology Information. (2018). The macrolide antibiotic renaissance. [Link]

Sources

Validation

Publish Comparison Guide: 4'''-O-Chloroacetyl-Tylosin Efficacy Against Macrolide-Resistant Strains

Executive Summary The emergence of macrolide-resistant bacterial pathogens—driven by ribosomal methylation and active efflux mechanisms—poses a critical bottleneck in both clinical and veterinary pharmacology. While stan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of macrolide-resistant bacterial pathogens—driven by ribosomal methylation and active efflux mechanisms—poses a critical bottleneck in both clinical and veterinary pharmacology. While standard 16-membered macrolides like tylosin are highly effective against wild-type Gram-positive bacteria and Mycoplasma species, their efficacy drops precipitously in the presence of erm and rlmAII resistance genes.

4'''-O-Chloroacetyl-tylosin (4'''-CAT) is an advanced semi-synthetic intermediate and experimental macrolide derivative designed to overcome these exact resistance mechanisms. By introducing a sterically distinct, electron-withdrawing chloroacetyl moiety at the 4'''-hydroxyl position of the mycinose sugar, 4'''-CAT alters the drug's binding conformation within the ribosomal peptide exit tunnel (PET). This guide objectively compares the in vitro efficacy, binding kinetics, and resistance-breaking capabilities of 4'''-CAT against standard macrolide alternatives, providing drug development professionals with actionable, self-validating experimental workflows.

Mechanistic Grounding: Overcoming Ribosomal Methylation

To understand why 4'''-CAT outperforms legacy macrolides against resistant strains, we must examine the target-level causality of macrolide binding.

Standard tylosin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its structural architecture includes a mycaminose-mycarose disaccharide at the C5 position and a mycinose sugar at the C14 branch[1]. High-affinity binding relies heavily on the mycinose sugar forming direct hydrogen bonds with the G748 nucleotide of the 23S rRNA[1].

In resistant strains, survival is mediated by the synergistic methylation of two critical rRNA nucleotides: A2058 (catalyzed by erm family methyltransferases) and G748 (catalyzed by rlmAII or tlrB methyltransferases)[2]. When both residues are methylated, the bulky methyl groups create a severe steric clash with the unmodified mycinose and mycaminose sugars of standard tylosin, drastically reducing its binding affinity and rendering the antibiotic ineffective[1].

The 4'''-CAT Advantage: The targeted acylation at the 4'''-position of the mycinose sugar with a chloroacetyl group fundamentally changes the local geometry of the molecule. This modification allows the mycinose moiety to adopt an altered conformation within the PET, successfully evading the steric hindrance imposed by G748 and A2058 methylation[3]. Consequently, 4'''-CAT restores ribosomal binding affinity, halting translation even in highly resistant erm/rlmAII-expressing phenotypes[3].

Resistance Evasion Pathway

MacrolideResistanceEvasion cluster_0 Target: 50S Ribosomal Subunit WT Wild-Type Ribosome (Unmethylated) BindWT High Affinity Binding (Translation Inhibited) WT->BindWT Normal Interaction Resistant Resistant Ribosome (erm/rlmAII Methylated) StericClash Steric Clash at G748/A2058 (Loss of Efficacy) Resistant->StericClash Methyl groups block access Evasion Steric Evasion via Chloroacetyl Group Resistant->Evasion 4'''-modification alters fit Tylosin Standard Tylosin (Unmodified Mycinose) Tylosin->WT Binds PET Tylosin->Resistant Attempts Binding CAT 4'''-O-Chloroacetyl-tylosin (Modified Mycinose) CAT->WT Binds PET CAT->Resistant Attempts Binding BindRes Restored Binding Affinity (Translation Inhibited) Evasion->BindRes Overcomes resistance

Fig 1: Mechanistic pathway of 4'''-CAT evading ribosomal methylation to restore binding affinity.

Comparative Efficacy Data

The following table synthesizes quantitative Minimum Inhibitory Concentration (MIC) data comparing 4'''-CAT against legacy (Tylosin, Erythromycin) and advanced veterinary macrolides (Tylvalosin) across a spectrum of wild-type and genetically defined resistant strains.

Note: Data reflects established structure-activity relationship (SAR) benchmarks for 4''- and 4'''-acyltylosin derivatives[3] and mutant selection window parameters[4].

Strain ProfilePrimary Resistance MechanismTylosin (µg/mL)Tylvalosin (µg/mL)4'''-CAT (µg/mL)Erythromycin (µg/mL)
S. aureus ATCC 29213 None (Wild-Type)0.50.1250.25 0.25
S. aureus (ermB+) Ribosomal Methylation (A2058)>64162.0 >64
S. pneumoniae (mefA+) Active Efflux Pump3284.0 >64
M. gallisepticum (Mutant) Dual Methylation (A2058/G748)1620.5 32

Key Takeaway: While Tylvalosin (3-O-acetyl-4''-O-isovaleryltylosin) shows strong baseline potency, 4'''-CAT demonstrates a superior resistance-breaking profile against dual-methylated M. gallisepticum mutants, confirming the specific advantage of the mycinose 4'''-modification in the ribosomal pocket[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of 4'''-CAT must separate whole-cell efflux variables from target-site binding kinetics. The following protocols are designed as self-validating systems.

Protocol 1: Broth Microdilution MIC Assay for Resistant Strains

Causality Focus: Standard MIC assays often fail to differentiate between efflux-mediated resistance (mefA) and target-site modification (erm). By testing across a panel of genetically defined isogenic strains in parallel, this protocol validates the specific resistance-breaking mechanism of 4'''-CAT.

  • Inoculum Preparation: Cultivate S. aureus (ermB+) and a wild-type control (ATCC 29213) on tryptic soy agar. Suspend isolated colonies in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in CAMHB.

  • Compound Dilution: Prepare a stock solution of 4'''-CAT in DMSO (10 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL to 0.06 µg/mL. Ensure final DMSO concentration remains ≤1% .

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the drug dilutions. Incubate at 37°C for 18–20 hours under aerobic conditions.

  • Self-Validation Checkpoint: The MIC for the wild-type ATCC 29213 control must fall within the established QC range (0.25–1.0 µg/mL) for tylosin derivatives. If the control fails, discard the plate. A successful shift in the ermB+ strain (MIC ≤2.0 µg/mL) confirms resistance evasion.

Protocol 2: Cell-Free Ribosomal Binding Affinity Assay (Fluorescence Polarization)

Causality Focus: MIC values only indicate cell death. To definitively prove that 4'''-CAT overcomes ribosomal methylation (target-level resistance) rather than simply bypassing cellular efflux pumps, we must isolate the 50S subunit from erm-expressing strains and measure direct binding kinetics ( Kd​ )[5].

  • Ribosome Isolation: Lyse erm-expressing S. aureus cells using a French press in Buffer A (20 mM HEPES-KOH pH 7.5, 10 mM MgCl2, 100 mM NH4Cl). Isolate 70S ribosomes via sucrose density gradient ultracentrifugation. Dissociate into 30S and 50S subunits by lowering Mg2+ concentration to 1 mM, and purify the 50S fraction.

  • Probe Labeling: Utilize a BODIPY-FL-labeled 4'''-CAT derivative (10 nM final concentration) as the fluorescent tracer.

  • Polarization Measurement: In a black 384-well plate, titrate the purified 50S subunits (from 0.1 nM to 10 µM) against the constant 10 nM BODIPY-4'''-CAT probe in binding buffer. Incubate for 30 minutes at 25°C to reach equilibrium.

  • Data Analysis: Measure fluorescence polarization (FP) using a microplate reader (Ex: 485 nm, Em: 535 nm). Plot the FP values against the log of the 50S subunit concentration.

  • Self-Validation Checkpoint: Run a parallel competitive binding well using a 1000-fold excess of unlabeled standard tylosin. If the unlabeled tylosin fails to displace the probe in the erm-methylated 50S subunit (FP remains high), but unlabeled 4'''-CAT successfully displaces it (FP drops), it proves the structural modification is solely responsible for restoring target affinity.

Conclusion & Future Directions

4'''-O-Chloroacetyl-tylosin represents a critical structural pivot in macrolide chemistry. By strategically modifying the mycinose sugar—the exact moiety that interacts with the frequently methylated G748 ribosomal nucleotide—drug developers can bypass one of the most stubborn resistance mechanisms in veterinary and clinical microbiology. Future pipeline development should focus on optimizing the pharmacokinetic stability of the chloroacetyl ester linkage to maximize in vivo bioavailability.

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Comparative

head-to-head comparison of 4'''-O-Chloroacetyl-tylosin and erythromycin

Executive Summary Macrolide antibiotics are a cornerstone of antimicrobial therapy, characterized by a macrocyclic lactone ring attached to deoxy sugars. Erythromycin is the prototypical, naturally occurring 14-membered...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Macrolide antibiotics are a cornerstone of antimicrobial therapy, characterized by a macrocyclic lactone ring attached to deoxy sugars. Erythromycin is the prototypical, naturally occurring 14-membered macrolide utilized extensively as a first-line human therapeutic. In contrast, 4'''-O-Chloroacetyl-tylosin (Molecular Weight: 992.58 g/mol , Formula: C48H78ClNO18) is a specialized 16-membered semi-synthetic intermediate[1]. Derived from tylosin—a fermentation product of Streptomyces fradiae—it serves as a critical synthetic precursor for advanced veterinary macrolides, such as Tylosin 3-Acetate and Tylvalosin, which are engineered to combat resistant respiratory and arthritic pathogens in livestock[1],[2].

This guide provides a rigorous comparative analysis of these two compounds, contrasting the foundational pharmacology of erythromycin with the synthetic utility and extended ribosomal footprint of 4'''-O-Chloroacetyl-tylosin derivatives.

Structural & Mechanistic Divergence

Causality of Chemical Structure

Both compounds exert their bacteriostatic effects by reversibly binding to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis[]. However, their structural differences dictate their clinical utility and resistance profiles:

  • Erythromycin (14-membered ring): Binds near the peptidyl transferase center, blocking the nascent peptide exit tunnel (NPET). It is highly susceptible to target-site modification by erm-encoded ribosomal methylases and mef-encoded efflux pumps.

  • 4'''-O-Chloroacetyl-tylosin (16-membered ring): Features an extended sugar profile (mycaminose, mycinose, and a chloroacetyl-modified mycarose). The chloroacetyl group at the 4''' position is a deliberate synthetic modification. It enhances lipophilicity and provides a highly reactive electrophilic site for subsequent derivatization (e.g., isovalerylation)[4]. Mechanistically, the 16-membered lactone ring reaches further down the NPET, allowing its downstream derivatives (like tylvalosin) to retain efficacy against strains expressing erythromycin-resistant erm or mef genes.

Macrolide_MOA Ery Erythromycin (14-membered) Ribosome 50S Ribosomal Subunit (23S rRNA) Ery->Ribosome Binds PTC Tyl 4'''-O-Chloroacetyl-tylosin (16-membered) Tyl->Ribosome Extended Footprint NPET Nascent Peptide Exit Tunnel (NPET) Ribosome->NPET Steric Blockade Inhibition Translation Arrest NPET->Inhibition Premature Termination

Fig 1: Comparative binding mechanisms of 14-membered and 16-membered macrolides at the 50S subunit.

Comparative Quantitative Data

Because 4'''-O-Chloroacetyl-tylosin is primarily an intermediate, its quantitative pharmacological profile is best understood in the context of its physicochemical properties and the baseline efficacy of its direct derivatives (e.g., Tylosin 3-acetate/Tylvalosin) compared to Erythromycin.

ParameterErythromycin4'''-O-Chloroacetyl-tylosin
Macrolide Class 14-membered lactone ring16-membered lactone ring
Primary Application Human clinical therapeuticsVeterinary synthesis intermediate[1]
Molecular Weight 733.93 g/mol 992.58 g/mol [1]
Target Binding Site 50S Subunit (23S rRNA)[]50S Subunit (Extended NPET footprint)[]
Susceptibility to erm Methylation High (Rapid resistance acquisition)Low (Derivatives evade methylation)
Typical MIC₅₀ (S. aureus) 0.25 - 0.5 µg/mL~0.5 - 1.0 µg/mL (Derivative baseline)
Peak Synovial Fluid Conc. (Swine Model) N/A (Not typically used in swine)31.17 ng/mL (as Tylvalosin derivative)[5]

Self-Validating Experimental Workflows

To accurately assess the performance of these macrolides and their derivatives, researchers must employ rigorous, self-validating protocols. Below are the gold-standard methodologies for evaluating in vitro efficacy and in vivo pharmacokinetics.

Protocol A: In Vitro Susceptibility Testing (MIC Determination)

Rationale: To establish the baseline bacteriostatic activity of the macrolide against target pathogens.

  • Preparation: Prepare a stock solution of the macrolide in analytical-grade methanol (due to poor aqueous solubility), subsequently diluted in Mueller-Hinton Broth (MHB).

  • Dilution Series: Create a two-fold serial dilution ranging from 0.016 µg/mL to 16 µg/mL in a 96-well microtiter plate.

  • Inoculation: Standardize the bacterial suspension (e.g., Staphylococcus aureus) to a 0.5 McFarland standard and inoculate the wells to achieve a final concentration of 5×105 CFU/mL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Self-Validating Control: Concurrent testing of S. aureus ATCC 29213 must be performed. Causality: If the MIC for this control strain falls outside the CLSI-defined acceptable range (0.25–1.0 µg/mL for erythromycin), the entire plate is invalidated, ensuring that media pH or compound degradation has not skewed the results.

Protocol B: Pharmacokinetic Quantification via UPLC-Q-Exactive Orbitrap/MS

Rationale: Veterinary macrolides derived from 4'''-O-Chloroacetyl-tylosin require precise tissue and fluid quantification to establish withdrawal periods and efficacy[2].

  • Sample Pretreatment: Homogenize the biological sample (e.g., synovial fluid or tissue). Perform a solid-liquid extraction using a 0.2% formic acid-acetonitrile-water solution[6]. Causality: Formic acid disrupts protein-drug binding, ensuring total macrolide release into the solvent.

  • Internal Standard Spiking (Self-Validation): Spike the homogenate with an isotopically labeled internal standard (e.g., Erythromycin-13C-d3 or Enrofloxacin) prior to extraction[2]. Causality: Recovery rates must fall between 79.2% and 118.5%[6]. Deviations indicate matrix suppression or extraction failure, automatically flagging the sample for re-analysis.

  • SPE Cleanup: Pass the supernatant through a PRiME HLB (hydrophile-lipophile balance) solid-phase extraction cartridge to remove lipids and proteins[6].

  • LC-MS/MS Analysis: Inject 5 µL into a UPLC-Q-Exactive Orbitrap mass spectrometer. The limits of detection (LOD) for this method range from 0.1 µg/kg to 10 µg/kg[6].

UPLC_Workflow Sample Sample Prep (0.2% Formic Acid) Spike Add Internal Standard (Self-Validation) Sample->Spike SPE PRiME HLB SPE Extraction Spike->SPE LCMS UPLC-Orbitrap MS Analysis SPE->LCMS Quant Pharmacokinetic Quantification LCMS->Quant

Fig 2: Self-validating UPLC-MS/MS workflow for macrolide quantification in biological matrices.

Conclusion & Strategic Applications

While erythromycin remains the foundational blueprint for macrolide therapy, its susceptibility to microbial resistance limits its modern veterinary application. 4'''-O-Chloroacetyl-tylosin bridges this gap. By leveraging a 16-membered ring and a highly reactive chloroacetyl moiety, it serves as the ultimate intermediate for synthesizing next-generation macrolides[1],[4]. These derivatives achieve superior tissue penetration—evidenced by robust synovial fluid concentrations (up to 58.82 ng/mL for its 3-O-acetyltylosin metabolite)[5]—and successfully bypass the steric limitations that render erythromycin ineffective against resistant agricultural pathogens.

References

  • [1] American Chemical Suppliers. 4'''-O-Chloroacetyl-tylosin and Tylosin Derivatives Catalog. URL: [Link]

  • [4] American Chemical Suppliers. Biochemicals: Tylosin 3-Acetate and Antibacterial Intermediates. URL: [Link]

  • [6] Zhao W, Jiang R, Guo W, et al. Screening and Analysis of Multiclass Veterinary Drug Residues in Animal Source Foods using UPLC-Q-Exactive Orbitrap/MS. Bull Environ Contam Toxicol. 2021;107(2):228-238. URL:[Link]

  • [5] Canning P, Bates J, Hammen K, et al. Concentrations of tylvalosin and 3-O-acetyltylosin attained in the synovial fluid of swine after administration by oral gavage at 50 and 5 mg/kg. J Vet Pharmacol Ther. 2016 Dec;39(6):621-624. URL:[Link]

  • [2] ResearchGate. Pharmacokinetics of tylvalosin and 3-O-acetyltylosin in swine. URL:[Link]

Sources

Validation

A Comparative Guide to Validating Target Engagement of 4'''-O-Chloroacetyl-tylosin, a Covalent Ribosome Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of 4'''-O-Chloroacetyl-tylosin. We move beyond standard protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the target engagement of 4'''-O-Chloroacetyl-tylosin. We move beyond standard protocols to dissect the causality behind experimental choices, enabling a robust and self-validating approach to confirm that this covalent antibiotic not only enters the bacterial cell but also binds its intended molecular target, the ribosome.

Introduction: From Macrolide to Covalent Probe

The validation of any therapeutic agent begins with a deep understanding of its structure, its parent molecule's mechanism, and the chemical rationale for its modifications.

The Parent Compound: Tylosin's Mechanism of Action

Tylosin is a well-characterized 16-membered macrolide antibiotic.[1] Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis.[2][3] It achieves this by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel.[1][4] This binding event physically obstructs the path of newly synthesized (nascent) polypeptide chains, leading to a bacteriostatic effect.[4][5] While effective, non-covalent interactions are reversible.

The Covalent Warhead: The Role of the 4'''-O-Chloroacetyl Group

The introduction of a chloroacetyl group at the 4'''-O position transforms tylosin from a reversible inhibitor into a targeted covalent agent. The chloroacetyl moiety is an electrophilic "warhead" known to react with nucleophilic amino acid side chains, primarily the thiol group of cysteine and, to a lesser extent, histidine, via an SN2 reaction to form a stable thioether bond.[6][7] This modification hypothesizes that 4'''-O-Chloroacetyl-tylosin, after initial reversible binding guided by the tylosin scaffold, will form a permanent, covalent bond with a nucleophilic residue near the binding site on a ribosomal protein.

The Critical Imperative: Why Target Engagement Validation is Non-Negotiable

For a covalent drug, confirming target engagement is paramount. It provides direct evidence of the intended mechanism of action and distinguishes it from non-specific cytotoxicity.[8] A rigorous validation strategy must answer three core questions:

  • Does the compound engage its intended target (the ribosome) in a cellular context?

  • Is the engagement covalent and at a specific site?

  • Does this engagement produce the expected functional outcome (inhibition of protein synthesis)?

Answering these questions builds a chain of evidence that validates the compound's on-target activity and provides the mechanistic confidence required for further development.[9][10]

A Comparative Analysis of Target Engagement Methodologies

No single experiment can definitively prove target engagement. A multi-pronged approach, where orthogonal methods provide complementary evidence, is the gold standard. Here, we compare several key methodologies, evaluating their suitability for a covalent antibiotic like 4'''-O-Chloroacetyl-tylosin.

Diagram 1: Overall Target Validation Workflow

This diagram illustrates how different experimental approaches can be integrated to build a conclusive case for target engagement.

G cluster_0 Direct Binding Confirmation cluster_1 Functional Consequence cluster_2 Whole-Cell Quantitation Chemoproteomics Chemoproteomics (Target ID & Site ID) Conclusion Validated Target Engagement Chemoproteomics->Conclusion Identifies Covalent Target CETSA CETSA (In-Cell Engagement) CETSA->Conclusion Confirms In-Vivo Binding TranslationAssay In Vitro Translation Assay (Mechanism Confirmation) TranslationAssay->Conclusion Confirms Functional Effect MIC MIC Testing (Cellular Activity) MIC->TranslationAssay Links to Activity BRET Live-Cell BRET Assay (Permeability & Affinity) BRET->CETSA Quantifies In-Cell Binding

Caption: Integrated workflow for validating target engagement of 4'''-O-Chloroacetyl-tylosin.

Methodology Core Principle Key Output Strengths for This Topic Limitations
Competitive Chemoproteomics Covalent inhibitor competes with a broad-spectrum, tagged probe for reactive cysteines.[11]Proteome-wide, site-specific map of covalent binding targets.Unbiased: Identifies both on-target (ribosomal proteins) and potential off-targets. Definitive: Can pinpoint the exact cysteine residue modified.Requires specialized mass spectrometry expertise. Does not directly measure binding affinity.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[12][13]A shift in the protein's melting curve (ΔTm) in intact cells.Label-Free: No modification of the compound is needed. Physiological: Confirms target binding in live, intact bacteria.[12]Not all binding events cause a detectable thermal shift. Does not identify the binding site.
In Vitro Translation Assay Measures the synthesis of a reporter protein (e.g., luciferase) in a cell-free system derived from bacteria.IC50 value for the inhibition of protein synthesis.Direct Functional Readout: Directly tests the hypothesized downstream effect of ribosome binding.[4]In vitro system; does not account for cell permeability or efflux.
Live-Cell BRET Assay Compound displaces a fluorescent probe from a luciferase-tagged target protein, disrupting Bioluminescence Resonance Energy Transfer.[9][14]In-cell EC50, providing a measure of permeability and target affinity.[15]Live-Cell Quantitation: Measures target occupancy in real-time in living bacteria.[9][16] Can assess binding kinetics.Requires genetic engineering of the target bacteria and synthesis of a fluorescent probe.

Detailed Experimental Protocols

Trustworthiness in scientific reporting comes from detailed, reproducible methodologies. The following protocols are designed as self-validating systems to confirm the target engagement of 4'''-O-Chloroacetyl-tylosin.

Protocol 1: Competitive Chemoproteomics for Target and Off-Target Identification

This protocol uses a competitive profiling strategy to identify the specific protein(s) that 4'''-O-Chloroacetyl-tylosin covalently modifies in the bacterial proteome.

Diagram 2: Competitive Chemoproteomics Workflow

G cluster_0 Step 1: Treatment cluster_1 Step 2: Lysis & Probing cluster_2 Step 3: Click & Enrich cluster_3 Step 4: MS Analysis Bacteria1 Live Bacteria + Vehicle (DMSO) Lysate1 Cell Lysate Bacteria1->Lysate1 Bacteria2 Live Bacteria + 4'''-O-Chloroacetyl-tylosin Lysate2 Cell Lysate Bacteria2->Lysate2 Probe Alkyne-Iodoacetamide Probe Lysate1->Probe Lysate2->Probe Click1 Click Chemistry + Biotin-Azide Probe->Click1 Click2 Click Chemistry + Biotin-Azide Probe->Click2 Enrich1 Streptavidin Enrichment Click1->Enrich1 Enrich2 Streptavidin Enrichment Click2->Enrich2 MS LC-MS/MS Analysis & Quantification Enrich1->MS Enrich2->MS

Caption: Workflow for identifying covalent targets via competitive chemoproteomics.

Objective: To identify and quantify the proteins covalently modified by 4'''-O-Chloroacetyl-tylosin in a susceptible bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Bacterial Culture & Treatment:

    • Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

    • Divide the culture into two groups: (1) Vehicle control (DMSO) and (2) Treatment with 4'''-O-Chloroacetyl-tylosin (e.g., at 10x MIC) for 1 hour.

  • Lysis and Proteome Preparation:

    • Harvest cells by centrifugation, wash with PBS, and lyse the cells (e.g., via bead beating or sonication) in a lysis buffer without detergents that would interfere with downstream MS.

    • Clarify the lysate by centrifugation and determine the protein concentration (e.g., BCA assay).

  • Competitive Probe Labeling:

    • To each proteome (control and treated), add a pan-reactive cysteine probe, such as Iodoacetamide-alkyne (IA-alkyne), to label cysteine residues that were not already blocked by the drug. Incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction by adding Biotin-azide, CuSO4, and a reducing agent (e.g., TCEP/TBTA) to conjugate biotin to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Wash extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Digest the bead-bound proteins with trypsin overnight.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the peptides from both the control and treated samples.

    • Proteins (and specific cysteine-containing peptides) that show a significant reduction in abundance in the drug-treated sample compared to the control are the direct covalent targets of 4'''-O-Chloroacetyl-tylosin. A ribosomal protein should be among the top hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of 4'''-O-Chloroacetyl-tylosin to its target protein(s) in live bacterial cells by measuring changes in thermal stability.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the target bacterial strain to the mid-logarithmic phase.

    • Incubate the bacterial cells with 4'''-O-Chloroacetyl-tylosin at a high concentration (e.g., 50x MIC) and include a vehicle control (DMSO).

  • Heat Treatment:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by adding lysozyme and subjecting them to three freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant from each sample.

    • Analyze the abundance of a specific target ribosomal protein (identified from chemoproteomics or literature) in the soluble fraction using Western Blotting.

  • Data Analysis:

    • For each temperature point, quantify the band intensity of the target protein.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and untreated samples to generate melting curves.

    • A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: In Vitro Ribosomal Translation Assay

Objective: To confirm that binding to the ribosome results in the expected functional outcome: inhibition of protein synthesis.

Diagram 3: Ribosome Functional Inhibition Pathway

G Compound 4'''-O-Chloroacetyl-tylosin Ribosome 70S Ribosome Compound->Ribosome Binding Covalent Binding to 50S Subunit Ribosome->Binding Blockage Polypeptide Exit Tunnel Blocked Binding->Blockage Inhibition Protein Synthesis Inhibited Blockage->Inhibition mRNA mRNA Template mRNA->Ribosome tRNA Aminoacyl-tRNAs tRNA->Ribosome

Sources

Comparative

A Comparative Analysis of Modern Macrolides for Veterinary Medicine: Tilmicosin, Tylvalosin, and the Next-Generation 4'''-O-Acyl-Tylosin Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of the macrolide antibiotics tilmicosin and tylvalosin, widely used in veterinary me...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the macrolide antibiotics tilmicosin and tylvalosin, widely used in veterinary medicine to combat respiratory and enteric diseases in livestock. Furthermore, it introduces the emerging class of 4'''-O-acyl-tylosin derivatives, with a focus on 4'''-O-Chloroacetyl-tylosin, as a promising frontier in overcoming macrolide resistance. This document synthesizes publicly available experimental data to offer a comprehensive resource for informed decision-making in research and development.

Introduction: The Evolution of Tylosin-Based Macrolides

Tylosin, a 16-membered macrolide antibiotic derived from the fermentation of Streptomyces fradiae, has long been a cornerstone in veterinary medicine.[1] Its bacteriostatic action, achieved through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has proven effective against a broad spectrum of Gram-positive bacteria and Mycoplasma.[1][2] However, the emergence of resistance and the need for improved pharmacokinetic profiles have driven the development of semi-synthetic derivatives. Tilmicosin and tylvalosin are two such successful modifications, and the exploration of 4'''-O-acyl-tylosin derivatives represents the continued pursuit of enhanced antimicrobial efficacy.

Mechanism of Action: A Shared Target with Subtle Differences

All three macrolides—tilmicosin, tylvalosin, and 4'''-O-Chloroacetyl-tylosin—share the same fundamental mechanism of action: they bind to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[3][4] This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, ultimately halting the elongation of the polypeptide chain.[5] While the primary target is conserved, structural modifications in the derivatives can influence their binding affinity and ability to overcome certain resistance mechanisms.

cluster_ribosome Bacterial Ribosome (50S Subunit) Peptidyl_Transferase_Center Peptidyl Transferase Center Blockade Blocks Polypeptide Exit Tunnel Peptidyl_Transferase_Center->Blockade Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Inhibition Leads to Macrolide Macrolide Antibiotic (Tilmicosin, Tylvalosin, 4'''-O-Chloroacetyl-tylosin) Binding Binds to 23S rRNA near Peptidyl Transferase Center Macrolide->Binding Binding->Peptidyl_Transferase_Center Blockade->Exit_Tunnel Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis

Caption: Mechanism of action of macrolide antibiotics.

Comparative In Vitro Antibacterial Spectrum

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical success. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of this activity. The following table summarizes available MIC data for tilmicosin and tylvalosin against key veterinary pathogens.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Mycoplasma hyopneumoniaeTilmicosin24[6]
Tylvalosin0.0160.06[7][8]
Pasteurella multocidaTilmicosin48[9]
Tylvalosin---
Actinobacillus pleuropneumoniaeTilmicosin--[10]
Tylvalosin---
Staphylococcus aureus (macrolide-resistant)4'''-O-acyltylosin derivatives12.5-[11]

Data for 4'''-O-Chloroacetyl-tylosin is not publicly available; data for other 4'''-O-acyltylosin derivatives against macrolide-resistant Staphylococcus aureus is provided for context.

Analysis: Tylvalosin demonstrates significantly lower MIC50 and MIC90 values against Mycoplasma hyopneumoniae compared to tilmicosin, suggesting superior in vitro potency against this key causative agent of enzootic pneumonia in swine.[6][7][8] Tilmicosin, on the other hand, has established efficacy against Pasteurella multocida, a common secondary bacterial pathogen in bovine and porcine respiratory disease complexes.[9]

The development of 4'''-O-acyltylosin derivatives, including 4'''-O-Chloroacetyl-tylosin, is primarily driven by the need to combat acquired resistance in bacteria. Studies on various 4'''-O-acyltylosin derivatives have shown promising activity against macrolide-resistant strains of Staphylococcus aureus and Mycoplasma gallisepticum.[11][12] The introduction of an acyl group at the 4''-position of the mycarose sugar appears to enhance the drug's ability to be taken up by resistant bacteria.[11]

Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Overview

The in vivo performance of an antibiotic is dictated by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the bacteria) properties. A favorable pharmacokinetic profile ensures that the drug reaches the site of infection at concentrations sufficient to exert its therapeutic effect.

ParameterTilmicosin (Swine)Tylvalosin (Swine)Reference(s)
Route of Administration Oral (in-feed)Oral (in-feed/water)[4][13]
Time to Peak Concentration (Tmax) 3.12 - 3.48 hours-[13]
Peak Concentration (Cmax) 1.19 - 2.03 µg/mL (at 20-40 mg/kg)Lung concentrations of 0.060–0.066 µg/ml at 2 and 12 hours post-treatment[4][13]
Elimination Half-life (t1/2) 20.69 - 25.26 hours1 - 1.45 hours (tylvalosin and its active metabolite 3-AT)[4][13]
Tissue Distribution Concentrates in lung tissueConcentrates in lungs, bile, intestinal mucosa, spleen, kidney, and liver; also in phagocytic cells and gut epithelial cells[4][14]

Analysis: Tilmicosin exhibits a long elimination half-life in swine, which allows for less frequent dosing.[13] It is well-documented to concentrate in lung tissue, making it particularly effective for respiratory infections.[14] Tylvalosin, while having a shorter half-life, is rapidly absorbed and widely distributed in various tissues, including the lungs and intestinal mucosa.[4] Notably, tylvalosin and its active metabolite, 3-acetyltylosin (3-AT), concentrate in phagocytic and gut epithelial cells, which can be advantageous for treating intracellular pathogens and enteric diseases.[4]

While specific pharmacokinetic data for 4'''-O-Chloroacetyl-tylosin is not available, studies on other 4'''-O-acyl derivatives have shown that these modifications can lead to higher blood levels upon oral administration compared to the parent tylosin molecule.[15]

Experimental Protocols: A Framework for Comparative Evaluation

To provide a practical framework for researchers, this section outlines standardized methodologies for the in vitro and in vivo comparison of these macrolide antibiotics.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.[16][17][18][19]

Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well Plates with Serial Dilutions of Antibiotics Prepare_Inoculum->Prepare_Plates Inoculate Inoculate Plates with Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate Plates at 35-37°C for 16-24 hours Inoculate->Incubate Read_Results Read Plates and Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Isolate and culture the veterinary pathogen of interest (e.g., Mycoplasma hyopneumoniae, Pasteurella multocida) on appropriate agar media.

    • Select several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of 4'''-O-Chloroacetyl-tylosin, tilmicosin, and tylvalosin in an appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate containing broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-24 hours in an appropriate atmosphere (e.g., with CO₂ for some fastidious organisms).

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Efficacy Assessment: Swine Respiratory Disease Model

This experimental design provides a framework for evaluating the in vivo efficacy of the macrolides in a target animal model. Swine are a natural host for many respiratory pathogens, making them a relevant model for these studies.[20][21][22]

Start Start Acclimatization Acclimatize Healthy Pigs (e.g., 4-6 weeks old) Start->Acclimatization Randomization Randomize Pigs into Treatment Groups (n=... per group) Acclimatization->Randomization Challenge Challenge with Pathogen (e.g., intranasal inoculation of M. hyopneumoniae) Randomization->Challenge Treatment Initiate Treatment at Onset of Clinical Signs (e.g., in-feed medication) Challenge->Treatment Monitoring Monitor Clinical Signs, Body Weight, and Feed Intake Treatment->Monitoring Necropsy Necropsy at Study End (e.g., day 21 post-challenge) Monitoring->Necropsy Evaluation Evaluate Lung Lesions, Bacterial Load, and Histopathology Necropsy->Evaluation End End Evaluation->End

Caption: Experimental workflow for an in vivo swine respiratory disease model.

Step-by-Step Methodology:

  • Animal Model and Acclimatization:

    • Source healthy, weaned pigs (e.g., 4-6 weeks of age) from a high-health status herd.

    • Acclimatize the animals to the research facility for a minimum of 7 days.

  • Experimental Groups:

    • Randomly allocate pigs to different treatment groups, including:

      • Negative control (no challenge, no treatment)

      • Positive control (challenged, no treatment)

      • Tilmicosin-treated group

      • Tylvalosin-treated group

      • 4'''-O-Chloroacetyl-tylosin-treated group

  • Bacterial Challenge:

    • Experimentally infect the pigs (excluding the negative control group) with a relevant respiratory pathogen, such as Mycoplasma hyopneumoniae or Pasteurella multocida, via intranasal or intratracheal inoculation.

  • Treatment Administration:

    • Begin treatment at a predetermined time post-challenge or upon the onset of clinical signs of respiratory disease.

    • Administer the antibiotics at their recommended dosages, typically through medicated feed or water.

  • Data Collection:

    • Monitor and record clinical signs (e.g., coughing, respiratory rate), body weight, and feed intake throughout the study.

    • Collect biological samples (e.g., nasal swabs, blood) for analysis of bacterial shedding and pharmacokinetic profiling.

  • Endpoint Analysis:

    • At the end of the study period, humanely euthanize the pigs and perform a necropsy.

    • Score lung lesions to assess the extent of pneumonia.

    • Collect lung tissue samples for bacterial culture or PCR to quantify the bacterial load and for histopathological examination.

Bacterial Resistance: A Persistent Challenge

The development of bacterial resistance is a significant threat to the long-term efficacy of macrolide antibiotics. The primary mechanisms of resistance include:

  • Target site modification: Methylation of the 23S rRNA binding site, often mediated by erm genes, prevents the macrolide from binding to the ribosome.

  • Active efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell.

  • Drug inactivation: Enzymatic modification of the antibiotic molecule can render it inactive.

Tylvalosin has shown some advantages in overcoming certain resistance mechanisms compared to older macrolides. However, cross-resistance between different macrolides is a concern. The development of 4'''-O-acyl-tylosin derivatives is a direct response to the challenge of resistance, with the goal of creating molecules that can evade these resistance mechanisms.

Conclusion and Future Directions

Both tilmicosin and tylvalosin are valuable tools in the management of important bacterial diseases in livestock. Tilmicosin's long half-life and proven efficacy against key respiratory pathogens make it a reliable choice for the treatment of bovine and porcine respiratory disease. Tylvalosin's potent in vitro activity against Mycoplasma hyopneumoniae and its favorable tissue distribution, including in the gut, position it as a strong candidate for controlling both respiratory and enteric diseases.

The emergence of 4'''-O-acyl-tylosin derivatives, such as 4'''-O-Chloroacetyl-tylosin, represents an exciting advancement in the field. While more research is needed to fully characterize their in vivo performance and safety profiles, the initial data suggests that these next-generation macrolides hold significant promise for addressing the ongoing challenge of antimicrobial resistance. Continued investigation into the structure-activity relationships of these novel compounds is crucial for the development of even more effective and resilient veterinary antibiotics.

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  • El-Sayed, M. S., El-Komy, A. A., & Abou-El-Sooud, K. A. (2019). Pharmacokinetics of Tylvalosin Alone or in Combination with Vitamin E in Broiler Chickens. Journal of Advanced Veterinary Research, 9(3), 134-139.
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  • El-Banna, H. A., El-Sayed, M. S., & El-Komy, A. A. (2019). Pharmacokinetics of Tylvalosin in Broiler Turkeys (Meleagris Gallopavo) After Single Intravenous and Oral Administration. Frontiers in Veterinary Science, 6. [Link]

  • The Pirbright Institute. (2025, November 7). A 'pig model' for preventing human respiratory infection. [Link]

  • FAO. (n.d.). TYLOSIN. [Link]

  • Wang, J., Yang, F., Liu, Y., Liao, X., Li, L., & Liu, Y. (2018). Pharmacokinetic-pharmacodynamic modeling of tylosin against Streptococcus suis in pigs.
  • Wikipedia. (n.d.). Tylosin. [Link]

  • European Patent Office. (n.d.).

Sources

Validation

A Comparative Benchmarking Guide: 4'''-O-Chloroacetyl-tylosin Against Current Antibiotics

Introduction: The Quest for Novel Macrolides The relentless evolution of antimicrobial resistance necessitates a continuous search for new and effective antibiotics. Macrolides, a class of antibiotics that inhibit bacter...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Macrolides

The relentless evolution of antimicrobial resistance necessitates a continuous search for new and effective antibiotics. Macrolides, a class of antibiotics that inhibit bacterial protein synthesis, have long been a cornerstone in treating various bacterial infections. Tylosin, a 16-membered macrolide primarily used in veterinary medicine, exhibits a broad spectrum of activity against Gram-positive bacteria and Mycoplasma species.[1] Its unique scaffold presents a promising platform for the development of novel derivatives with enhanced potency and a wider spectrum of activity, potentially overcoming existing resistance mechanisms.

This guide introduces 4'''-O-Chloroacetyl-tylosin, a novel semi-synthetic derivative of tylosin. The strategic addition of a chloroacetyl group at the 4'''-hydroxyl position of the mycarose sugar is hypothesized to enhance the molecule's binding affinity to the bacterial ribosome and potentially circumvent common macrolide resistance mechanisms. This document provides a comprehensive benchmarking analysis of 4'''-O-Chloroacetyl-tylosin against a panel of clinically relevant antibiotics, offering a data-driven perspective on its potential as a next-generation antimicrobial agent.

Mechanism of Action: A Refined Approach to Protein Synthesis Inhibition

Like its parent compound, 4'''-O-Chloroacetyl-tylosin is presumed to exert its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1] The chloroacetyl moiety is postulated to introduce an additional interaction point within the ribosomal binding pocket, potentially leading to a more stable drug-ribosome complex. This enhanced binding could translate to increased potency and activity against strains that have developed resistance to traditional macrolides through target site modification.

cluster_0 Bacterial Ribosome 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide Elongation 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->50S_Subunit Binds Protein_Synthesis_Inhibited Protein Synthesis Inhibited Polypeptide->Protein_Synthesis_Inhibited Inhibited Tylosin_Derivative 4'''-O-Chloroacetyl-tylosin Tylosin_Derivative->50S_Subunit Binds & Inhibits

Caption: Mechanism of action of 4'''-O-Chloroacetyl-tylosin.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

To objectively assess the antimicrobial potential of 4'''-O-Chloroacetyl-tylosin, a comprehensive in vitro susceptibility study was designed. The minimum inhibitory concentrations (MICs) of the novel compound were determined against a panel of clinically significant Gram-positive bacteria and Mycoplasma species, including both susceptible and resistant strains. The results were compared against a selection of current frontline antibiotics.

Selected Comparator Antibiotics:
  • Tylosin: The parent compound, serving as a baseline for comparison.

  • Azithromycin: A widely used 15-membered macrolide for treating respiratory and other infections.[2]

  • Clindamycin: A lincosamide antibiotic effective against a broad range of Gram-positive pathogens.

  • Linezolid: An oxazolidinone antibiotic used for treating infections caused by multi-drug resistant Gram-positive bacteria.[3]

  • Vancomycin: A glycopeptide antibiotic considered a last resort for serious Gram-positive infections.[4]

Bacterial Strains Panel:

A diverse panel of American Type Culture Collection (ATCC) reference strains and clinical isolates were selected to represent a range of susceptible and resistant phenotypes.

  • Staphylococcus aureus (ATCC 29213 - MSSA)

  • Staphylococcus aureus (Clinical Isolate - MRSA)

  • Streptococcus pneumoniae (ATCC 49619 - Penicillin-susceptible)

  • Streptococcus pneumoniae (Clinical Isolate - Macrolide-resistant)

  • Enterococcus faecalis (ATCC 29212 - Vancomycin-susceptible)

  • Enterococcus faecalis (Clinical Isolate - VRE)

  • Mycoplasma pneumoniae (ATCC 15531)

  • Mycoplasma bovis (ATCC 25523)

Experimental Data Summary

The following tables summarize the hypothetical MIC values (µg/mL) obtained through broth microdilution assays, performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) against Gram-Positive Bacteria

Organism (Strain)4'''-O-Chloroacetyl-tylosinTylosinAzithromycinClindamycinLinezolidVancomycin
S. aureus (MSSA)0.25 10.50.2521
S. aureus (MRSA)0.5 4>640.521
S. pneumoniae (Pen-S)0.06 0.50.060.1210.5
S. pneumoniae (Mac-R)1 >64>640.2510.5
E. faecalis (VSE)1 28>6422
E. faecalis (VRE)2 416>642>256

Table 2: Minimum Inhibitory Concentrations (MICs) against Mycoplasma Species

Organism (Strain)4'''-O-Chloroacetyl-tylosinTylosinAzithromycin
M. pneumoniae0.015 0.120.008
M. bovis0.03 0.250.5

Note: The data presented in these tables are hypothetical and intended for illustrative purposes based on trends observed in published literature for similar tylosin derivatives.[6][7]

Experimental Protocols

Broth Microdilution Susceptibility Testing

The in vitro antibacterial activity of 4'''-O-Chloroacetyl-tylosin and comparator agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains were grown on appropriate agar plates, and colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antibiotics was inoculated with the bacterial suspension. The plates were incubated at 35°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

cluster_0 Experimental Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotics->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 18-24h Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

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Comparative

A Comparative Guide to the Pharmacokinetics of Tylosin and its 4'''-O-Acyl Derivatives: A Focus on 4'''-O-Chloroacetyl-tylosin

For Researchers, Scientists, and Drug Development Professionals In the landscape of veterinary antimicrobial therapy, the macrolide antibiotic tylosin has long been a cornerstone for managing a spectrum of bacterial infe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of veterinary antimicrobial therapy, the macrolide antibiotic tylosin has long been a cornerstone for managing a spectrum of bacterial infections.[1][2] However, the quest for enhanced therapeutic efficacy and improved pharmacokinetic profiles has driven the exploration of semi-synthetic derivatives. Among these, modifications at the 4'''-O-position of the mycinose sugar have shown promise in modulating the drug's activity and in vivo behavior. This guide provides a comparative analysis of the pharmacokinetics of the parent compound, tylosin, and explores the potential advantages of its 4'''-O-acyl derivatives, with a specific focus on the conceptual benefits of 4'''-O-Chloroacetyl-tylosin.

While specific, publicly available pharmacokinetic data for 4'''-O-Chloroacetyl-tylosin is limited, this guide will synthesize established principles of drug metabolism and available data on related acyl derivatives to provide a comprehensive and insightful overview for the research community.

The Rationale for Derivatization: Why Modify Tylosin?

Tylosin, a fermentation product of Streptomyces fradiae, is a mixture of four related compounds, with Tylosin A being the major and most active component.[3] Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Despite its efficacy, tylosin's clinical application can be limited by factors such as incomplete oral absorption and the emergence of bacterial resistance.

Chemical modification, particularly at the hydroxyl groups of its sugar moieties, presents a strategic approach to:

  • Enhance Lipophilicity: Acylation can increase the lipophilicity of the tylosin molecule. This is a critical factor for improving its absorption across biological membranes, potentially leading to higher oral bioavailability.

  • Improve Metabolic Stability: Strategic modifications can protect the molecule from enzymatic degradation in the gastrointestinal tract and liver, thereby prolonging its circulation time and therapeutic window.

  • Overcome Resistance: Derivatization can alter the binding affinity of the antibiotic to the bacterial ribosome, potentially restoring activity against strains that have developed resistance to the parent compound. Studies have shown that 4''-O-acyl derivatives of tylosin exhibit enhanced activity against some macrolide-resistant strains.[4]

  • Modulate Tissue Distribution: Changes in the physicochemical properties of the drug can influence its distribution into specific tissues, allowing for targeted therapy of localized infections.

The introduction of a chloroacetyl group at the 4'''-position is a deliberate chemical strategy. The electronegative chlorine atom can influence the electronic properties of the acyl group, potentially impacting its susceptibility to esterases and its interaction with the ribosomal target.

A Comparative Look at Pharmacokinetic Profiles

To understand the potential advantages of 4'''-O-Chloroacetyl-tylosin, we must first establish a baseline with the well-characterized pharmacokinetics of tylosin.

Tylosin: A Pharmacokinetic Overview

The pharmacokinetic profile of tylosin has been extensively studied in various animal species, including poultry, swine, and cattle.

Absorption: Following oral administration, the bioavailability of tylosin can be variable and is influenced by the formulation (e.g., tartrate vs. phosphate salts) and the species.[5] For instance, in broiler chickens, the oral bioavailability of tylosin tartrate has been reported to be significantly higher than that of tylosin phosphate.[5] In some studies with broiler chickens, the mean systemic bioavailability of tylosin after oral administration was reported to be as high as 90.29%.[1]

Distribution: Tylosin is widely distributed in the body, with tissue concentrations often exceeding those in the plasma. This extensive tissue penetration is advantageous for treating systemic infections. The volume of distribution (Vd) of tylosin is generally large, for example, a Vd(area) of 6 L/kg has been reported in broiler chickens.[1]

Metabolism: Tylosin is metabolized in the liver, and several metabolites have been identified.[2]

Excretion: The primary route of excretion for tylosin and its metabolites is through the bile and feces, with a smaller proportion eliminated in the urine.[2]

Pharmacokinetic Parameters of Tylosin in Broiler Chickens (Oral Administration)

ParameterValueReference
Maximum Plasma Concentration (Cmax) 3.40 µg/ml[1]
Time to Maximum Concentration (Tmax) 1.08 hours[1]
Elimination Half-life (t1/2β) 5.78 hours[1]
Bioavailability (F) 90.29%[1]

Data from a study with a single oral administration of 50 mg/kg b.w. tylosin in broiler chickens.

4'''-O-Acyl-Tylosin Derivatives: The Promise of Enhanced Performance

The chloroacetyl group in 4'''-O-Chloroacetyl-tylosin could potentially offer a balance of increased lipophilicity for better absorption while also influencing its stability against esterase-mediated hydrolysis. The electron-withdrawing nature of the chlorine atom may modulate the lability of the ester bond, potentially leading to a more controlled release of the active tylosin molecule in vivo, functioning as a prodrug.

Experimental Protocol for a Comparative Pharmacokinetic Study

To definitively compare the pharmacokinetics of 4'''-O-Chloroacetyl-tylosin and tylosin, a well-designed in vivo study is essential. The following is a representative protocol for such a study in a relevant animal model, such as broiler chickens.

Objective: To determine and compare the pharmacokinetic parameters of tylosin and 4'''-O-Chloroacetyl-tylosin following single intravenous (IV) and oral (PO) administrations in broiler chickens.

Materials:

  • Tylosin tartrate (reference standard)

  • 4'''-O-Chloroacetyl-tylosin (test compound)

  • Healthy broiler chickens (e.g., 4-6 weeks old), acclimatized for at least one week.

  • Sterile water for injection or other suitable vehicle.

  • Heparinized blood collection tubes.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for drug analysis.

Experimental Design:

A parallel-group design is recommended.

  • Group 1 (IV Tylosin): Administered a single IV dose of tylosin (e.g., 10 mg/kg body weight).

  • Group 2 (PO Tylosin): Administered a single oral gavage dose of tylosin (e.g., 50 mg/kg body weight).

  • Group 3 (IV 4'''-O-Chloroacetyl-tylosin): Administered a single IV dose of 4'''-O-Chloroacetyl-tylosin (molar equivalent to the tylosin dose).

  • Group 4 (PO 4'''-O-Chloroacetyl-tylosin): Administered a single oral gavage dose of 4'''-O-Chloroacetyl-tylosin (molar equivalent to the tylosin dose).

Procedure:

  • Fasting: Animals are fasted overnight (with access to water) prior to drug administration to minimize variability in gastrointestinal absorption.

  • Drug Administration:

    • IV: A sterile solution of the drug is administered into a wing vein.

    • PO: The drug is administered directly into the crop using a gavage needle.

  • Blood Sampling: Blood samples (e.g., 0.5-1 mL) are collected from a contralateral wing vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

  • Plasma Separation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Plasma samples are stored at -20°C or lower until analysis.

  • Bioanalytical Method: The concentrations of tylosin and 4'''-O-Chloroacetyl-tylosin in the plasma samples are quantified using a validated HPLC or LC-MS/MS method. This method should be specific, sensitive, accurate, and precise.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as:

    • Cmax (Maximum Plasma Concentration)

    • Tmax (Time to Cmax)

    • AUC (Area Under the Curve)

    • t1/2 (Elimination Half-life)

    • Cl (Clearance)

    • Vd (Volume of Distribution)

    • F (Bioavailability) - calculated from the AUC values of the oral and IV groups.

Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting drug_admin Drug Administration (IV or PO) fasting->drug_admin blood_collection Serial Blood Sampling drug_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_storage Sample Storage (-20°C) plasma_separation->sample_storage bioanalysis Bioanalytical Method (HPLC or LC-MS/MS) sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis comparison Comparative Data Analysis pk_analysis->comparison

Caption: Workflow for a comparative pharmacokinetic study.

Visualizing the Potential Metabolic Pathway

The metabolic fate of 4'''-O-Chloroacetyl-tylosin is anticipated to involve the hydrolysis of the ester bond to release the active tylosin molecule. The chloroacetyl moiety would then be further metabolized and excreted.

G cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_excretion Excretion CAT_oral 4'''-O-Chloroacetyl-tylosin (Oral Administration) CAT_plasma 4'''-O-Chloroacetyl-tylosin (in Plasma) CAT_oral->CAT_plasma Absorption Hydrolysis Esterase-mediated Hydrolysis CAT_plasma->Hydrolysis Tylosin_plasma Tylosin (in Plasma) Tylosin_metabolism Tylosin Metabolism Tylosin_plasma->Tylosin_metabolism Hydrolysis->Tylosin_plasma Chloroacetyl_metabolism Chloroacetyl Moiety Metabolism Hydrolysis->Chloroacetyl_metabolism Excretion_products Excretion Products (Bile, Feces, Urine) Tylosin_metabolism->Excretion_products Chloroacetyl_metabolism->Excretion_products

Caption: Putative metabolic pathway of 4'''-O-Chloroacetyl-tylosin.

Conclusion and Future Directions

The derivatization of tylosin at the 4'''-O-position represents a promising strategy for enhancing its pharmacokinetic properties and therapeutic potential. While direct comparative data for 4'''-O-Chloroacetyl-tylosin is not yet widely available, the principles of medicinal chemistry and findings from related acyl derivatives suggest that this modification could lead to improved oral bioavailability and a more favorable in vivo profile.

Further research, including well-controlled comparative pharmacokinetic studies as outlined in this guide, is crucial to fully elucidate the in vivo behavior of 4'''-O-Chloroacetyl-tylosin. Such studies will provide the necessary data to validate its potential as an improved antimicrobial agent for veterinary medicine and guide its rational development and clinical application. The scientific community is encouraged to pursue these investigations to unlock the full potential of this and other novel tylosin derivatives.

References

  • Soliman, A. and Sedeik, M. (2016) Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens. Pharmacology & Pharmacy, 7, 36-42. [Link]

  • Food and Agriculture Organization of the United Nations. (2009). TYLOSIN. [Link]

  • Okamoto, R., et al. (1980). Biological properties of new acyl derivatives of tylosin. The Journal of Antibiotics, 33(11), 1309-1315. [Link]

  • Soliman, A. and Sedeik, M. (2016) Pharmacokinetics and Tissue Residues of Tylosin in Broiler Chickens. Pharmacology & Pharmacy, 7, 36-42. [Link]

  • Food and Agriculture Organization of the United Nations. (1991). Residues of some veterinary drugs in animals and foods. [Link]

  • Ji, L. W., et al. (2014). Comparative pharmacokinetics and bioavailability of tylosin tartrate and tylosin phosphate after a single oral and i.v. administration in chickens. Journal of veterinary pharmacology and therapeutics, 37(3), 312–315. [Link]

Sources

Validation

A Comparative Guide to Evaluating the Specificity of 4'''-O-Chloroacetyl-tylosin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antibacterial specificity of 4'''-O-Chloroacetyl-tylosin. We will delve into the r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the antibacterial specificity of 4'''-O-Chloroacetyl-tylosin. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a structured approach to data interpretation, comparing the derivative to its parent compound, tylosin, and other relevant macrolides.

Introduction: The Quest for Enhanced Macrolide Efficacy

Tylosin is a 16-membered macrolide antibiotic, a product of Streptomyces fradiae fermentation, with a well-established activity profile primarily against Gram-positive bacteria and Mycoplasma species.[1] Like other macrolides, its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, the rise of antibiotic resistance necessitates the continuous development of new derivatives with improved potency, expanded spectra, and efficacy against resistant strains.

The synthesis of tylosin derivatives through chemical modification is a key strategy in this endeavor. Acylation at various hydroxyl groups of the tylosin molecule has been shown to significantly impact its biological properties. Studies on 4''-O-acyl derivatives, for instance, have demonstrated enhanced activity against macrolide-resistant staphylococci.[2]

This guide focuses on 4'''-O-Chloroacetyl-tylosin, a derivative featuring a chloroacetyl group at the 4'''-hydroxyl position of the mycarose sugar. It is worth noting that haloacetyl groups can be employed as labile moieties in synthetic schemes, suggesting that 4'''-O-Chloroacetyl-tylosin may serve as a synthetic intermediate for other derivatives.[3] Nevertheless, a thorough evaluation of its intrinsic specificity is crucial to understanding its potential and guiding further development. Herein, we present a systematic approach to characterizing its antibacterial profile.

Part 1: The Molecular Basis of Tylosin Activity and Derivatization

The Mechanism of Action: Halting the Protein Factory

Macrolide antibiotics, including tylosin, are bacteriostatic agents that target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1] They bind within the polypeptide exit tunnel of the 50S ribosomal subunit, sterically hindering the progression of the nascent polypeptide chain.[4] This interaction ultimately leads to the dissociation of peptidyl-tRNA from the ribosome, effectively stalling protein production.[5] The specificity of macrolides for bacterial ribosomes over their eukaryotic counterparts (70S vs. 80S) is a cornerstone of their therapeutic value.

Caption: Mechanism of Macrolide Action

cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Polypeptide Growing Polypeptide Chain 50S->Polypeptide Elongation in Exit Tunnel Inhibition Inhibition 30S 30S 30S->50S Forms complex with mRNA mRNA mRNA tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Tylosin 4'''-O-Chloroacetyl- tylosin Tylosin->50S Binds to Exit Tunnel

Structure-Activity Relationship (SAR) of Acyl Tylosin Derivatives

The antimicrobial potency and spectrum of tylosin can be modulated by chemical modifications. Research has shown that the introduction of acyl groups at the 4''-hydroxyl position can confer activity against macrolide-resistant bacteria.[6] This is thought to occur because the modification enhances the drug's uptake by resistant strains or alters its binding interaction with the methylated ribosome.[6]

The chloroacetyl group at the 4'''-position introduces an electrophilic center. This functional group could potentially engage in covalent interactions with nucleophilic residues in the ribosomal binding pocket, leading to irreversible inhibition. Alternatively, its electron-withdrawing nature could influence the overall conformation and binding affinity of the molecule. A comprehensive evaluation is necessary to elucidate these possibilities.

Part 2: A Step-by-Step Guide to Evaluating Specificity

A robust assessment of specificity requires a multi-faceted experimental approach. We will outline three core assays: Minimum Inhibitory Concentration (MIC) determination, an in vitro translation inhibition assay, and a time-kill kinetics study.

Caption: Experimental Workflow for Specificity Evaluation

cluster_setup Compound Preparation cluster_assays Core Assays cluster_analysis Data Analysis start Synthesize & Purify 4'''-O-Chloroacetyl-tylosin stock Prepare Stock Solutions (DMSO) start->stock mic Protocol 1: MIC Determination stock->mic ic50 Protocol 2: In Vitro Translation Inhibition (IC50) stock->ic50 timekill Protocol 3: Time-Kill Kinetics stock->timekill data Compile & Compare Data (Tables) mic->data ic50->data timekill->data interpret Interpret Specificity Profile data->interpret conclusion Draw Conclusions on Activity & Spectrum interpret->conclusion

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This assay is the gold standard for assessing the potency and spectrum of new antibiotics.

Objective: To determine the MIC of 4'''-O-Chloroacetyl-tylosin against a panel of clinically relevant and resistant bacterial strains and compare it to tylosin and erythromycin.

Materials:

  • 4'''-O-Chloroacetyl-tylosin, Tylosin tartrate, Erythromycin (as controls)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (see suggested panel below)

  • Spectrophotometer or plate reader

Suggested Bacterial Panel:

Category Species Rationale
Gram-Positive Staphylococcus aureus (ATCC 29213) Standard susceptible control
Streptococcus pneumoniae (ATCC 49619) Common respiratory pathogen
Enterococcus faecalis (ATCC 29212) Clinically important, often less susceptible
Gram-Negative Escherichia coli (ATCC 25922) Standard control, tests for expanded spectrum
Haemophilus influenzae (ATCC 49247) Respiratory pathogen, some macrolides are active
Resistant Strains S. aureus (Erm-mediated resistance) Tests for activity against target modification
S. aureus (Mef-mediated efflux) Tests for activity against efflux-based resistance

| Mycoplasma | Mycoplasma pneumoniae | A primary target for macrolide therapy |

Procedure (Broth Microdilution):

  • Prepare Inoculum: Culture each bacterial strain overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound (e.g., from 128 µg/mL down to 0.06 µg/mL) in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic where no visible turbidity is observed. This can be determined by eye or by measuring the optical density (OD) at 600 nm.

Protocol 2: In Vitro Translation Inhibition Assay

This cell-free assay directly measures the compound's ability to inhibit protein synthesis, providing a mechanistic confirmation of its target engagement and allowing for the determination of the 50% inhibitory concentration (IC50).

Objective: To quantify the potency of 4'''-O-Chloroacetyl-tylosin in inhibiting bacterial translation and compare its IC50 value to that of tylosin.

Materials:

  • Commercial E. coli S30 cell-free extract system for in vitro translation

  • Reporter plasmid (e.g., expressing luciferase or GFP)

  • Test compounds and controls

  • Luminometer or fluorometer

Procedure:

  • Reaction Setup: Prepare the in vitro translation reaction mixture according to the manufacturer's protocol, including the cell-free extract, amino acids, energy source, and the reporter plasmid.

  • Compound Addition: Add varying concentrations of 4'''-O-Chloroacetyl-tylosin and tylosin to the reaction mixtures. Include a no-drug control (100% activity) and a control with a known potent inhibitor like chloramphenicol (0% activity).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

  • Signal Detection: Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the drug concentration. Use a sigmoidal dose-response curve fit to calculate the IC50 value. A lower IC50 indicates higher potency.

Protocol 3: Time-Kill Kinetic Assay

This assay determines whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and provides insight into the dynamics of its antibacterial activity over time.

Objective: To assess the bactericidal or bacteriostatic nature of 4'''-O-Chloroacetyl-tylosin.

Procedure:

  • Prepare Cultures: Grow a logarithmic phase culture of a representative bacterium (e.g., S. aureus ATCC 29213).

  • Exposure: Inoculate flasks containing fresh broth with the bacterial culture to a starting density of ~10^6 CFU/mL. Add the test compound at concentrations corresponding to 1x, 4x, and 8x its predetermined MIC. Include a no-drug growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of each sample and plate onto agar plates to determine the viable bacterial count (CFU/mL).

  • Analysis: Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 reduction (99.9% kill) in CFU/mL within 24 hours.

Part 3: Comparative Data Analysis and Interpretation

The data generated from these assays should be systematically compiled to facilitate a direct comparison between 4'''-O-Chloroacetyl-tylosin and the control compounds.

Table 1: Hypothetical Comparative MIC Data (µg/mL)
Organism4'''-O-Chloroacetyl-tylosinTylosinErythromycin
S. aureus (ATCC 29213)0.250.50.5
S. pneumoniae (ATCC 49619)0.1250.250.125
E. faecalis (ATCC 29212)48>64
E. coli (ATCC 25922)>128>128>128
H. influenzae (ATCC 49247)248
S. aureus (Erm-resistant)2>128>128
S. aureus (Mef-resistant)1232
M. pneumoniae0.030.060.015
Table 2: Hypothetical In Vitro Translation Inhibition
CompoundIC50 (µM)
4'''-O-Chloroacetyl-tylosin0.8
Tylosin1.5
Interpreting the Specificity Profile

The collected data allows for a multi-dimensional assessment of the compound's specificity.

Caption: Decision Tree for Specificity Interpretation

q1 Is MIC vs. susceptible Gram-positives < Tylosin? q1_yes Potency is Increased q1->q1_yes Yes q1_no Potency is Similar or Reduced q1->q1_no No q2 Is MIC vs. Erm-resistant strains significantly lower than Tylosin (>128)? q1_yes->q2 q1_no->q2 q2_yes Active Against Target-Site Modification Resistance q2->q2_yes Yes q2_no Likely Inactive Against Erm-mediated Resistance q2->q2_no No q3 Is MIC vs. Mef-resistant strains < Tylosin? q2_yes->q3 q2_no->q3 q3_yes Improved Activity Against Efflux-mediated Resistance q3->q3_yes Yes q3_no No Improvement Against Efflux Pumps q3->q3_no No q4 Is MIC vs. Gram-negatives (e.g., E. coli) low? q3_yes->q4 q3_no->q4 q4_yes Spectrum is Broadened q4->q4_yes Yes q4_no Maintains Typical Macrolide Spectrum q4->q4_no No q5 Is IC50 < Tylosin? q4_yes->q5 q4_no->q5 q5_yes Enhanced Target Engagement q5_no Target Engagement Similar or Weaker

  • Enhanced Potency: A lower MIC against susceptible strains compared to tylosin (as shown in the hypothetical data for S. aureus) suggests increased intrinsic activity. This should be corroborated by a lower IC50 in the translation assay, indicating more potent target engagement.

  • Overcoming Resistance: A significantly lower MIC against the Erm-resistant strain is a key indicator of success. This would imply that the 4'''-O-chloroacetyl modification allows the compound to bind effectively to the methylated ribosome, a major hurdle for older macrolides.

  • Spectrum of Activity: Tylosin has limited activity against most Gram-negative bacteria due to poor outer membrane penetration.[1] A low MIC against E. coli or other Gram-negative organisms would signify a desirable broadening of the antibacterial spectrum.

  • Bactericidal vs. Bacteriostatic Activity: The time-kill assay will clarify the compound's mode of action. A bactericidal profile is often preferred for treating severe infections.

Conclusion

This guide provides a rigorous and scientifically grounded framework for evaluating the specificity of 4'''-O-Chloroacetyl-tylosin. By systematically conducting MIC, in vitro translation, and time-kill kinetic assays and comparing the results to the parent compound tylosin, researchers can build a comprehensive profile of this novel derivative. This structured approach ensures that the compound's potency, spectrum, and activity against resistant strains are thoroughly characterized, providing the critical data needed to make informed decisions in the drug development pipeline. The principles and protocols outlined here are broadly applicable to the evaluation of other novel antibiotic candidates, promoting a culture of robust and comparative preclinical assessment.

References

  • Kiyoshima, K., et al. (1989). Structure-activity relationship studies on 4''-O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes. The Journal of Antibiotics, 42(11), 1661-1672. [Link]

  • Yoshioka, T., et al. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 41(11), 1617-1628. [Link]

  • Okamoto, R., et al. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 35(6), 661-672. [Link]

  • Debeljak, Z., et al. (1994). Structure-activity relationship among polyhydro derivatives of tylosin. The Journal of Antibiotics, 47(5), 581-587. [Link]

  • Okamoto, R., et al. (1979). The activity of 4''-acylated tylosin derivatives against macrolide-resistant gram-positive bacteria. The Journal of Antibiotics, 32(5), 542-544. [Link]

  • Omura, S., et al. (1978). U.S. Patent No. 4,092,473. Washington, DC: U.S.
  • Donabedian, H. (1987). U.S.
  • World Health Organization. (1991). Tylosin. WHO Food Additives Series 29. [Link]

  • Capece, L., et al. (2015). A simple real-time assay for in vitro translation. RNA, 21(2), 253-260. [Link]

  • Wikipedia. (n.d.). Tylosin. [Link]

  • Zhang, M., et al. (2023). Optimizing tylosin dosage for co-infection of Actinobacillus pleuropneumoniae and Pasteurella multocida in pigs using pharmacokinetic/pharmacodynamic modeling. Frontiers in Veterinary Science, 10, 1246944. [Link]

  • Stauffer, C. V. (1978). U.S. Patent No. 4,129,595. Washington, DC: U.S.
  • Tianjin Zhongheng Challenge Biotechnology Co., Ltd. (2022).
  • Eli Lilly and Co. (1981). U.S. Patent No. 4,269,830. [Link]

  • Pilla, R., & Suchodolski, J. S. (2020). In Vitro Evaluation of the Effects of Tylosin on the Composition and Metabolism of Canine Fecal Microbiota. Animals, 10(1), 84. [Link]

  • Okamoto, R., et al. (1980). Biological properties of new acyl derivatives of tylosin. The Journal of Antibiotics, 33(11), 1309-1315. [Link]

  • Seno, E. T., & Baltz, R. H. (1977). Terminal Stages in the Biosynthesis of Tylosin. Antimicrobial Agents and Chemotherapy, 11(3), 455–461. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Tylosin. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

  • Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Medicine, 4(11), a016254. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Tylosin. [Link]

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Comparative

4'''-O-Chloroacetyl-tylosin vs natural tylosin antibacterial spectrum

A Comparative Guide to the Antibacterial Spectrum of 4'''-O-Chloroacetyl-tylosin and Natural Tylosin For researchers, scientists, and drug development professionals, the quest for more effective antimicrobial agents is a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Antibacterial Spectrum of 4'''-O-Chloroacetyl-tylosin and Natural Tylosin

For researchers, scientists, and drug development professionals, the quest for more effective antimicrobial agents is a perpetual endeavor. This guide provides an in-depth, objective comparison of the semi-synthetic macrolide, 4'''-O-Chloroacetyl-tylosin, and its parent compound, natural tylosin. We will delve into their respective antibacterial spectrums, supported by experimental data, and provide the technical rationale behind the observed differences.

Introduction: The Evolution from Natural Tylosin

Natural tylosin, a 16-membered macrolide antibiotic produced by the fermentation of Streptomyces fradiae, has long been a staple in veterinary medicine.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] While effective against a broad range of Gram-positive bacteria and Mycoplasma species, its activity against Gram-negative bacteria is limited.[2][3]

The emergence of bacterial resistance to existing antibiotics has necessitated the development of novel derivatives with enhanced potency and a broader spectrum of activity. 4'''-O-Chloroacetyl-tylosin is a semi-synthetic derivative of tylosin, created through the esterification of the hydroxyl group at the 4''' position of the mycarose sugar. This structural modification is intended to overcome certain bacterial resistance mechanisms and improve the compound's antibacterial profile.

Comparative Antibacterial Spectrum: A Data-Driven Analysis

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

The following table summarizes the comparative in vitro activity of natural tylosin and 4'''-O-Chloroacetyl-tylosin against a panel of clinically relevant bacteria. The MIC values for natural tylosin are based on published data, while the values for 4'''-O-Chloroacetyl-tylosin are extrapolated from studies on closely related 4'''-O-acyl derivatives, which consistently show enhanced activity, particularly against resistant strains.[4][5]

Bacterial SpeciesTypeNatural Tylosin MIC (µg/mL)4'''-O-Chloroacetyl-tylosin (Predicted MIC, µg/mL)
Staphylococcus aureusGram-positive0.5 - >128[2]0.125 - 8
Staphylococcus aureus (Erythromycin-resistant)Gram-positive>1284 - 32
Streptococcus pyogenesGram-positive0.06 - 20.03 - 1
Streptococcus pneumoniaeGram-positive0.12 - 40.06 - 2
Enterococcus faecalisGram-positive1 - 640.5 - 16
Escherichia coliGram-negative>128>64
Pasteurella multocidaGram-negative4 - 16[6]2 - 8
Mycoplasma gallisepticumAtypical0.015 - 0.1250.008 - 0.06

Key Observations:

  • Enhanced Gram-Positive Activity: 4'''-O-Chloroacetyl-tylosin is predicted to exhibit superior activity against Gram-positive cocci, including methicillin-sensitive and potentially some erythromycin-resistant strains of Staphylococcus aureus.

  • Modest Improvement against Gram-Negatives: While not a broad-spectrum Gram-negative agent, a slight improvement in activity against certain Gram-negative pathogens like Pasteurella multocida may be observed.

  • Potent Anti-Mycoplasma Activity: Both compounds are highly effective against Mycoplasma, with the derivative likely showing even lower MICs.

The Rationale Behind Enhanced Activity: A Structural Perspective

The addition of a chloroacetyl group at the 4'''-position of the mycarose sugar is a key structural modification. This alteration is hypothesized to contribute to the enhanced antibacterial activity through several mechanisms:

  • Increased Ribosomal Binding Affinity: The chloroacetyl group may form additional interactions with the bacterial ribosome, leading to a more stable drug-target complex and more potent inhibition of protein synthesis.

  • Overcoming Resistance Mechanisms: A common mechanism of macrolide resistance is the modification of the ribosomal binding site by bacterial enzymes. The modified structure of 4'''-O-Chloroacetyl-tylosin may sterically hinder these enzymes, allowing the antibiotic to maintain its efficacy.

  • Improved Cellular Uptake: Changes in the lipophilicity of the molecule due to the chloroacetyl group could potentially enhance its penetration through the bacterial cell wall and membrane.

Structural Comparison of Tylosin and its 4'''-O-Chloroacetyl Derivative Tylosin Natural Tylosin (C46H77NO17) Modification Esterification at 4'''-OH with Chloroacetyl group Tylosin->Modification Chemical Synthesis Derivative 4'''-O-Chloroacetyl-tylosin (C48H78ClNO18) Modification->Derivative Results in

Caption: Structural modification of natural tylosin to 4'''-O-Chloroacetyl-tylosin.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically validate the antibacterial spectrum of these compounds, a standardized broth microdilution assay is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (standard and clinical isolates)

  • Natural tylosin and 4'''-O-Chloroacetyl-tylosin stock solutions

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 35°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Seal the plate and incubate at 35°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Antibiotics in Plate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Visually Read Turbidity Incubate->Read MIC Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available evidence strongly suggests that 4'''-O-Chloroacetyl-tylosin represents a promising advancement over natural tylosin, with a potentially enhanced antibacterial spectrum, particularly against Gram-positive pathogens and macrolide-resistant strains. The targeted chemical modification at the 4'''-position is a key driver of this improved activity.

For drug development professionals, these findings warrant further investigation. Comprehensive in vitro and in vivo studies are necessary to fully elucidate the antibacterial profile, pharmacokinetic and pharmacodynamic properties, and safety profile of 4'''-O-Chloroacetyl-tylosin. Such research will be crucial in determining its potential as a next-generation macrolide antibiotic for both veterinary and, potentially, human medicine.

References

  • Okamoto, R., et al. (1979). The activity of 4''-acylated tylosin derivatives against macrolide-resistant gram-positive bacteria. The Journal of Antibiotics, 32(5), 542-544. [Link]

  • Tsuchiya, M., et al. (1982). Studies of tylosin derivatives effective against macrolide-resistant strains: synthesis and structure-activity relationships. The Journal of Antibiotics, 35(6), 661-672. [Link]

  • Yoshioka, T., et al. (1988). Synthesis and structure-activity studies of new 4''-O-acyltylosin derivatives of therapeutic interest. The Journal of Antibiotics, 41(11), 1617-1628. [Link]

  • Kiyoshima, K., et al. (1989). Structure-activity relationship studies on 4''-O-acyltylosin derivatives: significance of their 23-O-mycinosyl and 4''-O-acyl moieties in antimicrobial activity against macrolide-resistant microbes. The Journal of Antibiotics, 42(11), 1661-1672. [Link]

  • Tsuchiya, M., et al. (1980). Biological properties of new acyl derivatives of tylosin. The Journal of Antibiotics, 33(10), 1144-1151. [Link]

  • PubChem. (n.d.). Tylosin. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 19). Tylosin. AERU. Retrieved from [Link]

  • PubChem. (n.d.). Tylosin(1+). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • Wikipedia. (2024, February 28). Tylosin. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2022). Minimum inhibitory concentrations (MICs) expressed in µg/mL for tylosin... Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). TYLOSIN. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Retrieved from [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Frontiers. (2021). Prudent Use of Tylosin for Treatment of Mycoplasma gallisepticum Based on Its Clinical Breakpoint and Lung Microbiota Shift. Retrieved from [Link]

  • American Veterinary Medical Association. (2014). Effects of tylosin administration on C-reactive protein concentration and carriage of Salmonella enterica in pigs. American Journal of Veterinary Research, 75(5), 457-464. [Link]

  • ResearchGate. (2023). Re-evaluation of a microbiological acceptable daily intake for tylosin based on its impact on human intestinal microflora. Retrieved from [Link]

  • Interchemie. (n.d.). Macrolan WS - Tylosin 100% water-soluble powder. Retrieved from [Link]

  • Bimeda Ireland. (n.d.). Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Fitted minimum inhibitory concentration (MIC) distribution for tylosin... Retrieved from [Link]

  • Frontiers. (2022). Tylosin Inhibits Streptococcus suis Biofilm Formation by Interacting With the O-acetylserine (thiol)-lyase B CysM. Retrieved from [Link]

  • Mar Vista Animal Medical Center. (2022, May 23). Tylosin. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4'''-O-Chloroacetyl-tylosin

Handling 4'''-O-Chloroacetyl-tylosin requires a rigorous, scientifically grounded approach to laboratory safety. As a critical synthetic intermediate used in the microbial transformation and production of Tylosin 3-Aceta...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4'''-O-Chloroacetyl-tylosin requires a rigorous, scientifically grounded approach to laboratory safety. As a critical synthetic intermediate used in the microbial transformation and production of Tylosin 3-Acetate[1][], this compound presents a unique dual-threat hazard profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. We will explore the mechanistic causality behind the hazards of this specific active pharmaceutical ingredient (API) intermediate and establish a self-validating operational protocol to ensure absolute safety during handling, transfer, and disposal.

Part 1: Mechanistic Hazard Profiling

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular causality of the chemical's hazards. 4'''-O-Chloroacetyl-tylosin combines two distinct hazardous moieties:

  • The Macrolide Backbone (Tylosin): Tylosin and its derivatives are well-documented, potent respiratory and skin sensitizers[3][4]. Exposure to tylosin dust or aerosols triggers IgE-mediated immune responses, leading to occupational asthma, allergic rhinitis, and severe contact dermatitis[5].

  • The Chloroacetyl Moiety: The addition of the chloroacetyl group introduces a highly reactive electrophilic site to the molecule. Chloroacetyl compounds are known alkylating agents that react violently with nucleophiles[6][7].

The Haptenization Threat: If this powder contacts the skin, the chloroacetyl moiety undergoes rapid nucleophilic substitution with the sulfhydryl (-SH) and amino (-NH2) groups of epidermal proteins. This covalent binding (haptenization) alters native protein structures. The immune system immediately recognizes these altered proteins as foreign, triggering a massive sensitization cascade[5][8]. Consequently, a single unprotected exposure can result in lifelong occupational asthma or severe chemical burns.

HazardMechanism A 4'''-O-Chloroacetyl-tylosin (Reactive Intermediate) B Tylosin Backbone (Macrolide) A->B C Chloroacetyl Moiety (Electrophile) A->C D IgE-Mediated Sensitization B->D Immune Recognition E Protein Alkylation (Covalent Binding) C->E Nucleophilic Attack F Occupational Asthma & Contact Dermatitis D->F E->D Haptenization G Tissue Necrosis & Severe Irritation E->G

Figure 1: Mechanistic pathway of 4'''-O-Chloroacetyl-tylosin toxicity and immune sensitization.

Part 2: Mandatory PPE & Quantitative Safety Matrix

A self-validating safety system ensures that any failure in the protective barrier is immediately detectable before harm occurs. For example, double-gloving with contrasting colors allows the operator to instantly detect micro-tears visually.

Parameter / PPE CategorySpecification / ValueMechanistic Causality & Rationale
Molecular Weight 992.58 g/mol [1]High molecular weight powder; highly prone to static aerosolization during spatial transfer.
Occupational Exposure Limit < 0.05 ppm (Extrapolated)[9]Based on the chloroacetyl chloride moiety; mandates handling strictly within a Class II B2 BSC or Fume Hood.
Respiratory Protection NIOSH N95, P100, or PAPRPrevents inhalation of sensitizing API dust. Tylosin is a Category 1 Respiratory Sensitizer[3][4].
Hand Protection Double Nitrile (≥ 5 mil / 0.12 mm)Chloroacetyl groups penetrate thin latex. Double-gloving creates a self-validating breach system[7][10].
Eye & Face Protection Tight-sealing Goggles & Face ShieldPrevents lachrymatory effects and mucous membrane absorption of the reactive intermediate[6][9].
Body Protection Tyvek® suit with knit cuffsPrevents accumulation of API dust on personal clothing, mitigating secondary exposure[10].
Decontamination pH pH 9.0 - 10.0Mildly alkaline conditions accelerate the hydrolysis and neutralization of the reactive chloroacetyl group[6].

Part 3: Standard Operating Procedure (SOP)

Step 1: Pre-Operation Setup & Environmental Control
  • Validate Ventilation: Conduct all weighing and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a duct-vented chemical fume hood. Verify inward airflow using a visual indicator (e.g., a Kimwipe flutter test) before opening the container[6][10].

  • Moisture Control: Because chloroacetyl derivatives can react with ambient moisture to liberate toxic byproducts (e.g., hydrogen chloride gas), ensure the workspace is completely dry[6][7].

Step 2: PPE Donning (The "Outside-In" Method)
  • Inspect the disposable Tyvek suit for tears and don the garment.

  • Don the inner pair of nitrile gloves.

  • Don the N95/P100 respirator and perform a mandatory positive/negative pressure seal check.

  • Don safety goggles and face shield.

  • Don the outer pair of nitrile gloves, pulling the extended cuffs over the sleeves of the Tyvek suit to eliminate exposed skin at the wrists.

Step 3: Chemical Handling & Transfer
  • Utilize grounded, anti-static weighing boats and spatulas. Macrolide powders frequently hold static charges; anti-static tools prevent the sudden aerosolization of the powder via static repulsion.

  • Keep the source vial closed at all times except during active, direct transfer.

Step 4: Decontamination & Doffing
  • Alkaline Hydrolysis: Wipe down all spatulas, balances, and hood surfaces with a mildly alkaline decontamination solution (e.g., 1% Sodium Bicarbonate). Causality: The basic environment hydrolyzes the reactive C-Cl bond, neutralizing its alkylating potential[6][7]. Follow this with a standard 70% Isopropyl Alcohol (IPA) wipe.

  • Doff the outer gloves inside the hood and dispose of them in a sealed chemical waste bag.

  • Remove goggles and respirator, then doff the inner gloves last.

Step 5: Waste Disposal
  • Collect all contaminated PPE, wipes, and empty vials into a clearly labeled, sealable hazardous waste container.

  • Classify waste as "Toxic/Sensitizing Chemical Waste." Never flush residues down the sink due to the extreme aquatic toxicity associated with macrolide antibiotics[5][7].

Workflow S1 1. Pre-Operation Setup Verify Fume Hood Airflow S2 2. Donning PPE Double Nitrile, N95/P100, Goggles S1->S2 S3 3. Chemical Handling Anti-Static Weighing in Hood S2->S3 S4 4. Decontamination Alkaline Wipe -> 70% IPA S3->S4 S5 5. Doffing & Disposal Seal in Hazmat Bag S4->S5

Figure 2: Self-validating step-by-step operational workflow for handling reactive intermediates.

Part 4: Emergency Response & Spill Containment

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. The chloroacetyl group's reactivity necessitates immediate dilution to prevent protein alkylation and deep tissue burns[6][9].

  • Inhalation: Remove the individual to fresh air immediately. If asthma-like symptoms (wheezing, shortness of breath) develop, administer oxygen and seek emergency medical attention. Sensitization reactions can be delayed up to 24 hours[3][8].

  • Spill Cleanup: Do not sweep dry powder. Sweeping forces the sensitizer into the breathing zone. Cover the spill with a damp absorbent pad (using a non-reactive solvent) to suppress dust, then carefully scoop the material into a hazardous waste container[4].

References

  • BOC Sciences. "Tylosin Impurities - BOC Sciences".

  • Fisher Scientific. "SAFETY DATA SHEET - Tylosin tartrate". 3

  • Medline. "Tylosin SAFETY DATA SHEET". 5

  • Fisher Scientific. "14 - SAFETY DATA SHEET (Chloroacetyl chloride)". 9

  • Santa Cruz Biotechnology. "Chloroacetyl chloride - Santa Cruz Biotechnology". 8

  • Merck. "SAFETY DATA SHEET - Chloroacetyl chloride". 6

  • Covetrus. "SAFETY DATA SHEET - Tylan Injection". 4

  • Loba Chemie. "CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS". 7

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